Product packaging for EPI-001(Cat. No.:CAS No. 227947-06-0)

EPI-001

Cat. No.: B1671478
CAS No.: 227947-06-0
M. Wt: 394.9 g/mol
InChI Key: HDTYUHNZRYZEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is the (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) diether of bisphenol A;  a small molecule that inhibits transactivation of the AR amino-terminal domain (NTD). It has a role as an androgen antagonist. It is an organochlorine compound and a diether. It is functionally related to a bisphenol A and a glycerol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClO5 B1671478 EPI-001 CAS No. 227947-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYUHNZRYZEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400170
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227947-06-0
Record name 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227947-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPI-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PRH4DC8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of EPI-001 in Prostate Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. While androgen deprivation therapies and second-generation antiandrogens targeting the AR ligand-binding domain (LBD) have shown clinical efficacy, the emergence of resistance, often driven by AR splice variants (AR-Vs) lacking the LBD, necessitates novel therapeutic strategies. EPI-001, a first-in-class small molecule, represents a paradigm shift in AR-targeted therapy by directly inhibiting the N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity and common to both full-length AR and its splice variants. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

This compound exerts its anti-cancer effects primarily by targeting the intrinsically disordered N-terminal domain (NTD) of the androgen receptor. This mechanism is distinct from conventional antiandrogens that competitively bind to the ligand-binding domain (LBD)[1].

Covalent Binding to the Activation Function-1 (AF-1) Region

This compound is a mixture of four stereoisomers that covalently binds to the Activation Function-1 (AF-1) region within the AR NTD[1]. Specifically, high-resolution nuclear magnetic resonance (NMR) spectroscopy has identified the binding site within a sub-region of AF-1 known as transactivation unit 5 (Tau-5)[2][3][4]. This covalent interaction is irreversible and is crucial for its inhibitory function[2].

Disruption of Protein-Protein Interactions

The transcriptional activity of the AR is dependent on the recruitment of a complex machinery of co-regulators to the NTD. This compound's binding to the AF-1 region sterically hinders these critical protein-protein interactions. Key interactions disrupted by this compound include the binding of:

  • CREB-binding protein (CBP) and p300: These histone acetyltransferases are essential for chromatin remodeling and transcriptional activation. This compound has been shown to weaken the interaction between the AR NTD and CBP/p300[5].

  • RAP74 (TFIIF): A general transcription factor involved in the initiation and elongation of transcription[5].

  • N/C Interaction: The intramolecular interaction between the NTD and the C-terminal LBD is crucial for the stabilization and activity of the full-length AR. This compound has been shown to inhibit this interaction[1].

By disrupting these interactions, this compound effectively blocks the assembly of a functional transcriptional complex, leading to the inhibition of AR-mediated gene expression.

Activity Against Androgen Receptor Splice Variants (AR-Vs)

A significant advantage of this compound's mechanism of action is its efficacy against constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a major driver of resistance to LBD-targeted therapies like enzalutamide[6][7]. Since AR-Vs retain the NTD, they remain susceptible to inhibition by this compound. This makes this compound a promising therapeutic agent for castration-resistant prostate cancer (CRPC) that has developed resistance to conventional antiandrogens.

Secondary Mechanism of Action: Modulation of PPARγ Activity

In addition to its direct action on the AR NTD, this compound has been reported to exhibit a secondary mechanism of action through the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[8][9][10]. Some studies suggest that this compound can act as a selective PPARγ modulator, which may contribute to its anti-proliferative effects in prostate cancer cells[8][9][10]. However, the primary mechanism of this compound's anti-cancer activity is attributed to its direct inhibition of the AR NTD.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its potency and efficacy in various prostate cancer models.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (AR NTD Transactivation) LNCaP~6 µM[1][11][12][13]
IC50 (AR-V7 Activity) -17.1 µM[7]
IC50 (Cell Viability) LNCaP5.3 µM[7]
22Rv110.8 µM[7]
PC3 (AR-negative)No significant effect[12]
IC50 (PSA Secretion) LNCaP0.91 µM[7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTreatment Dose & ScheduleOutcomeReference
LNCaP Xenografts (CRPC) 50 mg/kg, i.v., every other day for 2 weeksReduced tumor volume from 100.3 ± 1.72 mm³ to 73.03 ± 29.6 mm³[12]
Orthotopic LNCaP Xenografts -67.2 ± 24.8% decrease in serum PSA[12]
62% smaller tumor volume compared to control[12]
VCaP Xenografts 200 mg/kg, oralReduced tumor growth[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To quantify the inhibitory effect of this compound on AR and AR-V transcriptional activity.

Protocol:

  • Cell Culture and Transfection:

    • Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 24-well plates.

    • Cells are co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) (e.g., pGL3-PSA-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, the medium is replaced with a medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

    • For studies on full-length AR, cells are stimulated with an androgen (e.g., 1 nM R1881).

    • Cells are incubated for an additional 24-48 hours.

  • Lysis and Luciferase Measurement:

    • Cells are lysed using a passive lysis buffer.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

    • The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

Western Blot Analysis for AR and AR-V7 Protein Levels

Objective: To assess the effect of this compound on the protein expression of full-length AR and AR-V7.

Protocol:

  • Cell Culture and Treatment:

    • Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against AR (N-terminal specific) and AR-V7 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Cell Viability Assay (e.g., MTT or BrdU Assay)

Objective: To determine the effect of this compound on the proliferation and viability of prostate cancer cells.

Protocol (BrdU Assay):

  • Cell Culture and Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

  • BrdU Labeling:

    • BrdU labeling solution is added to each well, and the cells are incubated for 2-4 hours to allow for the incorporation of BrdU into newly synthesized DNA.

  • Fixation and Denaturation:

    • The labeling medium is removed, and the cells are fixed and the DNA is denatured according to the manufacturer's protocol.

  • Immunodetection:

    • A primary antibody against BrdU is added, followed by an HRP-conjugated secondary antibody.

  • Substrate Reaction and Measurement:

    • A substrate solution is added to produce a colorimetric reaction.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle-treated control.

    • The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

  • Cell Implantation:

    • Male immunodeficient mice (e.g., nude or SCID) are subcutaneously or orthotopically injected with human prostate cancer cells (e.g., LNCaP, VCaP).

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound is administered via a suitable route (e.g., intravenous, oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and overall health are monitored.

    • Serum PSA levels can be measured from blood samples.

  • Endpoint and Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting, qRT-PCR).

    • Tumor growth inhibition is calculated and statistically analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

EPI001_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds to LBD AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Conformational Change AR_nuc AR Dimer AR_active->AR_nuc Nuclear Translocation EPI001 This compound EPI001->AR_nuc Covalently binds to NTD AR_V7 AR-V7 EPI001->AR_V7 Covalently binds to NTD ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to DNA AR_nuc->Inhibition Coactivators Co-activators (CBP/p300, etc.) ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA) Coactivators->Transcription Inhibition->Coactivators Blocks Recruitment AR_V7->Inhibition LBD_vs_NTD_Inhibition cluster_ar Androgen Receptor (AR) cluster_arv7 AR Splice Variant (AR-V7) NTD N-Terminal Domain (NTD) (AF-1) DBD DNA-Binding Domain (DBD) Hinge Hinge LBD Ligand-Binding Domain (LBD) NTD_V7 N-Terminal Domain (NTD) DBD_V7 DNA-Binding Domain (DBD) EPI001 This compound EPI001->NTD Inhibits EPI001->NTD_V7 Inhibits Enzalutamide Enzalutamide (LBD Inhibitor) Enzalutamide->LBD Inhibits Enzalutamide->DBD_V7 No Effect Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Prostate Cancer Cell Lines treatment Treatment with this compound start->treatment luciferase Luciferase Assay (AR Activity) treatment->luciferase western Western Blot (AR/AR-V7 Expression) treatment->western viability Cell Viability Assay (Proliferation) treatment->viability xenograft Xenograft Model (Tumor Growth) treatment->xenograft psa Serum PSA Measurement xenograft->psa

References

Unraveling the Interaction of EPI-001 with the Androgen Receptor N-Terminal Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD) has necessitated the exploration of novel inhibitory mechanisms. EPI-001, a first-in-class small molecule, targets the intrinsically disordered N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity. This technical guide provides an in-depth overview of the interaction between this compound and the AR-NTD, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to overcome AR-driven therapeutic resistance.

Introduction to this compound and the Androgen Receptor N-Terminal Domain

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] Structurally, the AR is composed of several functional domains: a C-terminal ligand-binding domain (LBD), a DNA-binding domain (DBD), a hinge region, and a large, intrinsically disordered N-terminal domain (NTD).[1][2] The NTD, encompassing the first 558 amino acids, is crucial for the receptor's transcriptional activity, containing the potent Activation Function-1 (AF-1) region.[1][3] Notably, the NTD is essential for the function of both full-length AR and constitutively active AR splice variants that lack the LBD, a common mechanism of resistance to conventional antiandrogen therapies.[4][5][6]

This compound is an antagonist of the androgen receptor that uniquely targets the NTD.[4] It was identified through phenotypic screening and has been shown to be effective in both cellular and animal models of castration-resistant prostate cancer (CRPC).[7] Unlike traditional antiandrogens that competitively inhibit androgen binding to the LBD, this compound functions by directly binding to the AF-1 region within the NTD, thereby inhibiting the protein-protein interactions necessary for AR-mediated gene transcription.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with the androgen receptor.

Table 1: In Vitro Potency of this compound and its Analogs

Compound/IsomerAssayCell Line/SystemIC50 ValueReference(s)
This compoundAR NTD Transactivation Inhibition-~6 μM[4][8]
This compoundGRE2-Luciferase Reporter Gene AssayVCaP cells37.4 μM[9]
Enzalutamide (for comparison)GRE2-Luciferase Reporter Gene AssayVCaP cells0.34 μM[9]
This compoundPSA Secretion InhibitionLNCaP cells> 25 μM[10]
VPC-220010 (another NTD inhibitor)PSA Secretion InhibitionLNCaP cells0.91 μM[10]

Table 2: Effective Concentrations of this compound in Cellular Assays

ConcentrationCell Line(s)EffectReference(s)
50 μMLNCaP, C4-2Inhibition of endogenous AR mRNA and protein expression.[11]
50 μMLNCaPInhibition of transcriptional activity of both AR TAU1 and TAU5.[8][11]
5-100 μMProstate cancer cell linesDose-dependent inhibition of cell growth.[8]
50 μMLNCaPReduction in nascent AR mRNA synthesis.[11]
25 μMLNCaPInhibition of androgen-induced DNA synthesis.[12]
50-200 μMProstate cancer cellsSelective PPARγ modulation.[4]

Table 3: In Vivo Efficacy of this compound

Dosage and AdministrationAnimal ModelOutcomeReference(s)
20 mg/kg; i.v. every 5 days for 25 days-Inhibition of tumor growth.[8]
50 mg/kg; i.v.Male mice with LNCaP xenograftsBlockade of the androgen-axis and inhibition of androgen-dependent tumor growth.[8][13]
50 mg/kg; i.v.-Reduction of tumors from 100.3±1.72 mm³ to 73.03±29.6 mm³ within 2 weeks.[8]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a multi-step interaction with the AR-NTD. High-resolution solution nuclear magnetic resonance (NMR) spectroscopy has revealed that this compound selectively interacts with a partially folded region within the AF-1 domain known as Transactivation Unit 5 (Tau-5).[7] The interaction is initially reversible, followed by the formation of a covalent adduct.[7] This covalent binding is believed to involve a nucleophilic attack by a protein side chain on the C-Cl bond of this compound.[7]

By binding to Tau-5, this compound weakens the interaction of the AR-NTD with essential general transcription factors and transcriptional co-activators, such as CREB-binding protein (CBP).[7][14] This disruption of critical protein-protein interactions ultimately blocks the transcriptional activity of both full-length AR and AR splice variants that lack the LBD.[4][5]

Interestingly, this compound has also been shown to possess off-target effects, including the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the ability to act as a general thiol alkylating agent.[11] These secondary mechanisms may contribute to its overall anti-cancer activity, including the observed reduction in AR mRNA and protein expression.[11]

EPI001_Mechanism_of_Action cluster_nucleus Nucleus AR_NTD AR N-Terminal Domain (AF-1 / Tau-5) Covalent_Adduct AR-NTD-EPI-001 Covalent Adduct AR_NTD->Covalent_Adduct Covalent Bond Formation Coactivators Co-activators (e.g., CBP) AR_NTD->Coactivators Recruitment ARE Androgen Response Element (ARE) AR_NTD->ARE Binding EPI001 This compound EPI001->AR_NTD Reversible Binding Covalent_Adduct->Coactivators Blocks Recruitment Inhibition Inhibition Transcription_Machinery Basal Transcription Machinery Coactivators->Transcription_Machinery Activation Gene_Transcription AR Target Gene Transcription Transcription_Machinery->Gene_Transcription Initiation Inhibition->Gene_Transcription Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies NMR NMR Spectroscopy (Binding Site Mapping) IP_WB Immunoprecipitation / Western Blot (Protein-Protein Interaction) NMR->IP_WB Reporter_Assay Luciferase Reporter Assay (Transcriptional Activity) Cell_Proliferation Cell Proliferation Assay (e.g., BrdU, MTT) Reporter_Assay->Cell_Proliferation Gene_Expression qRT-PCR / Western Blot (AR & Target Gene Expression) IP_WB->Gene_Expression Xenograft Xenograft Tumor Model (Efficacy) Cell_Proliferation->Xenograft Gene_Expression->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Start Compound Discovery (this compound) Start->NMR Start->Reporter_Assay AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_LBD AR-LBD Androgen->AR_LBD AR_inactive Inactive AR Complex (with HSPs) AR_LBD->AR_inactive Binding AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Nuclear Translocation ARE ARE AR_active->ARE Binds to Coactivators Co-activators AR_active->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription EPI001 This compound AR_NTD AR-NTD EPI001->AR_NTD Binds to AR_NTD->Coactivators Blocks Recruitment

References

The Dawn of a New Era in CRPC Treatment: A Technical Guide to the Discovery and Development of EPI-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, necessitating the development of novel therapeutic strategies that circumvent the resistance mechanisms to current androgen receptor (AR) targeted therapies. EPI-001, a first-in-class small molecule inhibitor of the AR N-terminal domain (NTD), has emerged as a promising agent with a unique mechanism of action. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on the key experimental data and protocols that have defined its preclinical and clinical journey.

Mechanism of Action: A Novel Approach to AR Inhibition

Unlike conventional anti-androgens that target the ligand-binding domain (LBD) of the AR, this compound covalently binds to the activation function-1 (AF-1) region within the intrinsically disordered NTD.[1] This interaction inhibits the transcriptional activity of the AR by disrupting key protein-protein interactions necessary for the recruitment of the transcriptional machinery.[1][2][3][4] Notably, this compound is effective against both full-length AR and constitutively active AR splice variants that lack the LBD, a common mechanism of resistance to LBD-targeted therapies.[2][5]

The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) (Inactive) Androgen->AR Binds AR_HSP AR-HSP Complex HSP HSP AR_active AR (Active) Translocation AR_HSP->AR_active HSP Dissociation Conformational Change ARE Androgen Response Element (ARE) AR_active->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Coactivators Coactivators (e.g., CBP, p300) Coactivators->ARE Recruited EPI001 This compound EPI001->AR_active

Caption: Androgen Receptor Signaling and this compound Inhibition.

Preclinical Development: From Bench to Bedside

The preclinical evaluation of this compound has been extensive, involving a range of in vitro and in vivo studies to characterize its efficacy and safety profile.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValueReference
AR NTD TransactivationLNCaPIC50~6 µM[1][6][7]
Cell ProliferationLNCaPIC50~10-20 µM[6]
Cell ProliferationC4-2IC50>50 µM[8]
Cell Proliferation22Rv1IC50>50 µM[8]
PSA SecretionLNCaPIC50>25 µM[8]

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

ModelTreatmentDosageOutcomeReference
LNCaP Xenograft (castrated mice)This compound50 mg/kg, i.v.Tumor regression[1]
LNCaP95 Xenograft (enzalutamide-resistant)EPI-002100 mg/kg, oral, b.i.d.Significant tumor growth inhibition[3][5]
Key Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate a deeper understanding of the preclinical data.

Cell Lines and Culture Conditions: LNCaP, C4-2, and 22Rv1 prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For androgen-dependent assays, cells are often cultured in phenol red-free RPMI-1640 with charcoal-stripped FBS to deplete endogenous androgens.[9][10][11]

Crystal Violet Cell Proliferation Assay Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control.

  • Incubate for the desired period (e.g., 72 hours).

  • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Solubilize the stain with 10% acetic acid.

  • Measure the absorbance at 590 nm using a microplate reader.

Principle: This assay measures the transcriptional activity of the AR by using a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).

Protocol:

  • Co-transfect prostate cancer cells (e.g., LNCaP) in 24-well plates with an AR-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • After 24 hours, treat the cells with androgens (e.g., R1881) and/or this compound.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AR transcriptional activity.[1][7][12]

Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.

Protocol:

  • Subcutaneously inject prostate cancer cells (e.g., LNCaP) mixed with Matrigel into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • For a CRPC model, surgically castrate the mice to ablate androgen production.

  • Once tumors regrow, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intravenous or oral routes) or vehicle control according to the desired schedule and dosage.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, gene expression).[1][13][14][15]

The following diagram outlines a typical experimental workflow for evaluating a novel AR inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development a Target Identification (AR NTD) b Compound Screening (High-Throughput) a->b c Lead Compound (this compound) b->c d Mechanism of Action Studies (Binding Assays, Reporter Assays) c->d e Cell-Based Assays (Proliferation, Apoptosis) d->e f Activity against AR Splice Variants e->f g Pharmacokinetics (ADME) f->g h CRPC Xenograft Models g->h i Efficacy Studies (Tumor Growth Inhibition) h->i j Toxicity Studies i->j k IND-Enabling Studies j->k l Phase I Clinical Trial (Safety, PK, Dose Escalation) k->l m Phase II Clinical Trial (Efficacy in CRPC Patients) l->m n Phase III Clinical Trial m->n

Caption: Drug Discovery and Development Workflow for this compound.

Clinical Development of an this compound Derivative: EPI-506 (Ralaniten)

Based on the promising preclinical data of this compound, a single stereoisomer, EPI-002 (ralaniten), and its prodrug, EPI-506 (ralaniten acetate), were advanced into clinical development for the treatment of mCRPC.

A Phase I/II clinical trial (NCT02606123) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of EPI-506 in patients with mCRPC who had progressed on abiraterone or enzalutamide.[2][16] The study was a dose-escalation (Part 1) and dose-expansion (Part 2) trial.[16] While the development of EPI-506 was discontinued due to pharmacokinetic challenges, the clinical data provided valuable proof-of-concept for targeting the AR NTD in CRPC patients.[8]

Conclusion

This compound represents a paradigm shift in the targeting of the androgen receptor for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, binding to the N-terminal domain, offers a promising strategy to overcome resistance to current therapies that target the ligand-binding domain. The extensive preclinical data, supported by detailed experimental protocols, have laid a strong foundation for the clinical development of this new class of AR inhibitors. While the initial clinical candidate faced challenges, the pioneering work on this compound has opened up a new and exciting avenue for drug discovery in the fight against advanced prostate cancer. The continued exploration of NTD inhibitors holds significant promise for improving the outcomes of patients with CRPC.

References

EPI-001: A First-in-Class Androgen Receptor N-Terminal Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EPI-001 is a pioneering, first-in-class, small-molecule inhibitor that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This distinct mechanism of action sets it apart from conventional androgen deprivation therapies that target the ligand-binding domain (LBD). By covalently binding to the Activation Function-1 (AF-1) region within the NTD, specifically the transactivation unit 5 (Tau-5), this compound effectively inhibits the transcriptional activity of both full-length AR and its constitutively active splice variants, which are key drivers of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR LBD are initially effective, the disease often progresses to CRPC, frequently driven by the emergence of AR splice variants that lack the LBD.[1] These variants are constitutively active and render LBD-targeted therapies ineffective.

This compound emerged from a phenotypic screen as a compound capable of inhibiting the growth of CRPC cells.[2] It is a mixture of four stereoisomers and acts through a novel mechanism by directly targeting the intrinsically disordered NTD of the AR.[2] This domain is crucial for the receptor's transcriptional activity. By inhibiting the NTD, this compound can block the function of both full-length AR and AR splice variants, offering a promising therapeutic strategy for CRPC.[3]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the AR NTD's transcriptional activity.[2] This is achieved through a two-step process: an initial reversible interaction followed by an irreversible covalent binding to the Tau-5 region within the AF-1 domain.[4] This covalent modification disrupts the interaction of the AR with essential coactivators, such as CREB-binding protein (CBP), and general transcription factors, thereby preventing the initiation of transcription of AR target genes.[2][5]

Notably, unlike conventional antiandrogens, this compound does not prevent the nuclear translocation of the AR.[4] Its action is focused on disrupting the protein-protein interactions necessary for the formation of a functional transcription complex.[2]

Signaling Pathway Inhibition by this compound

EPI001_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR (with HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Translocates & Dimerizes ARE Androgen Response Element (ARE) AR_active->ARE Binds Coactivators Coactivators (e.g., CBP, p300) Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Coactivators->AR_active Recruited EPI001 This compound EPI001->AR_active Covalently Binds to NTD (Tau-5)

Figure 1: Simplified signaling pathway of Androgen Receptor (AR) and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its derivatives from various preclinical and clinical studies.

Table 1: In Vitro Activity of this compound and its Stereoisomers
CompoundTargetAssayCell LineIC50 (µM)Reference
This compound AR NTD TransactivationLuciferase ReporterLNCaP~6[6]
This compound AR NTD TransactivationLuciferase ReporterLNCaP12.63 ± 4.33[4]
EPI-002 (ralaniten) AR NTD TransactivationLuciferase ReporterLNCaP7.40 ± 1.46[4]
This compound Cell ProliferationNot SpecifiedLNCaPNot Specified[2]
This compound Cell ProliferationNot SpecifiedMDA PCa2BNot Specified[2]
This compound Cell ProliferationNot Specified22RV1Not Specified[2]
VPC-220010 PSA ProductionELISALNCaP0.91[5]
This compound PSA ProductionELISALNCaP> 25[5]
Table 2: Preclinical In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatmentDosing RegimenOutcomeReference
Male mice with LNCaP xenograftsCastration-Resistant Prostate CancerThis compound50 mg/kg, i.v.Reduced tumor growth and increased apoptosis[6]
Male mice with LNCaP xenograftsCastration-Recurrent Prostate CancerThis compoundNot SpecifiedCytoreduction of tumors[2]
Castrated male mice with PC3 xenograftsAndrogen-Independent Prostate CancerThis compound50 mg/kg, i.v. every other dayNo reduction in tumor size[2]
Table 3: Phase I/II Clinical Trial of Ralaniten Acetate (EPI-506)
ParameterDetailsReference
Drug Ralaniten acetate (EPI-506), a prodrug of ralaniten (EPI-002)[7]
Phase I/II[7]
Patient Population Men with metastatic castration-resistant prostate cancer (mCRPC) progressing after enzalutamide and/or abiraterone[8]
Dose Escalation 80, 160, 320, 640, 1280, 2400 mg[8]
Safety and Tolerability Favorable safety profile, most common adverse events were diarrhea, nausea, and fatigue[8][9]
Efficacy PSA declines (4-29%) observed in some patients, predominantly at higher doses (≥1280 mg)[7]
Status Discontinued in favor of next-generation AR NTD inhibitors with improved potency and tolerability[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay (BrdU Incorporation)

This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.

Protocol:

  • Cell Plating: Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.[1]

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution (e.g., methanol/acetic acid) for 30 minutes at room temperature. This step also denatures the DNA to expose the incorporated BrdU.[1]

  • Antibody Incubation: Wash the cells and incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

  • Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate, and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[1]

Experimental Workflow: BrdU Cell Proliferation Assay

BrdU_Workflow start Start plate_cells Plate LNCaP cells in 96-well plate start->plate_cells treat_cells Treat with this compound or vehicle plate_cells->treat_cells add_brdu Add BrdU labeling solution (10 µM) treat_cells->add_brdu incubate_brdu Incubate for 2-4 hours at 37°C add_brdu->incubate_brdu fix_denature Fix and denature cells incubate_brdu->fix_denature add_primary_ab Add anti-BrdU primary antibody fix_denature->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate read_absorbance Measure absorbance at 450 nm add_substrate->read_absorbance end End read_absorbance->end

Figure 2: Workflow for a BrdU cell proliferation assay to evaluate the effect of this compound.

Immunoprecipitation for AR-Coactivator Interaction

This protocol is used to determine if this compound disrupts the interaction between the AR and its coactivators, such as CBP.

Protocol:

  • Cell Lysis: Culture LNCaP cells and treat with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to the AR N-terminal domain to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.

  • Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads using a sample loading buffer and heat. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the AR and the coactivator of interest (e.g., CBP) to detect their presence in the immunoprecipitated complex. A reduction in the coactivator signal in the this compound treated sample indicates disruption of the interaction.[3]

Click Chemistry for Covalent Binding Analysis

Click chemistry is a powerful tool to demonstrate the covalent binding of a small molecule to its protein target. This involves using a modified version of this compound containing a bio-orthogonal handle (e.g., an alkyne group) for subsequent detection.

Protocol:

  • Probe Synthesis: Synthesize an alkyne-modified analog of this compound (e.g., EPI-054).[10]

  • Cell Treatment: Treat LNCaP cells with the alkyne-tagged this compound probe for a specified time.

  • Cell Lysis: Lyse the cells and harvest the total protein.

  • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a reporter molecule containing an azide group (e.g., biotin-azide or a fluorescent azide) to the cell lysate. This will covalently link the reporter to the alkyne-tagged this compound that is bound to its protein targets.[10]

  • Analysis: The proteins that are covalently bound to the this compound probe can then be visualized by western blotting using an antibody against the reporter tag (e.g., anti-biotin) or by in-gel fluorescence imaging if a fluorescent azide was used. To confirm the target, the blot can also be probed with an anti-AR antibody.[4]

Logical Relationships in this compound Development

The development of this compound and its successors followed a logical progression from initial discovery to clinical evaluation.

Logical Flow of this compound's Development

EPI_Development_Flow discovery Phenotypic screen identifies This compound as a CRPC inhibitor mechanism Elucidation of Mechanism: Targets AR N-Terminal Domain discovery->mechanism covalent_binding Demonstration of Covalent Binding to Tau-5 via Click Chemistry mechanism->covalent_binding preclinical_in_vitro In Vitro Studies: Inhibition of AR transcriptional activity and proliferation of AR-dependent cells mechanism->preclinical_in_vitro preclinical_in_vivo In Vivo Studies: Tumor growth inhibition in LNCaP and VCaP xenografts preclinical_in_vitro->preclinical_in_vivo splice_variants Activity against AR Splice Variants (e.g., AR-V7) confirmed preclinical_in_vivo->splice_variants successor_dev Development of successor compound: Ralaniten Acetate (EPI-506) splice_variants->successor_dev clinical_trials Phase I/II Clinical Trials of EPI-506 in mCRPC patients successor_dev->clinical_trials outcome Favorable safety but modest efficacy, leading to development of next-gen inhibitors clinical_trials->outcome

Figure 3: Logical progression of the research and development of this compound and its derivatives.

Conclusion

This compound represents a significant advancement in the field of androgen receptor-targeted therapies. Its unique mechanism of targeting the AR NTD provides a strategy to overcome resistance mediated by AR splice variants, a major challenge in the treatment of CRPC. The preclinical data for this compound and the clinical evaluation of its successor, ralaniten acetate, have provided invaluable proof-of-concept for this therapeutic approach. While EPI-506 itself did not proceed to later-stage clinical trials, the knowledge gained has paved the way for the development of more potent and better-tolerated next-generation AR NTD inhibitors. The continued exploration of this novel class of drugs holds great promise for the future management of advanced prostate cancer.

References

The chemical structure and properties of EPI-001

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Properties of EPI-001

Introduction

This compound is a pioneering small-molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR), a critical driver in the progression of prostate cancer.[1][2] Unlike traditional antiandrogens that target the ligand-binding domain (LBD) of the AR, this compound presents a unique mechanism of action, making it a significant compound in the research and development of therapeutics for castration-resistant prostate cancer (CRPC).[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

This compound is a derivative of bisphenol A diglycidyl ether and exists as a mixture of four stereoisomers due to its two stereogenic centers.[1][3][4] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary

The following table outlines the principal chemical and physical properties of this compound.

PropertyValueReference(s)
IUPAC Name 3-(4-[2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-2-propanyl]phenoxy)-1,2-propanediol[1][5]
CAS Number 227947-06-0[1][5][6]
Molecular Formula C₂₁H₂₇ClO₅[1][6]
Molecular Weight 394.89 g·mol⁻¹[1][5]
SMILES String ClCC(O)COc1ccc(cc1)C(c2ccc(OCC(O)CO)cc2)(C)C[1][6]
InChI Key HDTYUHNZRYZEEB-UHFFFAOYSA-N[1][5]
Solubility DMSO: 20-79 mg/mL Ethanol: 20-79 mg/mL[6][7][8]
Appearance Crystalline solid[6]

Pharmacological Properties

This compound's primary pharmacological activity is the inhibition of androgen receptor signaling through a novel mechanism. It also exhibits secondary activities, including the modulation of PPARγ.

Data Summary
PropertyDescriptionReference(s)
Mechanism of Action Antagonist of the androgen receptor (AR) by covalently binding to the N-terminal domain (NTD), specifically within the Activation Function-1 (AF-1) region. This binding disrupts essential protein-protein interactions required for AR transcriptional activity. Also acts as a selective PPARγ modulator.[1][3][4][9][10]
Primary Biological Target Androgen Receptor N-Terminal Domain (AR-NTD), specifically Transactivation Unit 5 (Tau-5).[3][5][11][12]
Secondary Biological Target Peroxisome proliferator-activated receptor-gamma (PPARγ).[1][4][7][13]
IC₅₀ Values - AR NTD Transactivation: ~6 μM - PSA-Luciferase Reporter Assay: 12.63 ± 4.33 μM - VCaP Cell-based GRE2-Luciferase Assay: 37.4 μM[1][7][9][14]
Key Biological Effects - Inhibits AR-dependent and independent prostate cancer cell proliferation. - Blocks interaction of AR with co-activators (e.g., CBP, RAP74). - Reduces AR expression at the mRNA and protein level. - Inhibits constitutively active AR splice variants that lack the LBD. - Induces cytoreduction of CRPC xenografts.[1][2][4]

Detailed Mechanism of Action

The androgen receptor is a multi-domain protein crucial for prostate cell function. In prostate cancer, particularly CRPC, the AR signaling pathway remains active despite low androgen levels, often due to AR gene amplification or the expression of constitutively active splice variants lacking the LBD.[3]

This compound targets the intrinsically disordered N-terminal domain (NTD) of the AR, which is essential for the receptor's transcriptional activity.[2][3] Specifically, it interacts with a region known as Activation Function-1 (AF-1), which harbors a key sub-region, Transactivation Unit 5 (Tau-5).[3][11] The interaction involves an initial reversible binding followed by the formation of a covalent adduct.[3][9][10] This covalent modification of the AR NTD sterically hinders the recruitment of essential co-activators and the general transcription machinery, thereby inhibiting the transcription of AR target genes like PSA.[1][2] This mechanism allows this compound to inhibit not only the full-length AR but also the LBD-lacking splice variants that confer resistance to traditional antiandrogens.[1]

Additionally, this compound has been shown to be a selective modulator of PPARγ.[1][4] Activation of PPARγ by this compound can independently lead to the inhibition of AR expression and activity, contributing to its anti-cancer effects in prostate cancer cells.[1][4]

AR_Signaling_Inhibition cluster_pathway Androgen Receptor Signaling & this compound Inhibition Androgen Androgen (e.g., DHT) AR_LBD AR Ligand Binding Domain (LBD) Androgen->AR_LBD Binds AR_NTD AR N-Terminal Domain (NTD) AR_LBD->AR_NTD Activates Coactivators Co-activators (CBP, RAP74) AR_NTD->Coactivators Recruits ARE Androgen Response Element (ARE) on DNA Coactivators->ARE Binds to complex at Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation EPI001 This compound EPI001->AR_NTD Covalently binds & inhibits

Caption: this compound inhibits AR signaling by targeting the N-Terminal Domain.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound, a racemic mixture of four stereoisomers, can be achieved from commercially available starting materials. A representative synthetic route is outlined below.[3][15][16]

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow arrow Start Bisphenol A + Racemic Glycidol Step1 Mitsunobu Reaction (or similar coupling) Start->Step1 Intermediate1 Mono-alkylated Intermediate Step1->Intermediate1 Step2 Reaction with second Glycidol unit Intermediate1->Step2 Intermediate2 Diol Intermediate Step2->Intermediate2 Step3 Transformation to Epoxide Intermediate2->Step3 Intermediate3 Diepoxide Intermediate Step3->Intermediate3 Step4 Epoxide opening with CeCl₃ Intermediate3->Step4 End This compound (Mixture of 4 stereoisomers) Step4->End

Caption: Generalized workflow for the chemical synthesis of this compound.

Detailed Methodology:

  • Mono-alkylation: Bisphenol A is treated with racemic glycidol, often under conditions such as the Mitsunobu reaction, to yield a mono-alkylated intermediate.[15]

  • Second Alkylation: The free phenol of the mono-alkylated intermediate is reacted with another equivalent of racemic glycidol to form a diol.[3]

  • Epoxidation: The resulting diol is transformed into the corresponding diepoxide.[3]

  • Epoxide Opening: The terminal epoxide ring is opened using a reagent like cerium(III) chloride (CeCl₃) in a suitable solvent (e.g., acetonitrile) under reflux to install the chlorohydrin moiety, yielding the final product, this compound.[15] Purification is typically performed using chromatographic techniques.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is commonly used to quantify the inhibitory effect of compounds like this compound on AR-mediated gene transcription.[4][9]

Luciferase_Assay_Workflow cluster_assay Luciferase Reporter Assay Workflow Start 1. Cell Culture (e.g., LNCaP cells) Transfection 2. Co-transfect with: - AR Expression Vector - Luciferase Reporter Plasmid (e.g., PSA-luc) Start->Transfection Treatment 3. Treat cells with: - Vehicle (Control) - this compound (Test) - Androgen (Stimulant) Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Measurement 6. Add Luciferase Substrate & Measure Luminescence Lysis->Measurement Analysis 7. Analyze Data: Calculate % Inhibition & IC₅₀ Measurement->Analysis

Caption: Workflow for assessing AR transcriptional activity via luciferase assay.

Detailed Methodology:

  • Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

  • Transfection: Cells are transiently co-transfected with two plasmids: one that expresses the androgen receptor and another containing a luciferase reporter gene downstream of an androgen-responsive promoter (e.g., the PSA promoter).[9]

  • Treatment: After transfection, cells are treated with the test compound (this compound at various concentrations) or a vehicle control for a short period (e.g., 1 hour) before stimulation with an androgen (e.g., R1881).[9]

  • Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).[9]

  • Cell Lysis and Measurement: Cells are lysed, and the luciferase substrate is added to the lysate. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

  • Data Analysis: The luminescence signal from this compound-treated cells is compared to the control to determine the percent inhibition of AR transcriptional activity. An IC₅₀ value can be calculated from a dose-response curve.[9]

Conclusion

This compound is a fundamentally important molecule in the study of androgen receptor signaling and the development of novel prostate cancer therapies. Its unique mechanism of targeting the AR N-terminal domain provides a strategy to overcome resistance to conventional antiandrogens. The data and protocols summarized in this guide offer a technical foundation for researchers working with this compound and similar next-generation AR inhibitors.

References

The Core of Resistance: A Technical Guide to EPI-001's Impact on Androgen Receptor Splice Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a critical mechanism of resistance to androgen deprivation therapy (ADT) and second-generation anti-androgens in castration-resistant prostate cancer (CRPC). These constitutively active variants lack the ligand-binding domain (LBD), rendering them insensitive to conventional AR-targeted therapies. EPI-001, a first-in-class small molecule inhibitor, directly targets the N-terminal domain (NTD) of the AR, a region essential for the transcriptional activity of both full-length AR (AR-FL) and its splice variants. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on AR splice variants, and detailed protocols for the key experiments utilized in its evaluation.

Introduction: The Challenge of Androgen Receptor Splice Variants

Prostate cancer is driven by androgen receptor signaling. Therapies for advanced prostate cancer, therefore, focus on inhibiting this pathway by blocking androgen production or the AR itself. However, resistance inevitably develops, often through the expression of AR splice variants (AR-Vs) that are constitutively active. Among these, AR-V7 is the most clinically relevant, and its presence is associated with poor prognosis and resistance to therapies like enzalutamide and abiraterone[1]. AR-Vs lack the C-terminal LBD, the target of current anti-androgen drugs, but retain the N-terminal and DNA-binding domains, allowing them to remain transcriptionally active[2][3]. This necessitates the development of novel therapeutic strategies that can inhibit these resistant forms of the AR.

This compound: A Novel Mechanism of Action

This compound and its derivatives are a novel class of drugs that function as antagonists of the AR NTD[4]. Unlike conventional anti-androgens that target the LBD, this compound covalently binds to the activation function-1 (AF-1) region within the NTD, specifically within a region known as transactivation unit 5 (Tau-5)[5][6]. This binding event disrupts the protein-protein interactions necessary for AR-mediated gene transcription[4][7]. A key advantage of this mechanism is its ability to inhibit not only the full-length AR but also AR splice variants that lack the LBD, such as AR-V7[8][9]. Additionally, this compound has been shown to modulate peroxisome proliferator-activated receptor-gamma (PPARγ), which contributes to its inhibitory effects on AR expression and activity[10][11].

Quantitative Effects of this compound

The efficacy of this compound in inhibiting AR and AR-V7 activity has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and its Analogs
CompoundTarget/AssayCell LineIC50 ValueReference
This compoundAR NTD TransactivationLNCaP~6 µM[12]
This compoundAR NTD TransactivationLNCaP12.63 ± 4.33 μM[13]
EPI-002AR NTD TransactivationLNCaP7.40 ± 1.46 μM[13]
This compoundARV7 Transcriptional Activity-17.1 µM[14]
VPC-220010 (analog)ARV7 Transcriptional Activity-2.7 µM[14]
This compoundPSA ProductionLNCaP> 25 µM[5]
VPC-220010 (analog)PSA ProductionLNCaP0.91 µM[5]
Niphatenone B (analog)Full-length AR Transcriptional Activity-6 µM[15]
Table 2: Effect of this compound on Prostate Cancer Cell Viability
CompoundCell LineIC50 ValueReference
This compoundLNCaP> 25 µM[5]
VPC-220010 (analog)LNCaP5.3 µM[5]
This compound22Rv1 (AR-V7 positive)> 50 µM[5]
VPC-220010 (analog)22Rv1 (AR-V7 positive)10.8 µM[5]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
ModelTreatmentEffectReference
LNCaP xenografts (CRPC)This compound (20 mg/kg i.v.)Tumor reduction from 100.3 mm³ to 73.03 mm³ in 2 weeks[12][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AR signaling and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Androgen Receptor Signaling and this compound's Point of Intervention

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_FL_inactive Inactive AR-FL Androgen->AR_FL_inactive Binds LBD HSP HSP AR_FL_inactive->HSP Bound AR_FL_active Active AR-FL (Dimerized) AR_FL_inactive->AR_FL_active Translocation & Dimerization AR_V7_inactive Inactive AR-V7 AR_V7_active Active AR-V7 (Constitutively) AR_V7_inactive->AR_V7_active Constitutive Translocation ARE Androgen Response Element (ARE) AR_FL_active->ARE Binds AR_V7_active->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA) Coactivators->Transcription Initiates EPI_001_target This compound Target (NTD/AF-1) EPI_001_target->AR_FL_active Inhibits EPI_001_target->AR_V7_active Inhibits EPI_001 This compound

Caption: AR Signaling Pathway and this compound Inhibition.

Experimental Workflow for Assessing this compound's Effect on AR-V7

Experimental_Workflow cluster_assays Experimental Assays start Prostate Cancer Cells (e.g., LNCaP95, 22Rv1) treatment Treatment with this compound (or vehicle control) start->treatment western Western Blot (AR-V7 protein levels) treatment->western qpcr qRT-PCR (AR-V7 mRNA levels) treatment->qpcr luciferase Luciferase Reporter Assay (AR-V7 transcriptional activity) treatment->luciferase chip Chromatin Immunoprecipitation (ChIP) (AR-V7 binding to DNA) treatment->chip coip Co-Immunoprecipitation (Co-IP) (AR-V7 protein interactions) treatment->coip data_analysis Data Analysis and Quantitative Comparison western->data_analysis qpcr->data_analysis luciferase->data_analysis chip->data_analysis coip->data_analysis conclusion Conclusion on this compound's Effect on AR Splice Variants data_analysis->conclusion

Caption: Workflow for Evaluating this compound's Impact.

Detailed Experimental Protocols

Western Blot for AR-V7 Protein Expression

Objective: To determine the effect of this compound on the protein levels of AR-V7.

Methodology:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1, LNCaP95) and treat with desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-V7 (e.g., RevMAb Biosciences, clone RM7) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[17][18].

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression

Objective: To quantify the effect of this compound on the mRNA expression of AR-V7.

Methodology:

  • Cell Culture and Treatment: Treat prostate cancer cells with this compound as described for Western blotting.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, RPL13A) for normalization.

  • Data Analysis: Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method[2][7][19][20].

Luciferase Reporter Assay for AR-V7 Transcriptional Activity

Objective: To measure the functional consequence of this compound on the transcriptional activity of AR-V7.

Methodology:

  • Cell Culture and Transfection: Co-transfect prostate cancer cells (e.g., LNCaP95) or AR-negative cells (e.g., PC3) with an AR-V7 expression vector and a reporter plasmid containing a luciferase gene downstream of an androgen-responsive element (ARE), such as the PSA promoter. A control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Treatment: After transfection, treat the cells with this compound or vehicle control.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in control-treated cells[1][4][9][14][21][22].

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound affects the binding of AR-V7 to the regulatory regions of its target genes.

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for AR-V7 to immunoprecipitate the AR-V7-DNA complexes. Use a non-specific IgG as a negative control.

  • Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and then elute the complexes from the antibody.

  • Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

  • DNA Purification: Purify the DNA from the immunoprecipitated samples.

  • Analysis: Analyze the purified DNA by qPCR using primers for the AREs of known AR-V7 target genes (e.g., UBE2C) to quantify the amount of AR-V7 binding[23][24][25][26][27].

Co-Immunoprecipitation (Co-IP)

Objective: To investigate whether this compound disrupts the interaction of AR-V7 with its binding partners (e.g., other transcription factors, co-activators).

Methodology:

  • Cell Lysis: Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against AR-V7 or a potential interacting protein.

  • Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting proteins to determine if they were co-immunoprecipitated with AR-V7[6][28][29][30][31].

Conclusion and Future Directions

This compound represents a paradigm shift in the treatment of CRPC by targeting the NTD of the AR, a previously undrugged domain. Its ability to inhibit both full-length AR and constitutively active splice variants like AR-V7 offers a promising strategy to overcome resistance to current hormonal therapies. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field. Future research should focus on the development of more potent and specific second-generation NTD inhibitors, the identification of biomarkers to predict response to these agents, and the exploration of combination therapies to further enhance their anti-tumor activity. The continued investigation into the intricate mechanisms of AR-V regulation and inhibition will be paramount in the ongoing battle against advanced prostate cancer.

References

In Vitro Anti-Cancer Activity of EPI-001: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-cancer activity of EPI-001, a novel therapeutic agent targeting the androgen receptor (AR). This compound represents a significant advancement in the development of treatments for prostate cancer, particularly castration-resistant prostate cancer (CRPC), due to its unique mechanism of action. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is an antagonist of the androgen receptor that uniquely acts by covalently binding to the N-terminal domain (NTD) of the AR.[1] This is a distinct mechanism compared to conventional antiandrogens that target the C-terminal ligand-binding domain (LBD).[1] By binding to the activation function-1 (AF-1) region within the NTD, this compound inhibits the transcriptional activity of the AR.[1][2] This inhibition is achieved by blocking crucial protein-protein interactions necessary for AR function, including interactions with CREB-binding protein (CBP), RAP74, and the N/C-terminal interaction required for AR dimerization.[1]

Furthermore, this compound has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[3][4][5] Through its action on PPARγ, this compound can inhibit the expression of the androgen receptor itself, adding another layer to its anti-cancer effects.[1][3][4][5] This dual mechanism of action makes this compound effective against both androgen-dependent and androgen-independent prostate cancer cell proliferation.[3] It has been shown to inhibit the growth of AR-positive and even some AR-negative prostate cancer cell lines.[4][5][6][7]

The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP->AR Stabilizes EPI001 This compound EPI001->AR Binds to NTD EPI001_Action This compound blocks AR transcriptional activity by inhibiting coactivator recruitment and binding to AREs. ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Coactivators Coactivators (e.g., CBP, RAP74) Coactivators->AR_dimer Recruited Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes EPI001_Action->ARE Inhibits EPI001_Action->Coactivators Inhibits

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data on Anti-Cancer Activity

The in vitro efficacy of this compound has been quantified in various prostate cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for AR transactivation and cell growth inhibition.

Cell LineAssay TypeIC50 (µM)NotesReference(s)
LNCaPAR NTD Transactivation~6-[1][3]
LNCaPPSA-luciferase Reporter12.63 ± 4.33-[8]
LNCaPCell ProliferationNot specified, but effective at 25 µMInhibition of androgen-induced DNA synthesis.[8]
C4-2Not SpecifiedNot SpecifiedThis compound reduces AR mRNA expression.[4]
22Rv1PSA-luciferase ReporterNot SpecifiedThis compound blocked PSA-luciferase activity.[2]
VCaPNot SpecifiedNot SpecifiedEffective concentration in vitro was 25 µM (10 µg/ml).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the in vitro anti-cancer activity of this compound.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay is used to quantify the ability of this compound to inhibit androgen receptor-mediated gene transcription.

1. Cell Culture and Transfection:

  • Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cells are seeded in multi-well plates and allowed to attach overnight.

  • Cells are then transiently transfected with a luciferase reporter plasmid containing an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter (e.g., PSA(6.1kb)-luciferase). A co-transfection with a Renilla luciferase plasmid can be used for normalization.

2. Compound Treatment:

  • Following transfection, cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified pre-incubation period (e.g., 1 hour).[3]

  • Subsequently, cells are stimulated with an androgen, such as R1881 (e.g., 0.1 nM or 1 nM), to activate the AR.[3][8]

3. Luciferase Activity Measurement:

  • After an incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).

  • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

  • The percentage of inhibition is calculated relative to the androgen-stimulated vehicle control.

Cell Proliferation and Viability Assays

These assays determine the effect of this compound on the growth and survival of cancer cells.

1. Cell Seeding:

  • Prostate cancer cells are seeded in multi-well plates at a specific density and allowed to adhere.

2. Treatment:

  • Cells are treated with a range of concentrations of this compound or vehicle control. For androgen-dependent proliferation studies, cells are also treated with an androgen like R1881.[3]

3. Incubation:

  • Cells are incubated for a period of 48 to 96 hours.[3]

4. Viability/Proliferation Measurement:

  • Thymidine Incorporation Assay: To measure DNA synthesis, cells can be pulsed with [³H]-thymidine for a few hours before harvesting. The amount of incorporated radioactivity is then measured.

  • MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells. A reagent is added to the cells, and after a short incubation, the absorbance is read on a microplate reader.

  • Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter after trypsinization.

Western Blot Analysis for Protein Expression

This technique is used to assess the levels of specific proteins, such as the androgen receptor, in response to this compound treatment.

1. Cell Lysis:

  • Prostate cancer cells are treated with this compound or vehicle for a specified time.

  • Cells are then washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

3. Gel Electrophoresis and Transfer:

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-AR antibody).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • The intensity of the bands can be quantified using densitometry software, with a loading control protein (e.g., β-actin or GAPDH) used for normalization.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for in vitro testing of this compound's anti-cancer activity.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection (e.g., LNCaP, C4-2) Seeding 2. Cell Seeding Cell_Culture->Seeding EPI001_Treatment 3. This compound Treatment (Dose-Response) Seeding->EPI001_Treatment Androgen_Stimulation 4. Androgen Stimulation (e.g., R1881) EPI001_Treatment->Androgen_Stimulation Optional AR_Activity 5a. AR Transcriptional Activity (Luciferase Assay) Androgen_Stimulation->AR_Activity Cell_Growth_Assay 5b. Cell Proliferation/Viability (MTT, Thymidine Incorporation) Androgen_Stimulation->Cell_Growth_Assay Protein_Expression 5c. Protein Expression (Western Blot) Androgen_Stimulation->Protein_Expression Data_Quantification 6. Data Quantification AR_Activity->Data_Quantification Cell_Growth_Assay->Data_Quantification Protein_Expression->Data_Quantification IC50_Calculation 7. IC50 Calculation Data_Quantification->IC50_Calculation Statistical_Analysis 8. Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

References

Preclinical Profile of EPI-001: A Novel Androgen Receptor N-Terminal Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Efficacy and Toxicity

This technical guide provides a comprehensive overview of the preclinical data for EPI-001, a first-in-class inhibitor of the Androgen Receptor (AR) N-terminal domain (NTD). This compound represents a paradigm shift from traditional antiandrogens that target the ligand-binding domain (LBD), offering a novel mechanism to combat castration-resistant prostate cancer (CRPC), including forms driven by constitutively active AR splice variants. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative efficacy and toxicity data, detailed experimental protocols, and visualizations of its mechanism of action.

Efficacy Data

This compound has demonstrated significant efficacy in various preclinical models of prostate cancer, including those resistant to conventional therapies. Its primary mechanism involves binding to the Activation Function-1 (AF-1) region within the AR NTD, thereby inhibiting critical protein-protein interactions required for AR transcriptional activity.[1][2]

In Vitro Efficacy

This compound effectively inhibits AR activity and cell proliferation across multiple prostate cancer cell lines. It blocks the transactivation of the AR NTD with an IC50 of approximately 6 μM.[1][3] Unlike LBD-targeted antiandrogens, its inhibitory action is not overcome by high androgen concentrations.[4] Furthermore, this compound has been shown to reduce the expression of both AR mRNA and protein.[5]

ParameterCell Line(s)ConcentrationEffectReference
AR NTD Transactivation -~6 µM (IC50)Inhibition of AR N-terminal domain transactivation.[1][3]
AR-Responsive Reporter LNCaP10-50 µMBlocked androgen (R1881), FSK, and IL-6 induced PSA-luciferase activity.[5][6]
AR Expression LNCaP, C4-250 µMReduced endogenous AR mRNA and protein levels.[5][7]
Cell Growth (AR+) LNCaPLow µM rangeInhibition of cell growth.[7]
Cell Growth (CRPC) LNCaP95 (express AR-V7)25 µMInhibition of androgen-independent cell proliferation.[8]
Cell Growth (AR-) PC-3, DU 145High µM rangeInhibition of cell growth, suggesting potential off-target effects at higher concentrations.[5][7][9]
In Vivo Efficacy

Preclinical animal studies using xenograft models have confirmed the anti-tumor activity of this compound. It has been shown to cause tumor regression and inhibit the growth of both androgen-sensitive and castration-resistant prostate cancers.

Animal ModelTreatment ProtocolKey FindingsReference
LNCaP Xenografts (CRPC) 50 mg/kg, i.v.Reduced tumors from 100.3 ± 1.72 mm³ to 73.03 ± 29.6 mm³ within 2 weeks post-castration.[6][7]
LNCaP Xenografts (Intact) 50 mg/kg, i.v.Significantly reduced prostate weight and tumor volume.[6]
LNCaP95 Xenografts (AR-V7) 100 mg/kg (EPI-002), oral, b.i.d.Significantly inhibited tumor growth compared to vehicle and enzalutamide.[8]
Pharmacokinetics

Pharmacokinetic studies in mice have provided essential data for dosing schedules in efficacy studies.

ParameterValueAnimal ModelReference
Bioavailability 86%Mice[4]
Half-life (t½) ~3.3 hoursMice[4]
Clearance Rate 1.75 L/h/kgMice[4]

Toxicity and Safety Profile

A critical advantage of this compound observed in preclinical studies is its favorable safety profile at therapeutic doses.[6]

ParameterAnimal ModelTreatment ProtocolObservationReference
Body Weight Male mice with LNCaP xenografts50 mg/kg, i.v.No significant change in body weight over the duration of the experiment.[6][7]
Organ Histology Male mice with LNCaP xenografts50 mg/kg, i.v.Hematoxylin and Eosin (HE) staining of liver, spleen, lung, heart, and kidney showed no apparent toxicity or morphological abnormalities.[6]
General Health Male mice with LNCaP xenografts20 mg/kg, i.v. every 5 daysNo change in animal behavior.[7][9]

Core Signaling Pathways and Mechanisms

This compound's unique mechanism targets the intrinsically disordered N-terminal domain of the AR, a region essential for its transcriptional activity but not targeted by existing therapies.

Mechanism of Action of this compound

Androgens (like DHT) bind to the AR's LBD, causing a conformational change, dimerization, and nuclear translocation. In the nucleus, the AR complex binds to Androgen Response Elements (AREs) on DNA. Transcriptional activity requires the recruitment of co-activators, such as CREB-binding protein (CBP), to the AF-1 region in the NTD. This compound covalently binds to the Tau-5 region within AF-1, which physically blocks the binding of CBP and other essential co-activators, thereby shutting down transcription.[10] This mechanism is effective even for AR splice variants that lack the LBD and are constitutively active.[1][2]

EPI001_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (e.g., DHT) AR_LBD AR Ligand Binding Domain (LBD) DHT->AR_LBD Binds AR_inactive Inactive AR Complex AR_LBD->AR_inactive AR_NTD AR N-Terminal Domain (NTD) (AF-1 / Tau-5) AR_NTD->AR_inactive Coactivators Co-activators (e.g., CBP) AR_NTD->Coactivators Interaction Blocked by this compound No_Transcription Transcription Blocked AR_NTD->No_Transcription AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Nuclear Translocation EPI This compound EPI->AR_NTD Covalently Binds AR_V AR Splice Variant (Lacks LBD) EPI->AR_V Inhibits ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds ARE->Coactivators Recruits Transcription Gene Transcription (e.g., PSA) Coactivators->Transcription Initiates AR_V->ARE

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Overcoming Therapeutic Resistance

A major challenge in CRPC is the emergence of resistance to LBD-targeted drugs like enzalutamide. This often occurs through the expression of AR splice variants (e.g., AR-V7) that lack the LBD, rendering them constitutively active and insensitive to these drugs. Because this compound targets the NTD, which is present in both full-length AR and its splice variants, it can effectively inhibit their activity and overcome this critical resistance mechanism.[11][12]

EPI001_Resistance cluster_resistance Mechanisms of Resistance to LBD-Targeted Drugs cluster_solution This compound Solution AR_FL Full-Length AR AR_V7 AR Splice Variant (e.g., AR-V7) Lacks LBD CRPC CRPC Progression AR_V7->CRPC Drives No_CRPC Inhibition of CRPC Growth LBD_Drug Standard Antiandrogen (e.g., Enzalutamide) LBD_Drug->AR_FL Inhibits LBD_Drug->AR_V7 Ineffective EPI This compound (NTD Inhibitor) EPI->AR_FL Inhibits EPI->AR_V7 Inhibits

Caption: Logical diagram of this compound overcoming resistance to LBD-targeted therapies.

Key Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound.

In Vitro Proliferation (BrdU Assay)

This protocol was used to assess the effect of this compound on the proliferation of CRPC cells expressing AR splice variants.[8]

  • Cell Seeding: LNCaP95 cells are seeded in 96-well plates in an appropriate growth medium.

  • Pre-treatment: Cells are pre-treated for 1 hour with vehicle control, bicalutamide (10 µM), enzalutamide (10 µM), or EPI-002 (25 µM).

  • Stimulation: Synthetic androgen R1881 (0.1 nM) is added to the wells.

  • Incubation: Cells are incubated for 48 hours.

  • BrdU Labeling: Bromodeoxyuridine (BrdU) labeling reagent is added, and cells are incubated for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Detection: Cells are fixed, and an anti-BrdU antibody conjugated to a peroxidase enzyme is added. The substrate is then added, and the colorimetric signal, proportional to the amount of BrdU incorporated, is measured using a microplate reader.

In Vivo Xenograft Efficacy Study

This protocol outlines the general workflow for evaluating the anti-tumor efficacy of this compound in a castrate-recurrent prostate cancer mouse model.[6]

EPI001_Workflow start Start implant Subcutaneous Implantation of LNCaP Cells into Male NOD-SCID Mice start->implant growth Tumor Growth to ~100 mm³ implant->growth castration Surgical Castration to Mimic ADT growth->castration random Randomization into Treatment Groups (Vehicle vs. This compound) castration->random treat Treatment Administration (e.g., 50 mg/kg i.v.) random->treat monitor Monitor Tumor Volume & Body Weight (e.g., 2-3 times/week) treat->monitor end Endpoint: Tumor/Organ Harvest monitor->end analysis Analysis: - Tumor Volume - Histology (Toxicity) - Biomarker Analysis end->analysis finish End analysis->finish

Caption: Experimental workflow for an in vivo xenograft study of this compound efficacy.
Western Blot for AR Expression

This method is used to determine the effect of this compound on AR protein levels.[5][7]

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, C4-2) are cultured and treated with this compound (e.g., 50 µM) or vehicle control for a specified time (e.g., 8-16 hours).

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific binding, then incubated with a primary antibody specific for the Androgen Receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used.

  • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected on X-ray film or with a digital imager. Densitometry is used for quantification relative to a loading control (e.g., GAPDH or β-actin).

Conclusion

The comprehensive preclinical data on this compound robustly support its development as a therapeutic for castration-resistant prostate cancer. Its novel mechanism of inhibiting the AR N-terminal domain allows it to overcome key clinical resistance mechanisms, including those mediated by AR splice variants. In vivo studies have demonstrated significant anti-tumor efficacy coupled with a favorable safety profile, showing no overt toxicity at therapeutic concentrations. These findings have paved the way for clinical trials to evaluate this promising new class of antiandrogens.[10][13]

References

Methodological & Application

Application Notes and Protocols for EPI-001 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPI-001 is an experimental therapeutic agent that represents a novel approach to treating castration-resistant prostate cancer (CRPC). Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the androgen receptor (AR), this compound is a first-in-class drug that specifically targets the N-terminal domain (NTD) of the AR.[1][2] This unique mechanism of action allows this compound to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance to current therapies.[1][2][3][4] this compound binds covalently to the Activation Function-1 (AF-1) region within the NTD, thereby blocking the protein-protein interactions necessary for AR-mediated gene transcription.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on prostate cancer cell lines.

Mechanism of Action: Targeting the AR N-Terminal Domain

This compound disrupts the transcriptional activity of the androgen receptor by binding to its N-terminal domain. This interaction inhibits the recruitment of essential co-regulators, ultimately leading to a downstream suppression of AR target gene expression and a reduction in tumor cell proliferation. A key advantage of this compound is its ability to inhibit AR splice variants that are resistant to conventional therapies targeting the ligand-binding domain.

cluster_0 Cell Nucleus AR Androgen Receptor (Full-length or Splice Variant) ARE Androgen Response Element (on DNA) AR->ARE Binds to DNA Co-regulators Transcriptional Co-regulators ARE->Co-regulators Recruits Transcription Gene Transcription Co-regulators->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes This compound This compound This compound->AR Inhibits NTD Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with This compound Incubate_24h->Treat_this compound Incubate_48-72h Incubate 48-72 hours Treat_this compound->Incubate_48-72h Add_MTT Add MTT reagent Incubate_48-72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

Application Notes: EPI-001 for Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EPI-001 is a pioneering small-molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR). Unlike conventional anti-androgen therapies such as bicalutamide and enzalutamide, which target the C-terminal ligand-binding domain (LBD), this compound acts on the intrinsically disordered NTD.[1][2] This domain is crucial for the AR's transcriptional activity and remains functional in many forms of castration-resistant prostate cancer (CRPC), including those driven by AR splice variants that lack the LBD.[1][3] These application notes provide a comprehensive guide for researchers on the mechanism, efficacy, and practical application of this compound in preclinical mouse xenograft models of prostate cancer.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism, primarily by inhibiting AR signaling and secondarily by modulating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

  • Direct Inhibition of AR N-Terminal Domain : this compound is a mixture of four stereoisomers that covalently binds to the Activation Function-1 (AF-1) region within the AR NTD.[1][2] This binding event physically obstructs the protein-protein interactions necessary for the assembly of the transcriptional machinery. Specifically, it has been shown to block the interaction of AR with coactivators like CREB-binding protein (CBP).[4] This disruption prevents the transactivation of AR target genes, such as Prostate-Specific Antigen (PSA), which are responsible for driving prostate cancer cell proliferation and survival. A key advantage of this mechanism is its effectiveness against both full-length AR and constitutively active AR splice variants (e.g., AR-V7) that lack the LBD, a common mechanism of resistance to conventional therapies.[1]

  • PPARγ Modulation and Downregulation of AR Expression : At higher concentrations, this compound also functions as a selective PPARγ modulator.[2][5] Activation of PPARγ in prostate cancer cells has been shown to inhibit AR expression at both the mRNA and protein levels.[2] This secondary action complements its primary mechanism by reducing the total amount of available AR protein, further suppressing the androgen signaling axis.

Caption: Androgen Receptor signaling pathway and inhibition by this compound.
In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various prostate cancer xenograft models. It effectively inhibits tumor growth, reduces serum PSA levels, and can even cause tumor regression in models of castration-recurrent prostate cancer.[4][6] Studies have primarily utilized androgen-sensitive LNCaP cells, which express a functional AR.[4][7][8] In these models, this compound treatment leads to a reduction in cell proliferation (measured by Ki-67 staining) and an increase in apoptosis.[4] Importantly, this compound shows specificity for AR-dependent tumors, as it does not affect the growth of AR-negative xenografts (e.g., PC3).[4] No significant toxicity, such as weight loss or adverse behavioral changes, has been reported at therapeutically effective doses.[4][7]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of this compound.

ParameterCell Line / ModelValue / ResultReference
In Vitro Activity
IC₅₀ (AR NTD Transactivation)LNCaP Cells~6 µM[1][7]
In Vivo Efficacy
Tumor Growth InhibitionLNCaP Xenograft (NOD-SCID mice)Reduced tumor volume from ~100 mm³ to ~73 mm³ in 2 weeks.[7]
Dosing Regimen 1LNCaP Xenograft (NOD-SCID mice)20 mg/kg, IV, every 5 days for 25 days.[7]
Dosing Regimen 2LNCaP Xenograft (Male mice)50 mg/kg, IV, every other day.[4]
Tumor RegressionLNCaP CRPC XenograftRegressed tumors from ~125 mm³ to ~35 mm³ over 25 days.[4]
Biomarker ModulationLNCaP XenograftSignificantly lowered serum PSA levels after 2 weeks.[4]
SpecificityPC3 Xenograft (AR-negative)No effect on tumor growth.[4]
Toxicity
General ToxicityLNCaP Xenograft ModelsNo significant loss of body weight or changes in animal behavior.[4][7]

Protocols for this compound in a Mouse Xenograft Model

This section provides a detailed protocol for a typical subcutaneous prostate cancer xenograft study using LNCaP cells and this compound.

Materials and Reagents
  • Cell Line : LNCaP (human prostate adenocarcinoma), low passage.

  • Animal Model : Male immunodeficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

  • Reagents :

    • This compound powder (CAS: 227947-06-0).

    • Cell culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (0.25%).

    • Matrigel® Basement Membrane Matrix (Corning or equivalent), high concentration.

    • Vehicle components: DMSO (cell culture grade), PEG300, Tween® 80, sterile water for injection or ddH₂O.[9]

  • Equipment :

    • Sterile cell culture flasks, pipettes, and consumables.

    • Hemocytometer or automated cell counter.

    • Sterile 1 mL syringes with 27-gauge needles.

    • Digital calipers.

    • Animal housing under specific pathogen-free (SPF) conditions.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint & Analysis A 1. Cell Culture (LNCaP cells, log phase) B 2. Cell Harvest & Prep (Trypsinize, wash, count) A->B C 3. Cell Suspension (Resuspend in PBS/Matrigel 1:1) B->C D 4. Tumor Implantation (Subcutaneous injection) C->D E 5. Tumor Growth (Monitor until tumors reach ~100 mm³) D->E F 6. Animal Randomization (Group into Vehicle & this compound) E->F G 7. Drug Administration (IV injection, e.g., 50 mg/kg) F->G H 8. Monitoring (Measure tumor volume & body weight 2-3x/week) G->H I 9. Study Endpoint (Pre-defined tumor size or time) H->I J 10. Data Analysis & Tissue Harvest (Tumor growth curves, IHC, etc.) I->J

Caption: Experimental workflow for an this compound mouse xenograft study.
Step-by-Step Protocol

Step 1: Cell Culture and Preparation

  • Culture LNCaP cells in RPMI-1640 medium at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency.

  • Harvest the cells using Trypsin-EDTA. Neutralize with complete medium and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold, sterile PBS.

  • Resuspend cells in a small volume of PBS and perform a cell count using a hemocytometer. Check for viability (should be >95%).

  • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of ice-cold PBS and Matrigel to a final concentration of 10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

Step 2: Tumor Implantation

  • Anesthetize the mice according to approved institutional animal care protocols.

  • Using a 1 mL syringe with a 27-gauge needle, draw up 100 µL of the cell/Matrigel suspension (containing 1 x 10⁶ to 5 x 10⁶ cells).

  • Inject the suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice until they recover from anesthesia and return them to their cages.

Step 3: Tumor Growth and Animal Randomization

  • Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers once a palpable mass forms.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended). Record the initial body weight of each mouse.

Step 4: this compound Preparation and Administration

  • Stock Solution : Prepare a concentrated stock of this compound in DMSO (e.g., 79 mg/mL).[9] Store aliquots at -80°C.

  • Vehicle Preparation : The vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Final Dosing Solution (for a 50 mg/kg dose in a 20g mouse, 100 µL injection volume) :

    • This requires a final concentration of 10 mg/mL.

    • A validated method for preparing a 3.95 mg/mL solution is as follows: take 50 µL of a 79 mg/mL DMSO stock, add it to 400 µL of PEG300 and mix. Add 50 µL of Tween 80 and mix. Finally, add 500 µL of sterile water to bring the total volume to 1 mL.[9] This solution should be prepared fresh before each injection.

    • Adjust volumes proportionally to achieve the desired final concentration for your specific dose and injection volume.

  • Administration : Administer this compound or the corresponding vehicle to the mice via intravenous (tail vein) injection. Follow the desired dosing schedule (e.g., 50 mg/kg every other day).

Step 5: Monitoring and Data Collection

  • Measure tumor volumes and mouse body weights 2-3 times per week.

  • Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15%), lethargy, ruffled fur, or other adverse effects.

  • If applicable, collect blood samples (e.g., via submandibular bleed) at specified time points for serum PSA analysis.

Step 6: Study Endpoint and Tissue Collection

  • The study should be terminated based on pre-defined endpoint criteria, such as:

    • Tumors reaching a maximum allowed size (e.g., 1500 mm³).

    • A pre-determined study duration (e.g., 28 days).

    • Significant weight loss or signs of distress in the control or treatment groups.

  • At the endpoint, euthanize the mice according to approved IACUC protocols.

  • Excise the tumors, measure their final weight, and process them for downstream analysis (e.g., fix in formalin for immunohistochemistry, or snap-freeze in liquid nitrogen for molecular analysis).

References

EPI-001 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory use of EPI-001, a novel androgen receptor (AR) antagonist. The information included covers solubility, preparation of solutions for both in vitro and in vivo studies, and its mechanism of action.

Product Information

Chemical Name 3-(4-(2-(4-(3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Molecular Formula C₂₁H₂₇ClO₅
Molecular Weight 394.89 g/mol
CAS Number 227947-06-0

Solubility and Storage

Proper storage and handling of this compound are crucial for maintaining its stability and activity. The compound should be stored as a powder at -20°C for up to three years.[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1][2]

The solubility of this compound in various solvents is summarized in the table below. It is important to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[1]

Solvent Solubility Molar Concentration (approx.)
DMSO79 mg/mL[1][3]200.05 mM[1][3]
Ethanol79 mg/mL[1][3]200.05 mM
DMF20 mg/mL[4]50.65 mM
WaterInsoluble[1][3]-

Note: For some solvents, heating and/or sonication may be required to aid dissolution.[2]

Mechanism of Action

This compound is a first-in-class antagonist of the androgen receptor (AR) that uniquely targets the N-terminal domain (NTD).[5][6] This is distinct from traditional antiandrogens that target the C-terminal ligand-binding domain (LBD).[5] By binding to the NTD, this compound inhibits protein-protein interactions that are essential for AR transcriptional activity.[5][6]

Additionally, this compound has been shown to act as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][7] This dual mechanism leads to the inhibition of AR expression and activity, making it a promising agent for castration-resistant prostate cancer (CRPC).[7]

EPI001_Signaling_Pathway cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds AR Androgen Receptor (AR) EPI001 This compound PPARg PPARγ EPI001->PPARg Modulates AR_NTD AR N-Terminal Domain (NTD) EPI001->AR_NTD Inhibits AR_Expression AR Gene Expression PPARg->AR_Expression Inhibits ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes AR_NTD->ARE Binds AR_LBD->AR_NTD Activates

Caption: Simplified signaling pathway of this compound action.

Experimental Protocols

In Vitro Studies
  • To prepare a 10 mM stock solution of this compound, dissolve 3.95 mg of this compound powder in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Culture LNCaP cells in appropriate media and conditions.

  • For experiments, seed cells in multi-well plates and allow them to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in the cell culture medium to the desired final concentrations (e.g., 10-50 µM).[7][8]

  • For androgen-dependent studies, cells can be pre-treated with this compound for 1 hour before the addition of an androgen like R1881.[1]

  • Incubate the cells with this compound for the desired duration (e.g., 24-96 hours) before performing downstream analyses such as cell proliferation assays, gene expression analysis (qRT-PCR), or protein expression analysis (Western blotting).

In_Vitro_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prepare_working Prepare Working Solutions in Culture Medium prep_stock->prepare_working culture_cells Culture LNCaP Cells seed_cells Seed Cells in Plates culture_cells->seed_cells seed_cells->prepare_working treat_cells Treat Cells with this compound prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analysis Downstream Analysis (e.g., Viability, qPCR, Western Blot) incubate->analysis end End analysis->end

Caption: General workflow for in vitro experiments with this compound.
In Vivo Studies

For a 1 mL working solution suitable for IV administration, the following protocol can be used.[1] It is recommended to prepare this solution fresh before each use.

  • Start with a clarified DMSO stock solution of this compound (e.g., 79 mg/mL).

  • Add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.

  • To this mixture, add 50 µL of Tween 80 and mix until clear.

  • Finally, add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

This results in a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

A homogeneous suspension for oral gavage can be prepared as follows:[1]

  • To prepare a 5 mg/mL suspension, weigh 5 mg of this compound powder.

  • Add the powder to 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water).

  • Mix thoroughly to obtain a homogeneous suspension.

For studies involving mouse xenografts, this compound has been administered intravenously at a dose of 50 mg/kg.[1][2] The dosing schedule and route of administration may need to be optimized depending on the specific animal model and experimental design.

Concluding Remarks

This compound represents a significant advancement in the development of therapeutics for prostate cancer due to its unique mechanism of action. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is recommended that investigators optimize these protocols for their specific experimental systems. For further details on the chemical synthesis and stereoisomers of this compound, refer to the primary literature.[9]

References

Application Notes and Protocols: Detecting the Effects of EPI-001 on Androgen Receptor Protein Levels Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPI-001 is a novel anti-cancer agent that targets the N-terminal domain (NTD) of the Androgen Receptor (AR), distinguishing it from conventional anti-androgens that target the ligand-binding domain.[1] This unique mechanism of action allows this compound to inhibit the transcriptional activity of both full-length AR and its splice variants, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[1] A key indicator of this compound's activity is its ability to reduce the total protein levels of the Androgen Receptor. Western blotting is a fundamental and widely used technique to qualitatively and semi-quantitatively measure changes in protein expression, making it an essential tool for evaluating the efficacy of compounds like this compound.

These application notes provide a detailed protocol for performing a Western blot to assess the impact of this compound treatment on AR protein levels in prostate cancer cell lines.

Signaling Pathway and Experimental Rationale

The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[2][3] In prostate cancer, this signaling pathway is often hyperactivated. This compound disrupts this pathway by binding to the Activation Function-1 (AF-1) region in the AR's N-terminal domain, which is crucial for its transcriptional activity.[1] This interaction not only blocks the recruitment of co-activators necessary for gene transcription but has also been shown to lead to a decrease in both AR mRNA and protein levels.[4]

The experimental workflow is designed to treat prostate cancer cells with this compound, lyse the cells to extract total protein, separate the proteins by size using gel electrophoresis, transfer them to a membrane, and then use specific antibodies to detect and quantify the amount of AR protein.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) treatment Treatment with this compound (and vehicle control) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detection Signal Detection probing->detection imaging Imaging detection->imaging densitometry Densitometry Analysis imaging->densitometry androgen_receptor_pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_nucleus AR Dimer AR_active->AR_nucleus Nuclear Translocation ARE Androgen Response Element (on DNA) AR_nucleus->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates EPI001 This compound AR_NTD AR N-Terminal Domain (AF-1) EPI001->AR_NTD Binds AR_NTD->Transcription Blocks

References

Application Notes and Protocols for Measuring EPI-001's Effect on Androgen Receptor (AR) Gene Expression using RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPI-001 is an investigational anti-cancer agent that targets the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer. Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD), this compound offers a distinct mechanism of action that may overcome resistance mediated by AR splice variants (AR-Vs), such as AR-V7, which lack the LBD.[1] This document provides detailed protocols for utilizing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to accurately measure the effect of this compound on the gene expression of full-length AR (AR-FL) and the clinically relevant AR-V7 splice variant in prostate cancer cell lines.

This compound has been shown to inhibit the transcriptional activity of the AR and its splice variants.[1] Mechanistically, it covalently binds to the activation function-1 (AF-1) region within the AR NTD, thereby blocking essential protein-protein interactions required for receptor function.[1] Furthermore, studies have demonstrated that this compound can reduce the mRNA and protein levels of both AR-FL and AR-Vs in various prostate cancer cell models.[2] This downregulation of AR expression is a key indicator of this compound's therapeutic potential.

Key Concepts and Signaling Pathways

This compound's primary mechanism of action involves the direct inhibition of the AR N-terminal domain. This leads to a downstream reduction in the transcription of AR target genes. Additionally, this compound has been found to inhibit the transcription of the AR gene itself, leading to a decrease in both AR-FL and AR-V mRNA levels.

cluster_0 Cellular Response to this compound EPI_001 This compound AR_NTD AR N-Terminal Domain (NTD) EPI_001->AR_NTD Binds to and inhibits AR_Transcription AR Gene Transcription EPI_001->AR_Transcription Inhibits Downstream_Genes AR Target Gene Expression AR_NTD->Downstream_Genes Inhibits Transcriptional Activity AR_mRNA AR-FL & AR-V7 mRNA AR_Transcription->AR_mRNA Leads to AR_Protein AR-FL & AR-V7 Protein AR_mRNA->AR_Protein Translation AR_Protein->Downstream_Genes Regulates Cell_Growth Inhibition of Prostate Cancer Cell Growth AR_Protein->Cell_Growth Drives Downstream_Genes->Cell_Growth Impacts cluster_1 RT-qPCR Experimental Workflow Cell_Culture 1. Prostate Cancer Cell Culture (LNCaP, C4-2, 22Rv1) Treatment 2. Treatment with This compound or Vehicle Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR 5. Real-Time qPCR (AR-FL, AR-V7, Housekeeping Genes) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results 7. Quantification of Relative Gene Expression Data_Analysis->Results

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Following EPI-001 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPI-001 is an investigational small molecule that functions as an antagonist of the androgen receptor (AR). It uniquely targets the N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity. This mechanism is distinct from conventional anti-androgens that target the C-terminal ligand-binding domain (LBD). By binding to the NTD, this compound disrupts the protein-protein interactions necessary for AR-mediated gene transcription. The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique to investigate the in vivo interactions of proteins with DNA. When coupled with this compound treatment, a ChIP assay can elucidate the extent to which this compound inhibits the binding of the androgen receptor to its target DNA sequences, known as androgen response elements (AREs), thereby providing crucial insights into its mechanism of action and efficacy.

Signaling Pathway of Androgen Receptor and Inhibition by this compound

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in prostate cancer. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to AREs in the promoter or enhancer regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell proliferation and survival. This compound disrupts this cascade by binding to the AF-1 region in the N-terminal domain of the AR, which is crucial for its transcriptional activity. This binding event sterically hinders the recruitment of essential co-regulators, thereby inhibiting the transactivation of AR target genes.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_inactive Androgen Receptor (AR) (inactive) DHT->AR_inactive Binds HSP HSP Complex AR_active Activated AR Dimer AR_inactive->AR_active Translocation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates EPI001 This compound EPI001->AR_active Inhibits NTD

Androgen Receptor signaling and this compound inhibition.

Experimental Protocols

This section provides a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay on LNCaP cells (a human prostate cancer cell line) following treatment with this compound.

Cell Culture and this compound Treatment
  • Cell Culture : Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation : For experiments investigating androgen-dependent AR binding, replace the standard medium with phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for 48-72 hours prior to treatment.

  • This compound Treatment :

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with 50 µM this compound or vehicle control (DMSO) for 16-24 hours.

    • For androgen-stimulated conditions, add an androgen, such as 10 nM dihydrotestosterone (DHT), for the final 4-6 hours of the this compound treatment.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Day 1: Cross-linking and Chromatin Preparation

  • Cross-linking :

    • To the cell culture medium, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis :

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into PBS containing protease inhibitors and pellet by centrifugation.

    • Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, Igepal, and protease inhibitors) and incubate on ice for 10 minutes.

    • Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).

  • Chromatin Shearing :

    • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be empirically determined.

    • Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.

Day 2: Immunoprecipitation

  • Pre-clearing Chromatin :

    • Take an aliquot of the sheared chromatin for input control and store at -20°C.

    • Pre-clear the remaining chromatin with Protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation :

    • Add a ChIP-grade primary antibody against the protein of interest (e.g., anti-AR antibody) to the pre-cleared chromatin. As a negative control, use a non-specific IgG antibody.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture :

    • Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.

Day 3: Washes, Elution, and DNA Purification

  • Washing :

    • Wash the bead-bound immune complexes sequentially with a series of wash buffers to remove non-specifically bound proteins and DNA. Typically, this includes low salt, high salt, LiCl, and TE buffers.

  • Elution and Reverse Cross-linking :

    • Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

    • Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

  • DNA Purification :

    • Purify the DNA using a commercial DNA purification kit or phenol-chloroform extraction.

    • Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

Quantitative PCR (qPCR) Analysis
  • Primer Design : Design primers specific to the known androgen response elements of AR target genes (e.g., PSA (KLK3) and TMPRSS2 enhancers) and a negative control region (a genomic region not expected to bind AR).

  • qPCR Reaction : Perform qPCR using a SYBR Green-based master mix with the purified ChIP DNA and input DNA.

  • Data Analysis : Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% input). The effect of this compound is determined by comparing the % input in this compound-treated samples to the vehicle-treated control.

Data Presentation

The following table presents illustrative quantitative data on the effect of this compound on the recruitment of the androgen receptor to the enhancer regions of its target genes, PSA (KLK3) and TMPRSS2, as would be determined by a ChIP-qPCR experiment.

Target Gene EnhancerTreatment% Input (Mean ± SD)Fold Change vs. Vehicle
PSA (KLK3) Vehicle (DMSO) + DHT1.5 ± 0.21.0
50 µM this compound + DHT0.5 ± 0.10.33
TMPRSS2 Vehicle (DMSO) + DHT1.2 ± 0.151.0
50 µM this compound + DHT0.4 ± 0.080.33
Negative Control Region Vehicle (DMSO) + DHT0.05 ± 0.011.0
50 µM this compound + DHT0.04 ± 0.010.8

Note: This data is illustrative and intended to demonstrate the expected outcome of a ChIP-qPCR experiment following this compound treatment. Actual results may vary.

Experimental Workflow

The following diagram illustrates the experimental workflow for a ChIP assay performed after this compound treatment.

ChIP_Workflow cluster_treatment Cell Treatment cluster_chip ChIP Assay cluster_analysis Data Analysis A LNCaP Cell Culture B This compound (50 µM) or Vehicle (DMSO) Treatment (16-24h) A->B C Androgen (DHT) Stimulation (optional, 4-6h) B->C D Cross-linking (1% Formaldehyde) C->D E Cell Lysis & Chromatin Shearing (Sonication) D->E F Immunoprecipitation (Anti-AR or IgG) E->F G Washing & Elution F->G H Reverse Cross-linking G->H I DNA Purification H->I J qPCR of Target Gene Enhancers (e.g., PSA, TMPRSS2) I->J K Data Analysis (% Input & Fold Change) J->K

ChIP assay workflow after this compound treatment.

Application Notes and Protocols for Assessing Cell Viability in Response to EPI-001 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EPI-001 is an antagonist of the androgen receptor (AR) that uniquely acts by binding to the N-terminal domain (NTD) of the AR.[1] This mechanism of action is distinct from conventional antiandrogens that target the C-terminal ligand-binding domain (LBD).[1] this compound has been shown to inhibit the transcriptional activity of the AR and its splice variants, making it a compound of significant interest in the study of castration-resistant prostate cancer (CRPC).[1][2] It has demonstrated efficacy in inhibiting the growth of both AR-positive and AR-negative prostate cancer cell lines, with notable sensitivity in LNCaP cells.[3][4]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These assays are fundamental in drug discovery and cancer research for evaluating the cytotoxic and cytostatic effects of therapeutic compounds.

Principle of the Assays

Both MTT and MTS assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[5] In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[6] This formazan must be solubilized before the absorbance can be measured.[5] The MTS assay utilizes a second-generation tetrazolium salt that, when reduced by cellular dehydrogenases, forms a formazan product that is soluble in cell culture medium, thus simplifying the procedure.[5][7] The amount of formazan produced is directly proportional to the number of viable cells in the culture.

Signaling Pathway of this compound Action

This compound primarily targets the androgen receptor signaling pathway. It covalently binds to the Activation Function-1 (AF-1) region within the N-terminal domain of the AR.[1] This binding event disrupts critical protein-protein interactions necessary for AR-mediated gene transcription, ultimately leading to a reduction in the expression of AR target genes and inhibition of cell proliferation in AR-dependent cancer cells.[1][2][3]

EPI001_Signaling_Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to LBD AR_nucleus AR AR->AR_nucleus AR_EPI AR-EPI-001 Complex EPI001 This compound EPI001->AR Binds to NTD ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_nucleus->ARE Binds AR_nucleus->ARE Inhibits Binding

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • Cell Lines: LNCaP (prostate cancer, androgen-sensitive) or other relevant cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS, filter-sterilized and protected from light.[5]

  • MTS Reagent: Commercially available kits are recommended (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Solubilization Solution (for MTT assay): 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile tissue culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at the appropriate wavelengths.

Cell Seeding
  • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for LNCaP) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.

This compound Treatment
  • Prepare serial dilutions of this compound in culture medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). Studies have shown effects of this compound on AR expression and cell growth at various time points, from 8 hours to 7 days.[3]

Protocol 1: MTT Assay
  • Following the this compound treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of MTT solvent (e.g., DMSO or the specified solubilization solution) to each well to dissolve the formazan crystals.[5]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 2: MTS Assay
  • Following the this compound treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[5][7][8]

  • Incubate the plate for 1-4 hours at 37°C.[5][7] The optimal incubation time may vary depending on the cell type and density.

  • Record the absorbance at 490 nm using a microplate reader.[5][8]

Data Presentation

The quantitative data from the cell viability assays should be summarized for clear interpretation and comparison.

ParameterMTT AssayMTS Assay
Principle Reduction of MTT to insoluble formazanReduction of MTS to soluble formazan
Cell Seeding Density 5,000 - 10,000 cells/well (LNCaP)5,000 - 10,000 cells/well (LNCaP)
This compound Concentration 1 µM - 50 µM (or as determined)1 µM - 50 µM (or as determined)
Incubation Time 24, 48, 72 hours24, 48, 72 hours
Reagent Volume 10 µL of 5 mg/mL MTT solution20 µL of MTS reagent
Reagent Incubation 2-4 hours1-4 hours
Solubilization Step Required (e.g., 150 µL DMSO)Not required
Absorbance Wavelength 570 nm (Reference: 630 nm)490 nm
Controls Untreated cells, Vehicle (DMSO) controlUntreated cells, Vehicle (DMSO) control

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cell viability assay with this compound.

Cell_Viability_Workflow cluster_assay Viability Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_epi001 Treat with this compound (various concentrations) incubate_24h->treat_epi001 incubate_treatment Incubate for 24-72h treat_epi001->incubate_treatment add_reagent Add MTT or MTS Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent solubilize Add Solubilization Solution (MTT Assay Only) incubate_reagent->solubilize If MTT read_absorbance Read Absorbance incubate_reagent->read_absorbance If MTS solubilize->read_absorbance data_analysis Data Analysis (% Viability, IC₅₀) read_absorbance->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell viability assays with this compound.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Dose-Response Curves: Plot the percent viability against the log concentration of this compound to generate a dose-response curve.

  • IC₅₀ Determination: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that causes a 50% reduction in cell viability. The IC₅₀ for this compound's inhibition of AR NTD transactivation is approximately 6 µM.[1]

Troubleshooting

  • High Background in Blank Wells: This could be due to contamination of the medium or reagents. Ensure sterile techniques are used throughout the protocol.

  • Low Absorbance Readings: This may result from using too few cells or insufficient incubation time with the tetrazolium reagent. Optimize cell seeding density and incubation times for your specific cell line.

  • Incomplete Solubilization of Formazan (MTT Assay): Ensure thorough mixing after adding the solubilization solution. If crystals persist, extend the incubation time on the orbital shaker.

  • Interference from Phenol Red: Phenol red in the culture medium can affect absorbance readings.[9] Using phenol red-free medium is recommended for these assays.

By following these detailed protocols, researchers can reliably assess the impact of this compound on the viability of cancer cell lines, contributing to a better understanding of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EPI-001 Inhibition in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of expected inhibition in LNCaP cells when treated with EPI-001.

Troubleshooting Guide

Q: My LNCaP cells are not showing the expected growth inhibition with this compound. What are the possible causes?

A: A lack of response to this compound in LNCaP cells can stem from several factors related to the compound's integrity, the cell line's characteristics, or the experimental protocol. Follow this structured troubleshooting workflow to identify the potential issue.

G start Start: No Inhibition Observed compound Step 1: Verify Compound Integrity start->compound cells Step 2: Assess Cell Line Health & Identity compound->cells Compound OK protocol Step 3: Review Experimental Protocol cells->protocol Cells OK resolve Problem Resolved protocol->resolve Protocol Optimized

Caption: A logical workflow for troubleshooting this compound experiments.

Problem Area 1: Reagent & Compound Integrity
Q: How can I be sure my this compound compound is active and correctly prepared?

A: The stability and solubility of this compound are critical for its activity. Improper handling is a common source of experimental failure.

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for 1 month.[1][3]

  • Solubility: this compound is soluble in DMSO.[4] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as moisture can reduce solubility.[1] Ensure the compound is fully dissolved before adding it to the culture medium.

  • Purity: Verify the purity of your compound from the supplier's certificate of analysis. If in doubt, consider purchasing from a reputable source or performing analytical validation (e.g., HPLC).

Table 1: this compound Preparation and Storage Summary

ParameterRecommendationSource(s)
Storage (Powder) -20°C (stable for up to 3 years)[1][2]
Storage (Stock) In DMSO: -80°C (up to 6 months); -20°C (up to 1 month). Aliquot to avoid freeze-thaw cycles.[1][3]
Solvent High-purity, anhydrous DMSO is recommended to ensure maximum solubility.[1]
Final Dilution When diluting the stock into aqueous culture medium, mix thoroughly to prevent precipitation.
Problem Area 2: Cell Line Health & Identity
Q: Could my LNCaP cells be the problem?

A: Yes, the specific characteristics and health of your LNCaP cells are paramount. LNCaP cells can be challenging to culture and may change over time.

  • Cell Authentication: It is essential to periodically perform Short Tandem Repeat (STR) analysis to confirm the identity of your LNCaP cells.[5] Contamination or misidentification of cell lines is a common issue in research.

  • Passage Number: Use LNCaP cells at a low passage number. High passage numbers can lead to genetic drift, altered morphology, and changes in androgen sensitivity.[6] Some LNCaP derivatives generated from long-term passaging are no longer androgen-dependent for growth.[5][7]

  • Androgen Sensitivity: The primary mechanism of this compound involves the androgen receptor (AR).[8] If your LNCaP cells have lost AR expression or have become androgen-independent, their response to this compound may be significantly attenuated.[5] Consider testing for AR expression via Western blot or qPCR.

  • Culture Conditions: LNCaP cells are weakly adherent and tend to grow in clusters.[6] Floating cells are often viable and should be retained during subculture by gentle centrifugation. Drastic changes in morphology or adherence could indicate a problem with the culture. Some researchers find that using poly-L-lysine coated flasks can improve adherence.[9]

Table 2: LNCaP Cell Culture Best Practices

ParameterRecommendationSource(s)
Growth Medium RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).[10]
Doubling Time Slow, approximately 48 to 60 hours.[10][11]
Seeding Density 1-2 x 10⁴ cells/cm².[10][11]
Subculture Passage at 60-70% confluency. Retain floating cells as they are often viable.
Androgen Deprivation For studying androgen-dependent effects, use charcoal-stripped FBS to remove steroids from the medium.[12]
Problem Area 3: Experimental Protocol & Design
Q: Is my experimental setup optimal for observing this compound effects?

A: Your experimental design, including drug concentration, treatment duration, and the chosen endpoint assay, must be appropriate for the compound's mechanism of action.

  • Concentration: While the reported IC₅₀ for this compound is around 6 μM for inhibiting AR NTD transactivation, some studies have found that concentrations up to 50 μM are necessary to achieve robust inhibition of AR activity and expression in LNCaP cells.[1][3][8][13] Perform a dose-response experiment to determine the optimal concentration in your system.

  • Incubation Time: The effects of this compound are not always immediate. A decrease in AR protein levels may take between 8 to 16 hours to become apparent.[13] Cell proliferation assays typically require longer incubation periods, often between 3 to 7 days.[1][3]

  • Endpoint Assay: Ensure your assay measures a relevant biological effect of this compound.

    • Proliferation/Viability: Assays like MTS, WST-1, or CellTiter-Glo are suitable but require multi-day incubation.

    • AR Activity: To confirm target engagement, measure the expression of AR-regulated genes like PSA (Prostate-Specific Antigen) and TMPRSS2 using qRT-PCR.[14] A significant reduction in their mRNA levels after 16-24 hours indicates successful AR inhibition.[14]

    • Reporter Assays: Luciferase reporter assays driven by an AR-responsive promoter (like PSA) can provide a direct readout of AR transcriptional activity.[14][15]

Table 3: Recommended Experimental Parameters for this compound in LNCaP Cells

ParameterRecommended Range/MethodSource(s)
Concentration Range 5 µM - 100 µM (perform a dose-response curve). Some effects may require ≥50 µM.[3][13]
Incubation (qRT-PCR) 16 - 24 hours.[14]
Incubation (Western) 8 - 16 hours for observing changes in AR protein levels.[13]
Incubation (Growth) 3 - 7 days.[1][3]
Positive Control An established anti-androgen like Bicalutamide or Enzalutamide.[1][15]
Vehicle Control Use a corresponding concentration of DMSO, ensuring the final percentage does not exceed 0.1% to avoid toxicity.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for this compound in LNCaP cells?

A: this compound is a first-in-class inhibitor that targets the N-terminal domain (NTD) of the Androgen Receptor (AR).[8] It binds covalently to the NTD, which blocks the protein-protein interactions necessary for the AR to initiate the transcription of target genes like PSA and TMPRSS2.[14][15] This action inhibits both androgen-stimulated and androgen-independent cell proliferation.[1] Additionally, this compound can act as a selective modulator of PPARγ, which contributes to the inhibition of AR expression.[13]

Caption: Mechanism of this compound action on the Androgen Receptor pathway.

Detailed Experimental Protocols

Protocol 1: LNCaP Cell Culture and Maintenance
  • Medium Preparation: Prepare complete growth medium using RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

  • Thawing Cells: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 125 x g for 10 minutes.

  • Seeding: Resuspend the cell pellet in fresh medium and transfer to a T-75 flask. Incubate at 37°C with 5% CO₂.

  • Subculturing:

    • When cells reach 60-70% confluency, aspirate the medium. Collect any floating cells by centrifugation and save the pellet.

    • Briefly rinse the adherent cells with sterile D-PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes, observing until cells detach.[10] Avoid agitating the flask.[6][10]

    • Neutralize the trypsin with 6-8 mL of complete growth medium. Add the previously pelleted floating cells back to the suspension.

    • Gently pipette to create a single-cell suspension.

    • Distribute the cell suspension into new flasks at a 1:3 to 1:6 ratio.[10]

Protocol 2: Cell Viability Assay (MTS/WST-1)

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5-9 Seed Seed LNCaP cells in 96-well plate Treat Treat with this compound (Dose-Response) Seed->Treat Assay Add MTS/WST-1 Reagent Treat->Assay Read Read Absorbance (490nm / 450nm) Assay->Read

Caption: Workflow for a typical cell proliferation experiment.

  • Day 1: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Day 2: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Day 5-9: After 3-7 days of incubation, add 20 µL of MTS or WST-1 reagent to each well.

  • Incubation & Reading: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC₅₀.

Protocol 3: qRT-PCR for AR-regulated Gene Expression
  • Cell Seeding & Treatment: Seed 0.5 - 1.0 x 10⁶ LNCaP cells in a 6-well plate. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 50 µM) and/or a synthetic androgen like R1881 (0.1 nM) for 16-24 hours.[1][14]

  • RNA Extraction: Aspirate the medium and wash the cells with cold PBS. Lyse the cells directly in the plate and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for your target genes (PSA, TMPRSS2) and a housekeeping gene (GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.[14]

References

Technical Support Center: EPI-001 & Androgen Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EPI-001 for maximal androgen receptor (AR) inhibition. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in AR inhibition?

A1: this compound is an antagonist of the androgen receptor (AR) that uniquely targets the N-terminal domain (NTD).[1] It binds covalently to the NTD, thereby inhibiting the protein-protein interactions necessary for AR's transcriptional activity.[1] This mechanism is distinct from traditional antiandrogens that target the C-terminal ligand-binding domain (LBD).[1] Additionally, this compound has been shown to act as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, which contributes to the inhibition of AR expression and activity in prostate cancer cells.[2][3]

Q2: What is a good starting concentration for this compound in my cell-based assays?

A2: A common starting concentration for this compound in various prostate cancer cell lines, such as LNCaP, is in the range of 10 µM to 50 µM.[2][4] The IC50 for inhibition of AR NTD transactivation is approximately 6 µM.[1][3][5] However, the optimal concentration can vary depending on the cell line and specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q3: I am observing lower than expected AR inhibition. What are the possible causes?

A3: Several factors could contribute to lower-than-expected efficacy. See the troubleshooting section below for a detailed guide. Common issues include suboptimal this compound concentration, compound stability, and cell line-specific responses.

Q4: Is this compound effective against AR splice variants?

A4: Yes, because this compound targets the N-terminal domain, it is effective against constitutively active AR splice variants that lack the ligand-binding domain.[6] This makes it a promising therapeutic agent for castration-resistant prostate cancer (CRPC).

Q5: What is the solubility and stability of this compound in cell culture?

A5: this compound is soluble in DMSO.[3] For cell culture experiments, it is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year, but it is advisable to aliquot to avoid repeated freeze-thaw cycles.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low AR Inhibition Suboptimal this compound concentration.Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.
Compound degradation.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Cell line resistance or low AR expression.Confirm the AR expression level in your cell line using Western blot or qPCR. Consider using a different cell line with known sensitivity to AR inhibitors, such as LNCaP.
High Cell Toxicity/Death This compound concentration is too high.Reduce the concentration of this compound used. At 100 µM, significant cell death has been observed in LNCaP cells after 24 hours.[4]
Off-target effects.While this compound is relatively specific, high concentrations can lead to off-target effects. Lower the concentration and ensure appropriate controls are included in your experiment.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and that your vehicle control shows no toxicity.
Inconsistent Results Variability in cell density or health.Standardize cell seeding density and ensure cells are in the logarithmic growth phase and healthy at the time of treatment.
Inconsistent treatment duration.Adhere to a strict and consistent incubation time with this compound across all experiments.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Quantitative Data Summary

Table 1: IC50 Values of this compound and its Analogs

Compound Cell Line Assay IC50 (µM)
This compoundLNCaPAR NTD Transactivation~6[1][3][5]
This compoundLNCaPPSA-Luciferase Reporter12.63 ± 4.33[6][7]
EPI-002 (stereoisomer)LNCaPPSA-Luciferase Reporter7.40 ± 1.46[6][7]
EPI-054 (alkyne derivative)LNCaPNot specifiedSimilar inhibition of AR mRNA as this compound at 50 µM[4]

Table 2: Effective Concentrations of this compound in Prostate Cancer Cell Lines

Cell Line Concentration Observed Effect Reference
LNCaP10 µMPreviously reported to achieve robust AR inhibition.[2]
LNCaP, C4-250 µMRequired for effective inhibition of AR-responsive luciferase reporters in a later study.[2]
LNCaP, C4-250 µMReduced AR mRNA expression.[2]
22Rv1 (CRPC)50 µMDecreased expression of truncated AR variants.[2]
LNCaP25 µMInhibited AR activity by approximately 80% even at high androgen levels.[6]
LNCaP5-100 µMDose-dependent inhibition of cell growth over 7 days.[5]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Luciferase Reporter Assay
  • Cell Seeding:

    • Seed LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

    • Allow cells to attach and grow for 24 hours.

  • Transfection (if necessary):

    • If not using a stable cell line, transfect cells with an AR-responsive luciferase reporter plasmid (e.g., PSA-luciferase) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24 hours post-transfection.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be 0.1 µM to 100 µM.

    • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Pre-treat with this compound for 1 hour.

  • Androgen Stimulation:

    • Add a synthetic androgen, such as R1881, to a final concentration of 0.1 nM to all wells except the negative control.[3]

    • Incubate the plate for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for AR Protein Expression
  • Cell Treatment:

    • Seed LNCaP or other prostate cancer cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control for 8-16 hours in serum-free medium.[2]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds & Displaces HSP AR Androgen Receptor (AR) (Inactive) AR->AR_HSP Bound AR_active AR Dimer (Active) AR->AR_active Dimerization & Translocation HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates EPI001 This compound EPI001->AR Covalently Binds NTD Inhibits Activity

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits AR cell_culture 1. Cell Culture (e.g., LNCaP) start->cell_culture dose_response 2. Dose-Response Assay (Luciferase Reporter) cell_culture->dose_response determine_ic50 3. Determine IC50 dose_response->determine_ic50 protein_analysis 4. Western Blot for AR Expression determine_ic50->protein_analysis data_analysis 5. Data Analysis & Interpretation protein_analysis->data_analysis conclusion Conclusion: Optimal this compound Concentration data_analysis->conclusion

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Tree start Problem: Low AR Inhibition check_conc Is this compound concentration optimized? start->check_conc check_compound Is the compound fresh and properly stored? check_conc->check_compound Yes solution_conc Solution: Perform Dose-Response check_conc->solution_conc No check_cells Is the cell line appropriate and healthy? check_compound->check_cells Yes solution_compound Solution: Use Fresh Aliquot check_compound->solution_compound No solution_cells Solution: Verify AR Expression, Check Cell Health check_cells->solution_cells No

Caption: Troubleshooting decision tree for low AR inhibition by this compound.

References

Technical Support Center: Improving the Delivery of EPI-001 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPI-001 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antagonist of the androgen receptor (AR) that uniquely targets the N-terminal domain (NTD).[1] Unlike conventional antiandrogens that bind to the ligand-binding domain (LBD), this compound covalently binds to the activation function-1 (AF-1) region within the NTD.[1] This binding event disrupts the protein-protein interactions necessary for AR transcriptional activity, effectively inhibiting the function of both full-length AR and its constitutively active splice variants that lack the LBD.[1][2] This mechanism of action makes it a promising therapeutic candidate for castration-resistant prostate cancer (CRPC).[1][3][4] At higher concentrations, this compound has also been shown to act as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, which can also contribute to the inhibition of AR expression and activity.[3]

Q2: What are the common animal models used for in vivo studies with this compound?

A2: The most commonly reported animal model for testing the in vivo efficacy of this compound is the use of xenografts of human prostate cancer cell lines in immunocompromised mice. Specifically, subcutaneous xenografts of LNCaP cells in male mice are frequently used.[2][5] LNCaP cells express the androgen receptor and are initially androgen-sensitive, but can be used to model castration-recurrent prostate cancer.

Q3: What is the reported oral bioavailability of this compound?

A3: Pharmacokinetic studies have shown that this compound has an oral bioavailability of 86%.[5] This high oral bioavailability suggests that oral administration is a viable and potentially advantageous route of delivery in animal models, which may reduce the complications associated with intravenous injections.

II. Troubleshooting Guide

Formulation and Administration Issues

Q1: I am having trouble dissolving this compound for in vivo administration. What solvents and formulation strategies can I use?

A1: this compound is a hydrophobic compound with low aqueous solubility. A common and effective formulation for intravenous (i.v.) administration in mice involves a multi-component vehicle. Here are a couple of recommended protocols:

  • Protocol 1 (PEG-based):

    • Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO). A concentration of 79 mg/mL in fresh, moisture-free DMSO has been reported.[2]

    • For a 1 mL working solution, take 50 µL of the this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Finally, add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.

    • This solution should be prepared fresh and used immediately.[2]

  • Protocol 2 (Corn oil-based for other routes):

    • Prepare a stock solution of this compound in DMSO (e.g., 11.2 mg/mL).

    • For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.

    • This formulation should also be used immediately after preparation.[2]

Q2: My this compound formulation is precipitating upon addition of the aqueous component. How can I prevent this?

A2: Precipitation is a common issue when preparing formulations of hydrophobic drugs. Here are some troubleshooting steps:

  • Ensure Complete Dissolution at Each Step: Do not proceed to the next step in the formulation protocol until the drug is completely dissolved in the current solvent mixture. Use of a vortex mixer or sonication can aid in dissolution.

  • Order of Solvent Addition: The order of solvent addition is critical. Typically, the drug is first dissolved in a strong organic solvent (like DMSO), followed by the addition of a co-solvent (like PEG300), then a surfactant (like Tween-80), and finally the aqueous vehicle. This gradual change in solvent polarity helps to keep the drug in solution.

  • Control Temperature: Gently warming the solution may help in dissolving the compound, but be cautious as excessive heat can degrade the drug.

  • Fresh Solvents: Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce its solubilizing capacity.[2]

  • Alternative Formulations: If precipitation persists, consider alternative formulation strategies such as the use of cyclodextrins (e.g., SBE-β-CD) which can encapsulate the hydrophobic drug and improve its aqueous solubility.

Q3: I am observing adverse effects in my animals that may be related to the vehicle. What are the potential toxicities of the formulation components?

A3: The vehicle components themselves can have biological effects and toxicities, especially at higher concentrations.

  • DMSO: While widely used, DMSO is not inert. At high concentrations, it can cause a range of effects including sedation, motor impairment, and inflammation. It is recommended to keep the final concentration of DMSO in the formulation as low as possible, ideally below 10%.

  • PEG300/400: Polyethylene glycols are generally considered safe but can cause neuromotor deficits in mice at high doses when administered intraperitoneally.

  • Tween-80: This surfactant can cause hypersensitivity reactions in some animals. High concentrations of Tween-80 (e.g., 32%) have been shown to decrease locomotor activity in mice.

  • Vehicle Control Group: It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of the drug from the effects of the vehicle.

Inconsistent Efficacy and Pharmacokinetics

Q1: I am seeing high variability in tumor growth inhibition between my experimental animals. What could be the cause?

A1: Inconsistent efficacy can stem from several factors related to drug delivery and the animal model itself:

  • Inconsistent Dosing: Ensure accurate and consistent administration of the drug. For intravenous injections, confirm successful delivery into the bloodstream and not into the surrounding tissue. For oral gavage, ensure the entire dose is delivered to the stomach.

  • Formulation Instability: If the drug is precipitating out of solution before or during administration, the actual dose delivered to the animal will be lower and more variable. Always inspect the formulation for any signs of precipitation before administration.

  • Tumor Heterogeneity: The LNCaP xenograft model can have inherent variability in tumor take rate and growth. Ensure that animals are randomized into treatment groups based on tumor volume before starting the treatment.

Q2: Should I consider alternative routes of administration for this compound?

A2: Yes. Given that this compound has a reported oral bioavailability of 86%, oral administration is a highly viable alternative to intravenous injection.[5] Oral delivery can offer several advantages:

  • Reduced Stress and Injury: Avoids the potential for injection site reactions and the stress associated with repeated intravenous injections.

  • Convenience: Oral gavage is a simpler and faster procedure compared to tail vein injections.

  • Potentially More Consistent Exposure: While subject to first-pass metabolism, the high bioavailability suggests that consistent systemic exposure can be achieved.

When switching to oral administration, it is important to use a suitable vehicle (e.g., a solution or suspension in corn oil or a methylcellulose-based vehicle) and to perform a pilot study to establish the optimal dose and dosing frequency to achieve the desired therapeutic effect.

Q3: Are there any advanced delivery systems that could improve the delivery of this compound?

A3: While there are no specific published studies on advanced delivery systems for this compound, nanotechnology-based approaches are promising for improving the delivery of hydrophobic drugs. These include:

  • Nanoparticles: Encapsulating this compound into polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile. Nanoparticle formulations can also be designed for targeted delivery to the tumor site.

  • Liposomes: Liposomal formulations can encapsulate hydrophobic drugs like this compound within their lipid bilayer, enhancing their circulation time and potentially reducing off-target toxicity.

These advanced formulations would require significant development and characterization but could offer substantial improvements in the therapeutic index of this compound.

III. Quantitative Data Summary

ParameterValueAnimal ModelAdministration RouteReference
In Vivo Efficacy
Dose50 mg/kgMale mice with LNCaP s.c. xenograftsIntravenous (i.v.)[2][5]
EffectBlocks androgen-axis and inhibits tumor growthMale mice with LNCaP s.c. xenograftsIntravenous (i.v.)[2][5]
Pharmacokinetics
Oral Bioavailability86%Not specifiedOral[5]
Formulation
DMSO Solubility79 mg/mL (200.05 mM)N/AN/A[2]
In Vitro Activity
IC50 (AR NTD inhibition)~6 µMLNCaP cellsN/A[7]

IV. Experimental Protocols

Protocol for Intravenous Formulation of this compound

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile ddH2O or 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare this compound Stock Solution:

    • In a sterile microcentrifuge tube, dissolve this compound powder in anhydrous DMSO to a concentration of 79 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. The solution should be clear.

  • Prepare the Final Formulation (for a 1 mL final volume):

    • In a new sterile microcentrifuge tube, add 400 µL of PEG300.

    • To the PEG300, add 50 µL of the 79 mg/mL this compound stock solution in DMSO.

    • Vortex until the solution is completely clear and homogenous.

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again until the solution is clear.

    • Slowly add 500 µL of sterile ddH2O or saline to the mixture while vortexing to bring the final volume to 1 mL.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it should not be used for injection.

  • Administration:

    • The final formulation should be administered to the animals immediately after preparation to avoid potential precipitation or degradation.

    • The typical dose reported is 50 mg/kg, administered via tail vein injection. The injection volume should be calculated based on the animal's body weight.

V. Visualizations

EPI001_Signaling_Pathway Androgen Androgen AR_LBD Androgen Receptor Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds AR_NTD Androgen Receptor N-Terminal Domain (NTD) AR_LBD->AR_NTD Activates ARE Androgen Response Element (DNA) AR_LBD->ARE Binds to Coactivators Co-activators AR_NTD->Coactivators Recruits AR_NTD->ARE Binds to EPI001 This compound EPI001->AR_NTD Covalently Binds (Inhibits) Transcription Gene Transcription ARE->Transcription Initiates

Caption: Signaling pathway of Androgen Receptor and inhibition by this compound.

Experimental_Workflow cluster_preparation This compound Formulation cluster_animal_model Animal Model and Treatment cluster_analysis Efficacy Analysis prep1 Dissolve this compound in DMSO prep2 Add PEG300 prep1->prep2 prep3 Add Tween-80 prep2->prep3 prep4 Add Saline/ddH2O prep3->prep4 animal4 Administration of this compound (i.v. or oral) prep4->animal4 animal1 LNCaP Xenograft Implantation in Mice animal2 Tumor Growth to Measurable Size animal1->animal2 animal3 Randomization of Animals animal2->animal3 animal3->animal4 analysis1 Tumor Volume Measurement animal4->analysis1 analysis2 Body Weight Monitoring animal4->analysis2 analysis3 Endpoint: Tumor Excision and Analysis analysis1->analysis3 analysis2->analysis3

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

Technical Support Center: EPI-001 and Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPI-001 in prostate cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing inhibition of cell growth in our AR-negative prostate cancer cell line (e.g., PC-3, DU 145) upon treatment with this compound. Is this expected?

A1: Yes, this is an expected off-target effect. While this compound is known to target the N-terminal domain (NTD) of the Androgen Receptor (AR), it has been shown to inhibit the growth of AR-negative prostate cancer cell lines like PC-3 and DU 145.[1] This is attributed to off-target mechanisms independent of AR activity.

Q2: What are the known off-target mechanisms of this compound that could explain its effects on AR-negative cells?

A2: this compound has at least two documented off-target mechanisms of action:

  • Selective Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Modulation: this compound can act as a selective modulator of PPARγ. This activity can lead to the inhibition of AR expression and activity, but also has effects in cells that do not express AR.[1][2]

  • General Thiol Alkylating Activity: this compound possesses general thiol alkylating activity, which can result in multi-level inhibitory effects on various cellular proteins, not limited to the AR.[1][2]

Q3: We are seeing a decrease in AR mRNA and protein expression in our LNCaP cells after this compound treatment. Is this a direct on-target effect?

A3: The reduction in AR expression is considered a secondary, or off-target, effect of this compound.[1] It is linked to its activity as a PPARγ modulator.[1] This effect is observed in both androgen-sensitive (LNCaP) and castration-resistant (CRPC) prostate cancer cell lines.[1] The decrease in AR mRNA precedes the reduction in AR protein levels.[1]

Q4: At what concentration are the on-target versus off-target effects of this compound typically observed?

A4: The IC50 for inhibition of AR NTD transactivation by this compound is approximately 6 μM.[3][4] However, off-target effects, such as the inhibition of AR expression and cell growth in various cell lines, are often observed at concentrations around 50 μM.[1][5] It is crucial to perform dose-response studies in your specific cell line to distinguish between on-target and off-target effects.

Q5: Is the inhibitory effect of this compound on cell growth always correlated with the inhibition of AR expression?

A5: In most prostate cancer cell lines, the concentrations of this compound that inhibit cell growth are the same as those that inhibit AR or AR-V protein expression.[1] The LNCaP cell line is a notable exception, showing higher sensitivity to this compound-mediated growth inhibition at concentrations that may not proportionally inhibit AR expression.[1]

Troubleshooting Guides

Issue: Inconsistent results in cell viability assays with this compound.

  • Possible Cause 1: Cell Line Specificity. Different prostate cancer cell lines exhibit varying sensitivity to this compound. For instance, LNCaP cells are generally more sensitive than other lines.[1]

    • Solution: Always perform a dose-response curve for each new cell line to determine the optimal concentration. Refer to the quantitative data tables below for reported effects in various cell lines.

  • Possible Cause 2: On-target vs. Off-target Effects. At higher concentrations, off-target effects may dominate the observed phenotype.

    • Solution: To study on-target AR NTD inhibition, use concentrations closer to the reported IC50 of ~6 μM.[3][4] For studying off-target effects, higher concentrations (e.g., 50 μM) may be necessary.[1][5]

  • Possible Cause 3: Experimental Conditions. Differences in serum concentration, presence of androgens, and treatment duration can influence results.

    • Solution: Standardize your experimental protocols. For androgen-dependent effects, use charcoal-stripped serum and add a synthetic androgen like R1881. For androgen-independent effects, serum-free media can be used.[4][6]

Issue: Difficulty in interpreting gene expression data (qRT-PCR or Western Blot) for AR and its target genes.

  • Possible Cause 1: Off-target effect on AR expression. this compound can decrease AR mRNA and protein levels.[1]

    • Solution: When analyzing the expression of AR target genes like PSA and TMPRSS2, concurrently measure AR expression levels to account for any changes in the receptor itself.

  • Possible Cause 2: Time-dependent effects. The reduction in AR mRNA can be observed before a significant decrease in AR protein.[1]

    • Solution: Perform a time-course experiment to capture the dynamics of AR and target gene expression changes. For example, AR mRNA reduction can be seen as early as 8 hours.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Prostate Cancer Cell Line Growth

Cell LineAR StatusEffect of this compoundReported ConcentrationCitation
LNCaPPositiveInhibition of androgen-dependent and -independent proliferation10 μg/mL[4]
C4-2PositiveGrowth inhibitionCorrelates with AR expression inhibition[1]
22Rv1Positive (full-length and variants)Decreased proliferationNot specified[6]
MDA PCa2BPositiveDecreased proliferationNot specified[6]
PC-3NegativeGrowth inhibitionNot specified[1]
DU 145NegativeGrowth inhibitionNot specified[1]

Table 2: Effect of this compound on AR Expression and Activity

Cell LineAssayEffectReported ConcentrationCitation
LNCaPAR NTD TransactivationIC50 ≈ 6 μM6 μM[3][4]
LNCaPAR mRNA ExpressionReduction50 μM[1][5]
C4-2AR mRNA ExpressionReduction50 μM[1]
LNCaPAR Protein ExpressionReduction50 μM[1]
C4-2AR Protein ExpressionReduction50 μM[1]
22Rv1AR Variant Protein ExpressionReduction50 μM[1]
LNCaPPSA & TMPRSS2 mRNA ExpressionInhibitionNot specified[6]

Experimental Protocols

1. Cell Growth/Viability Assay (MTT Assay)

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Allow cells to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). For androgen-dependent studies in LNCaP cells, use phenol red-free medium with charcoal-stripped serum and co-treat with a synthetic androgen (e.g., 0.1 nM R1881).[4]

  • Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Quantitative Real-Time PCR (qRT-PCR) for AR and Target Gene Expression

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 50 μM) or vehicle for the desired time (e.g., 8, 16, or 24 hours).[1][6]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., AR, PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3. Western Blotting for AR Protein Expression

  • Cell Lysis: After treatment with this compound (e.g., 50 μM) for the desired duration (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 μg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

EPI001_Off_Target_Signaling cluster_0 This compound Off-Target Mechanisms cluster_1 Downstream Cellular Effects EPI001 This compound PPARg PPARγ EPI001->PPARg Modulates Thiol Thiol Alkylation EPI001->Thiol Induces AR_exp AR Gene Expression (mRNA) PPARg->AR_exp Inhibits Cell_Growth_AR_neg Growth of AR-Negative Prostate Cancer Cells Thiol->Cell_Growth_AR_neg Inhibits AR_prot AR Protein AR_exp->AR_prot Leads to reduced

Caption: Off-target signaling pathways of this compound in prostate cancer cells.

Experimental_Workflow_AR_Expression cluster_workflow Workflow: Analyzing this compound's Effect on AR Expression start Prostate Cancer Cell Culture (e.g., LNCaP, C4-2) treatment Treat with this compound (e.g., 50 µM) and Vehicle Control start->treatment harvest_rna Harvest Cells for RNA (e.g., 8h, 16h) treatment->harvest_rna harvest_protein Harvest Cells for Protein (e.g., 24h, 48h) treatment->harvest_protein qRT_PCR RNA Extraction & qRT-PCR (Target: AR mRNA) harvest_rna->qRT_PCR western_blot Protein Lysis & Western Blot (Target: AR Protein) harvest_protein->western_blot analysis_rna Analyze Relative AR mRNA (Normalized to Housekeeping Gene) qRT_PCR->analysis_rna analysis_protein Analyze AR Protein Levels (Normalized to Loading Control) western_blot->analysis_protein

Caption: Experimental workflow for analyzing AR expression changes.

References

Technical Support Center: Overcoming EPI-001 Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to EPI-001 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental anti-cancer agent that functions as an antagonist of the androgen receptor (AR). Unlike conventional anti-androgens such as bicalutamide and enzalutamide, which target the C-terminal ligand-binding domain (LBD) of the AR, this compound uniquely binds to the N-terminal domain (NTD).[1] This interaction inhibits the transcriptional activity of the AR, preventing it from regulating the expression of genes that promote prostate cancer cell growth and survival.[1][2] this compound's distinct mechanism of action makes it a promising therapeutic for castration-resistant prostate cancer (CRPC), particularly in cases where resistance to LBD-targeted therapies has developed.[3]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to this compound in long-term cell culture can arise from several molecular changes. The most probable mechanisms include:

  • Upregulation of Androgen Receptor Splice Variants (AR-Vs): A key mechanism of resistance to AR-targeted therapies is the expression of constitutively active AR splice variants that lack the LBD, with AR-V7 being the most well-characterized.[4] Since these variants are not dependent on ligand binding for their activity, they can drive cancer cell proliferation even in the presence of LBD-targeting drugs. While this compound is designed to inhibit AR-Vs, prolonged treatment may lead to the selection of cells with extremely high levels of AR-Vs or other alterations that bypass this compound's inhibitory effects.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to a targeted therapy by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the blocked pathway. In the context of AR inhibition, pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades have been implicated in conferring resistance.[5][6]

  • Alterations in Drug Efflux or Metabolism: While less documented for this compound specifically, cancer cells can develop resistance by increasing the expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cell, or by altering their metabolism to inactivate the compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting decreased sensitivity to this compound in your cell culture experiments.

Problem: Decreased efficacy of this compound in inhibiting cell proliferation.

Potential Cause Suggested Action
Development of Resistance 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in your current cell line and compare it to the parental line. A rightward shift in the dose-response curve and a higher IC50 value indicate resistance. 2. Investigate Mechanisms: Proceed with the investigations outlined below.
Suboptimal Experimental Conditions 1. Verify Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. 2. Optimize Cell Culture Conditions: Maintain consistent cell densities and passage numbers. Over-confluent or senescent cells may respond differently to treatment.

Investigating the Mechanisms of Resistance

Potential Mechanism Experimental Approach
Upregulation of AR-V7 1. Western Blotting: Perform a Western blot to assess the protein levels of full-length AR and AR-V7 in your resistant and parental cell lines. An increase in the AR-V7 to full-length AR ratio in the resistant line is a strong indicator. 2. qRT-PCR: Quantify the mRNA levels of AR-V7 to determine if the upregulation is occurring at the transcriptional level.
Activation of Bypass Pathways 1. Phospho-protein Analysis: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR) and MAPK (e.g., p-ERK) pathways. Increased phosphorylation in the resistant line suggests activation of these pathways.
Increased Drug Efflux 1. Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common drug efflux pump genes (e.g., ABCB1/MDR1). 2. Functional Assays: Employ functional assays with fluorescent substrates of efflux pumps to compare their activity in sensitive and resistant cells.

Strategies to Overcome this compound Resistance

If you have confirmed that your cells have developed resistance to this compound, consider the following strategies:

1. Combination Therapies:

  • Inhibition of Bypass Pathways: If you have identified the activation of a bypass pathway, consider combining this compound with an inhibitor of that pathway. For example, a combination with a PI3K inhibitor may be effective in overcoming resistance.[7][8]

  • Targeting Pro-Survival Mechanisms: Treatment with this compound may induce pro-survival mechanisms like autophagy. Combining this compound with an autophagy inhibitor (e.g., chloroquine) has been shown to increase the anti-tumor effect in both sensitive and resistant cells.

2. Novel Therapeutic Approaches:

  • Hybrid Molecules: Novel compounds that covalently link this compound and enzalutamide have been developed. These hybrid inhibitors have shown improved potency in killing prostate cancer cells compared to either drug alone.

  • Next-Generation NTD Inhibitors: Research is ongoing to develop more potent and metabolically stable inhibitors of the AR NTD.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its analogs.

Table 1: IC50 Values of this compound and Related Compounds in Prostate Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
This compound LNCaPAR NTD Transactivation Inhibition~6
This compound LNCaPPSA Secretion Inhibition> 25
VPC-220010 LNCaPPSA Secretion Inhibition0.91
This compound LNCaPCell Viability> 25
VPC-220010 LNCaPCell Viability5.3
This compound 22Rv1Cell Viability> 50
VPC-220010 22Rv1Cell Viability10.8

Table 2: Effect of Enzalutamide on IC50 in LNCaP Cells

CompoundAssayIC50 (µM)
Enzalutamide LNCaP Cell Viability5.6 ± 0.8
Enzalutamide PC-3 Cell Viability34.9 ± 9

Experimental Protocols

1. Protocol for Generating this compound Resistant Cell Lines

This protocol describes a method for generating this compound resistant prostate cancer cell lines through continuous exposure to escalating drug concentrations.

  • Materials:

    • Parental prostate cancer cell line (e.g., LNCaP, VCaP)

    • Complete cell culture medium

    • This compound

    • 96-well plates

    • Cell culture flasks

    • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Procedure:

    • Determine Initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.

    • Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Subculture and Dose Escalation: When the cells reach 80-90% confluency, subculture them. Gradually increase the concentration of this compound in the culture medium with each passage. A stepwise increase of 1.5 to 2-fold is recommended.

    • Monitor Cell Viability: At each concentration, monitor cell viability. If significant cell death occurs, maintain the cells at the current concentration for a few more passages before attempting to increase the dose again.

    • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 5-10 fold higher).

    • Characterization: Once a resistant line is established, characterize it by determining its new IC50 for this compound and investigating the potential resistance mechanisms as described in the troubleshooting guide.

2. Western Blot Protocol for AR-V7 Detection

  • Materials:

    • Sensitive and resistant cell lysates

    • RIPA buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: Anti-AR-V7, Anti-AR (N-terminal), Anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

3. Cell Viability (MTT) Assay Protocol

  • Materials:

    • 96-well plates

    • Cells to be tested

    • This compound serial dilutions

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds & Activates HSP HSP AR_inactive->HSP AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Nuclear Translocation ARE ARE AR_active->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation EPI001 This compound EPI001->AR_active Inhibits NTD

Caption: Androgen Receptor (AR) Signaling Pathway and Point of this compound Inhibition.

Resistance_Bypass_Pathway cluster_bypass Bypass Signaling EPI001 This compound AR Androgen Receptor EPI001->AR Proliferation Cell Proliferation & Survival AR->Proliferation Blocked RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes (Resistance)

Caption: Hypothetical PI3K/Akt/mTOR Bypass Pathway in this compound Resistance.

Workflow_Resistant_Cell_Line start Start: Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture_low_dose Culture in low dose This compound (IC20) ic50_initial->culture_low_dose passage_and_increase Passage cells and incrementally increase This compound concentration culture_low_dose->passage_and_increase monitor Monitor cell viability and morphology passage_and_increase->monitor monitor->passage_and_increase stable_growth Stable growth at high concentration? monitor->stable_growth Cells adapting stable_growth->passage_and_increase No, continue selection characterize Characterize Resistant Line: - New IC50 - Mechanism analysis stable_growth->characterize Yes end End: This compound Resistant Cell Line characterize->end

Caption: Experimental Workflow for Generating this compound Resistant Cell Lines.

References

EPI-001 Vehicle Control Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EPI-001 as a vehicle control in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo experiments?

This compound is a small molecule that acts as an antagonist to the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Unlike traditional antiandrogens that target the ligand-binding domain (LBD), this compound's unique mechanism of action makes it a valuable tool for studying AR signaling, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2] It also functions as a selective modulator of peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] In many experimental setups, a "vehicle control" group is essential. This group receives the same solvent mixture used to dissolve this compound, but without the compound itself. This allows researchers to distinguish the specific effects of this compound from any potential effects of the delivery vehicle.

Q2: What is the primary mechanism of action of this compound?

This compound covalently binds to the activation function-1 (AF-1) region within the N-terminal domain of the androgen receptor.[1][2] This binding event disrupts the protein-protein interactions that are necessary for the transcriptional activity of the AR, including its splice variants.[1][2] This is a distinct mechanism from conventional antiandrogens that competitively inhibit androgen binding to the LBD.[1]

Q3: Does this compound have any secondary mechanisms of action?

Yes, at higher concentrations (50 to 200 µM), this compound has been shown to act as a selective PPARγ modulator (SPPARM), exhibiting both agonist and antagonist effects.[1] Activation of PPARγ by this compound can lead to the inhibition of AR expression and activity in prostate cancer cells, representing an AR-independent mechanism of action.[1]

Troubleshooting Guide

This compound Solution Preparation

Problem: My this compound solution is cloudy or has precipitated.

  • Possible Cause: Incomplete dissolution or temperature fluctuations.

  • Solution:

    • Ensure you are using a recommended vehicle formulation. A commonly used vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

    • Prepare the solution by first dissolving this compound in DMSO to create a stock solution. Then, sequentially add the other components (PEG300, Tween-80, and finally saline), ensuring the solution is clear after each addition.

    • Gentle warming and sonication can aid in dissolution.

    • Prepare the final working solution fresh on the day of use to minimize the risk of precipitation.[6]

Problem: I am concerned about the stability of my this compound stock solution in DMSO.

  • Possible Cause: Improper storage conditions.

  • Solution:

    • Store this compound powder at -20°C for long-term stability (up to 3 years).[1]

    • For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]

    • Studies have shown that many compounds are stable in DMSO for extended periods, even with some water content, but proper storage is key.[7][8][9]

In Vivo Experimentation

Problem: I am observing adverse effects in my vehicle control group mice (e.g., lethargy, ataxia).

  • Possible Cause: Toxicity related to the vehicle components, particularly DMSO and PEG400.

  • Solution:

    • Vehicle Composition: The specific combination and concentration of solvents are critical. Vehicles containing high percentages of DMSO or PEG-400 can cause neuromotor deficits and other toxicities in mice.[10][11]

    • Dose and Administration Rate: Administer the vehicle solution slowly via intravenous injection to minimize acute toxicity. The total volume and the concentration of each solvent should be carefully calculated based on the animal's body weight.

    • Control Groups: It is crucial to include a vehicle-only control group in your experimental design. This allows you to differentiate between side effects caused by the vehicle and those caused by this compound.[12] If significant vehicle toxicity is observed, consider exploring alternative, less toxic vehicle formulations.

Problem: How can I be sure the observed effects are due to this compound and not the vehicle?

  • Solution:

    • Proper Controls: As mentioned, a vehicle control group is non-negotiable. This group should receive the exact same volume and formulation of the vehicle, administered in the same manner and frequency as the this compound treated group.

    • Dose-Response Study: If feasible, conduct a dose-response study with this compound. A clear dose-dependent effect provides strong evidence that the observed outcome is due to the compound.

    • Inactive Analogs: If available, using an inactive analog of this compound as an additional control can further strengthen the specificity of the observed effects.

    • Literature Review: Familiarize yourself with the known biological effects of the vehicle components. DMSO, for instance, has anti-inflammatory and analgesic properties.[12]

Data Presentation

Table 1: In Vitro Potency of this compound and its Derivatives

CompoundTarget/AssayCell LineIC50Reference
This compound AR NTD Transactivation-~6 µM[1]
This compound ARV7 Transcriptional ActivityPC317.1 µM[13]
This compound Cell ViabilityLNCaP>25 µM[13]
This compound Cell Viability22Rv1>50 µM[13]
VPC-220010 ARV7 Transcriptional ActivityPC32.7 µM[13]
VPC-220010 Cell ViabilityLNCaP5.3 µM[13]
VPC-220010 Cell Viability22Rv110.8 µM[13]
RM-581 Cell ViabilityLNCaP1.2 µM[14]
RM-581 Cell ViabilityVCaP5.78 µM[14]
RM-581 Cell Viability22Rv11.38 µM[14]
RM-581 Cell ViabilityLAPC-40.56 µM[14]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosage and AdministrationOutcomeReference
Male miceLNCaP s.c. xenografts50 mg/kg, i.v.Blocked androgen-axis and inhibited tumor growth[1]
Male NOD-SCID miceLNCaP xenografts20 mg/kg, i.v. every 5 days for 25 daysReduced tumor volume from 100.3 mm³ to 73.03 mm³ in 2 weeks[6]
MiceVCaP and LNCaP95 xenografts100-200 mg/kg/daySuppressed tumor growth[15]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is adapted from a commonly used formulation for intravenous injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare Stock Solution: Dissolve the required amount of this compound powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 79 mg/mL).[1] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Final Formulation: In a sterile tube, sequentially add the following components in the specified order, ensuring the solution is clear after each addition:

    • 10% of the final volume from the this compound/DMSO stock solution.

    • 40% of the final volume with PEG300. Mix well.

    • 5% of the final volume with Tween-80. Mix well.

    • 45% of the final volume with sterile saline. Mix well.

  • Final Concentration: The final concentration of this compound in this vehicle will depend on the concentration of your initial stock solution. Adjust accordingly to achieve the desired dose for your experiment.

  • Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intravenous injection).

Note: For the vehicle control group, follow the exact same procedure, substituting pure DMSO for the this compound/DMSO stock solution.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription EPI001 This compound EPI001->AR_dimer Inhibits NTD

Caption: Androgen Receptor (AR) Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Prep_EPI Prepare this compound Stock (in DMSO) Formulate_EPI Formulate this compound Solution (DMSO, PEG300, Tween-80, Saline) Prep_EPI->Formulate_EPI Prep_Vehicle Prepare Vehicle Control (DMSO only) Formulate_Vehicle Formulate Vehicle Solution Prep_Vehicle->Formulate_Vehicle Animal_Groups Randomize Animals into Groups (this compound vs. Vehicle) Formulate_EPI->Animal_Groups Formulate_Vehicle->Animal_Groups Administration Administer Treatment (e.g., Intravenous Injection) Animal_Groups->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring Data_Collection Collect Data (e.g., Tumor Volume, Biomarkers) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: General Experimental Workflow for In Vivo Studies with this compound.

AR_PPARG_Crosstalk cluster_ar Androgen Receptor (AR) Signaling cluster_pparg PPARγ Signaling AR AR AR_Activity AR Transcriptional Activity AR->AR_Activity PPARG PPARγ AR_Activity->PPARG Decreases PPARγ Protein & Activity PPARG_Activity PPARγ Transcriptional Activity PPARG->PPARG_Activity PPARG_Activity->AR Reduces AR Transcript & Protein EPI001 This compound EPI001->AR Inhibits NTD EPI001->PPARG Modulates

Caption: Crosstalk between Androgen Receptor (AR) and PPARγ Signaling Pathways.

References

Interpreting unexpected results in EPI-001 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPI-001. The information is designed to help interpret unexpected results and provide guidance on experimental design.

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific unexpected outcomes that may be observed during experiments with this compound.

Issue 1: Inhibition of Androgen Receptor (AR) Expression

Question: I treated my prostate cancer cells with this compound expecting to inhibit AR activity, but I also observed a significant decrease in AR mRNA and protein levels. Is this an expected off-target effect?

Answer: Yes, this is a documented, albeit initially unanticipated, effect of this compound. While primarily known as an inhibitor of the AR N-terminal domain (NTD), this compound can also suppress the expression of the AR gene itself.

Potential Causes and Explanations:

  • PPARγ Modulation: this compound acts as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2][3][4] Activation of PPARγ has been shown to inhibit AR expression. This effect is similar to that observed with the PPARγ agonist troglitazone.[1]

  • General Thiol Alkylating Activity: this compound is a reactive electrophile that can form covalent adducts with thiols.[1] This general reactivity could non-specifically affect transcription factors or other proteins involved in AR gene expression.

Troubleshooting and Experimental Validation:

  • Confirm PPARγ Involvement:

    • Co-treat cells with a PPARγ antagonist (e.g., GW9662) and this compound. If the inhibition of AR expression is rescued, it suggests the effect is mediated through PPARγ.

    • Use siRNA to knock down PPARγ expression and then treat with this compound. A lack of AR expression inhibition in PPARγ-knockdown cells would further support this mechanism.[1]

  • Assess Thiol Reactivity:

    • Perform a competition assay with a thiol-containing compound like N-acetylcysteine (NAC). Pre-incubating cells with NAC before this compound treatment may mitigate the reduction in AR expression if it is due to general thiol alkylation.

Issue 2: Effects on AR-Negative Cell Lines

Question: My experiments show that this compound inhibits the growth of AR-negative prostate cancer cell lines (e.g., PC-3, DU 145). How is this possible if its primary target is the AR?

Answer: The growth inhibition of AR-negative cell lines by this compound is a reported phenomenon and points towards AR-independent mechanisms of action.[1][4]

Potential Causes and Explanations:

  • PPARγ Modulation: As mentioned previously, this compound's activity as a PPARγ modulator can have anti-proliferative effects independent of the AR signaling pathway.[1]

  • General Thiol Alkylating Activity: The reactive nature of this compound allows it to interact with numerous cellular proteins containing thiol groups, potentially disrupting various signaling pathways essential for cell growth and survival in an AR-independent manner.[1]

Troubleshooting and Experimental Validation:

  • Investigate PPARγ-Mediated Growth Inhibition:

    • Treat AR-negative cells with a known PPARγ agonist (e.g., troglitazone) to see if it phenocopies the growth inhibitory effects of this compound.

    • Knock down PPARγ in the AR-negative cell lines and assess if the anti-proliferative effect of this compound is diminished.

  • Evaluate Off-Target Effects:

    • Perform a proteomic analysis (e.g., mass spectrometry) on cell lysates treated with this compound to identify other protein targets.

    • Use an inactive analog of this compound as a negative control in your proliferation assays to ensure the observed effects are specific to the active compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antagonist of the androgen receptor (AR) that covalently binds to the N-terminal domain (NTD), specifically targeting the transactivation unit 5 (Tau-5).[4][6] This binding inhibits the protein-protein interactions required for AR transcriptional activity.[2][3] Unlike conventional antiandrogens that target the ligand-binding domain (LBD), this compound's unique mechanism makes it effective against AR splice variants that lack the LBD.[2]

Q2: What is the IC50 of this compound for inhibiting AR NTD transactivation?

A2: The reported IC50 for this compound in inhibiting the transactivation of the AR NTD is approximately 6 μM.[2][3][4]

Q3: Are there known off-target effects of this compound?

A3: Yes, this compound has at least two significant off-target activities. It functions as a selective PPARγ modulator and exhibits general thiol alkylating activity.[1][2] These off-target effects can lead to AR-independent cellular responses.

Q4: Can this compound affect the transcriptional activity of other nuclear receptors?

A4: Studies have shown that this compound is specific for the AR and does not significantly inhibit the transcriptional activities of the progesterone receptor (PR) or the glucocorticoid receptor (GR).[5]

Q5: Is this compound effective against castration-resistant prostate cancer (CRPC)?

A5: Yes, this compound has demonstrated efficacy in preclinical models of CRPC.[2][4] Its ability to inhibit constitutively active AR splice variants that lack the LBD is a key reason for its potential in treating CRPC.[2][5]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Cell Line Concentration/IC50 Reference
AR NTD Transactivation Inhibition (IC50) - ~6 µM [2][3][4]
Inhibition of AR-responsive luciferase reporters LNCaP 50 µM [1]
Inhibition of AR mRNA expression LNCaP 50 µM (for 16h) [7]
Inhibition of PCa/CRPC cell growth LNCaP, PC-3, DU 145, T47D 5-100 µM (over 7 days) [4]

| Inhibition of androgen-dependent proliferation | LNCaP | 10 µg/mL (for 4 days) |[3] |

Table 2: In Vivo Efficacy of this compound

Animal Model Dosage Administration Outcome Reference
Male mice with LNCaP xenografts 50 mg/kg i.v. Inhibited androgen-dependent tumor growth [3][4]

| Male mice with LNCaP xenografts | 20 mg/kg | i.v. every 5 days for 25 days | Inhibited tumor growth with no general toxicity |[4] |

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for AR Transcriptional Activity
  • Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Transfection: After 24 hours, transfect the cells with an AR-responsive luciferase reporter plasmid (e.g., PSA-luc) and a control Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, replace the medium with serum-free medium. Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) with or without an AR agonist (e.g., 0.1 nM R1881).

  • Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Protocol 2: Western Blot for AR Protein Expression
  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, 22Rv1) to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

EPI001_Mechanism cluster_AR_Inhibition Primary Mechanism: AR Inhibition cluster_Off_Target Unexpected/Off-Target Effects EPI001 This compound AR_NTD AR N-Terminal Domain (NTD) (Tau-5) EPI001->AR_NTD Covalent Binding Protein_Interaction Protein-Protein Interactions (e.g., with CBP) EPI001->Protein_Interaction Inhibits AR_Activity AR Transcriptional Activity Gene_Expression AR Target Gene Expression AR_Activity->Gene_Expression AR_Activity->Gene_Expression Drives Protein_Interaction->AR_Activity Required for EPI001_2 This compound PPARg PPARγ EPI001_2->PPARg Modulates Thiol_Proteins Thiol-Containing Proteins EPI001_2->Thiol_Proteins Alkylates AR_Expression AR Gene Expression PPARg->AR_Expression Inhibits Cell_Growth Cell Growth (AR-negative) Thiol_Proteins->Cell_Growth Inhibits

Caption: Dual mechanisms of this compound action.

Troubleshooting_Workflow Start Unexpected Result Observed Result1 Inhibition of AR Expression Start->Result1 Result2 Effect on AR-Negative Cells Start->Result2 Hypothesis1 Hypothesis: PPARγ-mediated Result1->Hypothesis1 Hypothesis2 Hypothesis: Thiol Alkylation Result1->Hypothesis2 Result2->Hypothesis1 Result2->Hypothesis2 Experiment1A Test with PPARγ antagonist (e.g., GW9662) Hypothesis1->Experiment1A Experiment1B siRNA knockdown of PPARγ Hypothesis1->Experiment1B Experiment2A Competition with NAC Hypothesis2->Experiment2A Experiment2B Proteomic analysis Hypothesis2->Experiment2B Conclusion1 Mechanism Confirmed/Refuted Experiment1A->Conclusion1 Experiment1B->Conclusion1 Conclusion2 Mechanism Confirmed/Refuted Experiment2A->Conclusion2 Experiment2B->Conclusion2

Caption: Workflow for troubleshooting unexpected this compound results.

References

Minimizing EPI-001 cytotoxicity in normal prostate epithelial cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing EPI-001, a novel inhibitor of the androgen receptor (AR) N-terminal domain (NTD), with a focus on minimizing cytotoxicity in normal prostate epithelial cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antagonist of the androgen receptor (AR) that uniquely targets the N-terminal domain (NTD).[1] Unlike traditional antiandrogens that compete with androgens for binding to the ligand-binding domain (LBD), this compound binds to the activation function-1 (AF-1) region within the NTD. This binding event disrupts the protein-protein interactions necessary for AR's transcriptional activity.[1] This mechanism is effective against both full-length AR and constitutively active AR splice variants that lack the LBD, a common resistance mechanism in castration-resistant prostate cancer (CRPC).[1][2] Additionally, this compound has been shown to be a selective modulator of peroxisome proliferator-activated receptor-gamma (PPARγ), which contributes to its inhibitory effects on AR expression and activity.

Q2: What is the rationale for using this compound in prostate cancer research?

A2: The rationale for using this compound stems from its unique mechanism of action that can overcome resistance to conventional antiandrogen therapies.[1][2] By targeting the AR NTD, this compound can inhibit the activity of AR splice variants, which are a key driver of CRPC.[1][2] Its ability to inhibit both androgen-dependent and -independent AR activity makes it a valuable tool for studying and potentially treating advanced prostate cancer.

Q3: Is there a difference in the cytotoxic effects of this compound on normal versus cancerous prostate epithelial cells?

A3: While direct comparative IC50 values are not extensively published, the mechanism of this compound suggests a potential for a therapeutic window. Normal prostate epithelial cells and prostate cancer cells can respond differently to androgen receptor signaling. For instance, in the non-malignant, AR-expressing prostate epithelial cell line RWPE-1-AR, androgen stimulation leads to growth retardation, a stark contrast to the proliferative response seen in prostate cancer cell lines like LNCaP.[3][4] This suggests that targeting the AR pathway may have different consequences in normal versus malignant cells. Furthermore, some studies have shown that EPI-002 (ralaniten), a stereoisomer of this compound, has no effect on the viability of PC3 cells (which lack functional AR) at concentrations that inhibit AR-dependent proliferation in LNCaP cells.[5][6]

Q4: Are there less toxic alternatives to the this compound mixture?

A4: Yes, this compound is a racemic mixture of four stereoisomers. The single stereoisomer, EPI-002, also known as ralaniten, has been shown to be the most potent in inhibiting AR transcriptional activity and has demonstrated better antitumor activity in preclinical models.[7] A prodrug of ralaniten, ralaniten acetate (EPI-506), was advanced to clinical trials.[1][8] Focusing on specific, more active and potentially less toxic isomers like ralaniten is a key strategy for minimizing off-target effects.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal prostate epithelial cell control cultures.

Potential CauseTroubleshooting Step
High Concentration of this compound Perform a dose-response experiment with a wide range of this compound concentrations on both normal and cancerous prostate epithelial cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
Prolonged Exposure Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest incubation time that yields a significant anti-cancer effect.
High Sensitivity of Normal Cell Line Consider using a different non-malignant prostate epithelial cell line for comparison (e.g., RWPE-1, PNT1A). Different cell lines can have varying sensitivities to therapeutic agents.
Off-target Effects of Racemic Mixture If using the this compound mixture, consider switching to a specific, more potent stereoisomer like ralaniten (EPI-002), which may have a better toxicity profile.[7]

Issue 2: Inconsistent or highly variable results in cytotoxicity assays.

Potential CauseTroubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Verify the manufacturer's recommendations for storage and handling.
Cell Culture Inconsistencies Ensure consistent cell seeding density, passage number, and growth phase across all experiments. Use cells that are in the logarithmic growth phase for assays.
Assay-Related Variability Confirm the linearity and sensitivity of your chosen cytotoxicity assay (e.g., MTT, CCK-8, or a real-time cell analysis system). Include appropriate positive and negative controls in every experiment.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

Experimental Protocols

Protocol 1: Determining the Differential Cytotoxicity of this compound using a Co-culture Model

This protocol is designed to assess the selective cytotoxicity of this compound on prostate cancer cells versus normal prostate epithelial cells in a more physiologically relevant co-culture system.

Materials:

  • Normal prostate epithelial cells (e.g., RWPE-1) expressing a fluorescent protein (e.g., GFP).

  • Prostate cancer cells (e.g., LNCaP) expressing a different fluorescent protein (e.g., RFP).

  • Appropriate cell culture medium and supplements.

  • This compound or its analogues.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microscope or plate reader with dual-color detection capabilities.

  • Cytotoxicity assay kit (e.g., a live/dead cell staining kit).

Procedure:

  • Cell Seeding:

    • Harvest and count both the fluorescently labeled normal and cancerous prostate cells.

    • Seed a 1:1 mixture of the two cell lines into a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Data Acquisition:

    • At the end of the incubation period, use a fluorescence microscope or plate reader to capture images or read the fluorescence intensity for each color (e.g., GFP for normal cells and RFP for cancer cells).

  • Data Analysis:

    • Quantify the fluorescence intensity for each cell type in each well.

    • Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percent viability for each cell population.

    • Plot the percent viability against the this compound concentration for both cell types to generate dose-response curves and calculate the respective IC50 values.

Protocol 2: Standard Monoculture Cytotoxicity Assay (MTT/CCK-8)

This protocol outlines a standard method for assessing the cytotoxicity of this compound on separate cultures of normal and cancerous prostate epithelial cells.

Materials:

  • Normal prostate epithelial cells (e.g., RWPE-1) and prostate cancer cells (e.g., LNCaP).

  • Complete cell culture medium.

  • This compound.

  • 96-well tissue culture plates.

  • MTT or CCK-8 assay kit.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the normal and cancerous cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add the drug solutions to the respective wells. Include a vehicle control.

  • Incubation:

    • Incubate for the desired time (e.g., 48 hours).

  • Assay:

    • Follow the manufacturer's protocol for the MTT or CCK-8 assay. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values.

Data Presentation

Table 1: Prostate Cell Lines for this compound Cytotoxicity Studies

Cell LineTypeAndrogen Receptor (AR) StatusTypical Use in this compound Studies
LNCaP Prostate CarcinomaAR-positive, Androgen-sensitiveTo assess the effect of this compound on androgen-dependent cancer cell proliferation.[5][6]
VCaP Prostate CarcinomaAR-positive, Androgen-sensitiveTo evaluate this compound's impact on a cell line that overexpresses AR.
LNCaP95 Prostate CarcinomaAR-positive, Castration-resistantTo test the efficacy of this compound against AR splice variant-driven cancer.[6]
PC-3 Prostate CarcinomaAR-negativeAs a negative control to assess AR-independent effects of this compound.[5][6]
RWPE-1 Non-tumorigenic Prostate EpithelialAR-negative (can be engineered to express AR)As a model for normal prostate epithelial cells to evaluate off-target cytotoxicity.[3][4][9]
PNT1A/PNT2 Non-tumorigenic Prostate EpithelialAR-positiveAs an alternative normal prostate epithelial cell model for comparative cytotoxicity studies.[10]

Table 2: General Dose-Response Data for this compound and its Analogs in Prostate Cancer Cell Lines

CompoundCell LineAssayIC50 / Effective ConcentrationReference
This compound LNCaPAR transactivation inhibition~6 µM[Selleck Chemicals Data]
EPI-002 (Ralaniten) LNCaPAR transcriptional activity7.4 µM[5]
EPI-002 (Ralaniten) LNCaPAR-dependent proliferation5-35 µM[5]
EPI-7170 LNCaP95AR-V7-driven proliferationMore potent than EPI-002[6]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and the assay used.

Visualizations

EPI001_Mechanism_of_Action cluster_ar_inhibition This compound Action on Androgen Receptor cluster_ppar_modulation Secondary Mechanism This compound This compound AR_NTD Androgen Receptor N-Terminal Domain (NTD) This compound->AR_NTD Binds to AF-1 region PPARg PPARγ This compound->PPARg Modulates AR_Transcription AR-mediated Gene Transcription AR_NTD->AR_Transcription Inhibits Cell_Proliferation Cancer Cell Proliferation AR_Transcription->Cell_Proliferation Inhibits AR_Expression AR Gene Expression PPARg->AR_Expression Inhibits Cytotoxicity_Workflow Start Start: Prepare Cells Seed_Cells Seed Normal and Cancer Prostate Epithelial Cells in 96-well plates Start->Seed_Cells Add_EPI001 Add Serial Dilutions of this compound Seed_Cells->Add_EPI001 Incubate Incubate for 24-72 hours Add_EPI001->Incubate Assay Perform Cell Viability Assay (e.g., MTT, CCK-8) Incubate->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Calculate % Viability and IC50 Values Measure->Analyze End End: Compare Cytotoxicity Analyze->End Troubleshooting_Logic High_Normal_Toxicity High Cytotoxicity in Normal Cells Observed? Check_Concentration 1. Lower this compound Concentration (Dose-Response Curve) High_Normal_Toxicity->Check_Concentration Yes Continue_Experiment Proceed with Optimized Conditions High_Normal_Toxicity->Continue_Experiment No Reduce_Time 2. Reduce Exposure Time (Time-Course) Check_Concentration->Reduce_Time Use_Isomer 3. Use Ralaniten (EPI-002) instead of this compound mixture Reduce_Time->Use_Isomer Re-evaluate Re-evaluate Protocol and Cell Line Choice Use_Isomer->Re-evaluate

References

Confirming EPI-001 Target Engagement in Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of EPI-001 in cellular models. This compound is an antagonist of the Androgen Receptor (AR) that uniquely binds to the N-terminal domain (NTD), a region that is intrinsically disordered.[1][2][3] This guide offers structured protocols and solutions to common issues encountered during experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Androgen Receptor (AR). Specifically, it covalently binds to the N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity.[1][2] High-resolution studies have identified the transactivation unit 5 (Tau-5) within the NTD as a key interaction site.[2][4]

Q2: How does this compound's mechanism of action differ from other anti-androgens?

A2: Unlike conventional anti-androgens like bicalutamide and enzalutamide that target the C-terminal ligand-binding domain (LBD) of the AR, this compound targets the N-terminal domain (NTD).[1][3] This allows this compound to inhibit AR activity, including that of AR splice variants that lack the LBD, which is a common mechanism of resistance to traditional anti-androgen therapies.[3]

Q3: What are the expected downstream effects of this compound target engagement?

A3: Successful engagement of the AR NTD by this compound is expected to lead to:

  • Inhibition of AR transcriptional activity.[5][6]

  • Reduced expression of AR target genes, such as Prostate-Specific Antigen (PSA), TMPRSS2, and FKBP5.[5][7]

  • Inhibition of protein-protein interactions between the AR NTD and co-activators like CREB-binding protein (CBP).[3][6]

  • A decrease in the proliferation of AR-dependent prostate cancer cells.[5]

  • In some cell lines, a reduction in AR mRNA and protein levels.[5]

Q4: Can this compound have off-target effects?

A4: While this compound shows specificity for the AR NTD, some studies have reported that at high concentrations, it can act as a selective modulator of peroxisome proliferator-activated receptor-gamma (PPARγ).[8][5] This can also contribute to the inhibition of AR expression and activity.[5]

Experimental Protocols and Troubleshooting Guides

Here we provide detailed methodologies for key experiments to confirm this compound target engagement, along with troubleshooting guides to address common challenges.

Biophysical Assays to Confirm Direct Binding

These assays provide direct evidence of this compound binding to the Androgen Receptor.

CETSA is a powerful technique to verify drug-target engagement in a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of the target protein.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis and Fractionation cluster_3 Analysis A Treat cells with this compound or vehicle (DMSO) B Incubate at 37°C for 1 hour A->B C Aliquot cell suspension into PCR tubes B->C D Heat samples across a temperature gradient (e.g., 37-63°C) for 3 minutes C->D E Cool to room temperature D->E F Lyse cells (e.g., freeze-thaw cycles) E->F G Centrifuge to separate soluble and aggregated proteins F->G H Collect supernatant (soluble fraction) G->H I Analyze AR levels by Western Blot or other quantitative methods H->I J Plot soluble AR vs. temperature to generate melt curves I->J

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Androgen Receptor

  • Cell Culture and Treatment:

    • Culture prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) to 70-80% confluency.

    • Harvest and resuspend cells in culture medium to a final concentration of 20 x 10^6 cells/mL.[9]

    • Divide the cell suspension into aliquots for treatment with this compound (e.g., 10-50 µM) and a vehicle control (DMSO).

    • Incubate the cells at 37°C for 1 hour to allow for compound uptake.[9]

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 37°C to 63°C in 2°C increments).[9]

    • Immediately after heating, cool the samples to room temperature.

    • Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[9] Add protease inhibitors to the lysis buffer.

  • Fractionation and Analysis:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble AR in each sample by Western blotting using an AR-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble AR relative to the non-heated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Troubleshooting Guide: CETSA

Issue Possible Cause Solution
No shift in AR melting curve Insufficient this compound concentration or incubation time.Increase the concentration of this compound (up to 100 µM) or extend the incubation time (up to 4 hours).
AR-NTD is intrinsically disordered, which may lead to a less pronounced thermal shift.Optimize the temperature range and heating time. A shallower temperature gradient might reveal subtle shifts.
Poor antibody quality or low AR expression.Use a validated, high-affinity antibody for AR. Consider using a cell line with higher AR expression or overexpressing AR.
High variability between replicates Inconsistent heating or sample handling.Ensure uniform heating in the thermal cycler. Be precise with pipetting and sample processing steps.
Cell viability issues.Check cell viability before and after treatment. Ensure cells are healthy and not stressed.
AR protein degradation Inadequate protease inhibition.Use a fresh, broad-spectrum protease inhibitor cocktail during lysis.

DARTS is an alternative method to confirm direct binding, where ligand binding protects the target protein from proteolytic degradation.

Experimental Workflow: DARTS

cluster_0 Lysate Preparation and Treatment cluster_1 Protease Digestion cluster_2 Analysis A Prepare whole-cell lysate B Treat lysate with this compound or vehicle (DMSO) A->B C Add a protease (e.g., pronase, thermolysin) to the lysates B->C D Incubate for a specific time to allow for partial digestion C->D E Stop digestion (e.g., by adding SDS-PAGE sample buffer and heating) D->E F Analyze samples by SDS-PAGE and Western Blot for AR E->F G Compare AR band intensity between treated and untreated samples F->G

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol: DARTS for Androgen Receptor

  • Lysate Preparation and Treatment:

    • Prepare a whole-cell lysate from prostate cancer cells in a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

    • Aliquot the lysate and treat with varying concentrations of this compound and a vehicle control. Incubate at room temperature for 1 hour.

  • Proteolysis:

    • Add a protease, such as pronase or thermolysin, to each lysate aliquot. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of the total protein.[10]

    • Incubate the reaction at room temperature for the determined time (e.g., 10-30 minutes).

  • Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an AR-specific antibody.

    • A stronger AR band in the this compound-treated lanes compared to the vehicle control indicates that this compound binding protected AR from proteolytic degradation.

Troubleshooting Guide: DARTS

Issue Possible Cause Solution
Complete or no digestion of AR Incorrect protease concentration or digestion time.Perform a titration of the protease concentration and digestion time to find conditions that result in partial digestion of AR in the vehicle control.
No difference in AR levels between treated and control This compound concentration is too low.Increase the concentration of this compound.
The binding of this compound does not sufficiently stabilize AR against the chosen protease.Try a different protease with a different cleavage specificity.
High background in Western blot Non-specific antibody binding.Optimize Western blot conditions, including blocking and antibody concentrations.
Functional Assays to Measure Downstream Effects

These assays confirm that this compound binding to AR leads to a functional consequence, namely the inhibition of its transcriptional activity.

This assay measures the transcriptional activity of AR on a specific promoter.

Signaling Pathway: AR Inhibition by this compound

cluster_0 AR Activation cluster_1 This compound Inhibition Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to LBD ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription EPI001 This compound AR_NTD AR N-Terminal Domain (NTD) EPI001->AR_NTD Binds covalently Coactivators Co-activators AR_NTD->Coactivators Interaction blocked Coactivators->Transcription Inhibited

References

Validation & Comparative

A Comparative Guide to Androgen Receptor Inhibitors: EPI-001 vs. Enzalutamide and Bicalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of three key androgen receptor (AR) antagonists: bicalutamide, a first-generation nonsteroidal antiandrogen; enzalutamide, a second-generation AR inhibitor; and EPI-001, a novel investigational drug with a distinct mechanism of action. The information presented herein is supported by preclinical and clinical experimental data to aid in the evaluation of these compounds for prostate cancer research and development.

Mechanism of Action: A Tale of Two Domains

The androgen receptor is a critical driver of prostate cancer cell growth and survival. While all three compounds disrupt AR signaling, their molecular targets and mechanisms of inhibition differ significantly.

Bicalutamide and Enzalutamide are competitive antagonists that target the C-terminal Ligand-Binding Domain (LBD) of the androgen receptor. They function by directly competing with endogenous androgens (testosterone and dihydrotestosterone) for binding to the LBD. However, enzalutamide exhibits a much higher binding affinity for the AR compared to bicalutamide and imposes additional inhibitory effects.[1][2] Enzalutamide hinders the nuclear translocation of the AR and its subsequent binding to DNA, thereby providing a more comprehensive blockade of the AR signaling pathway.[1][2][3] Bicalutamide, on the other hand, can sometimes act as a partial agonist, particularly when AR is overexpressed.

In contrast, This compound represents a first-in-class therapeutic that targets the N-Terminal Domain (NTD) of the androgen receptor.[4] Specifically, it binds to the Activation Function-1 (AF-1) region, which is essential for the receptor's transcriptional activity.[3][4] This unique mechanism allows this compound to inhibit AR activity irrespective of LBD status, suggesting potential efficacy against AR splice variants that lack the LBD and are a common cause of resistance to LBD-targeted therapies.[4] Furthermore, at high concentrations, this compound has been shown to act as a selective modulator of PPARγ, leading to the inhibition of AR expression.[4]

AR_Signaling_Pathway Figure 1. Androgen Receptor Signaling and Points of Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_inactive AR (inactive) Androgens->AR_inactive Binds to LBD AR_active AR (active) AR_inactive->AR_active Conformational Change AR_nuclear AR Translocation AR_active->AR_nuclear ARE Androgen Response Element (DNA) AR_nuclear->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Enzalutamide Enzalutamide Enzalutamide->AR_inactive Competitively Inhibits (High Affinity) Enzalutamide->AR_nuclear Inhibits Translocation Enzalutamide->ARE Inhibits DNA Binding This compound This compound This compound->AR_active Binds to NTD, Inhibits Transcriptional Activity Bicalutamide Bicalutamide Bicalutamide->AR_inactive Competitively Inhibits

Figure 1. Androgen Receptor Signaling and Points of Inhibition

Preclinical Efficacy: In Vitro Data

The following tables summarize the in vitro efficacy of this compound, enzalutamide, and bicalutamide in various preclinical assays.

Table 1: Androgen Receptor Antagonism
CompoundAssay TypeCell Line/SystemIC50Reference(s)
This compound AR NTD TransactivationLNCaP~6 µM[3]
Enzalutamide Competitive BindingLNCaP21.4 nM[5]
AR Luciferase Reporter-26 nM[5]
Bicalutamide Competitive BindingLNCaP160 nM[5]
VP16-AR-mediated TranscriptionHepG20.2 µM[6]
Table 2: Inhibition of Prostate Cancer Cell Proliferation
CompoundCell LineAssay TypeIC50Reference(s)
This compound LNCaP--Inhibits androgen-dependent and -independent proliferation[3]
Enzalutamide LNCaP-4.05 µM[4]
LNCaPRTCA5.6 ± 0.8 μM[7]
Bicalutamide LNCaP-30.68 µM
22Rv1->100 µM
VCaP->100 µM

Clinical Efficacy: Head-to-Head Comparison

Direct comparisons in clinical trials have demonstrated the superior efficacy of enzalutamide over bicalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC). As this compound is still in early clinical development, no comparative clinical data is available.

Table 3: Phase 2 TERRAIN Trial Results (mCRPC)
EndpointEnzalutamide (160 mg/day)Bicalutamide (50 mg/day)Hazard Ratio (95% CI)p-valueReference(s)
Median Progression-Free Survival 15.7 months5.8 months0.44 (0.34-0.57)<0.0001[8][9]
Median Time to PSA Progression 19.4 months5.8 months0.28<0.0001
Table 4: Phase 2 STRIVE Trial Results (mCRPC and nmCRPC)
EndpointEnzalutamide (160 mg/day)Bicalutamide (50 mg/day)Hazard Ratio (95% CI)p-valueReference(s)
Median Progression-Free Survival 19.4 months5.7 months0.24 (0.18-0.32)<0.001[10][11]
PSA Response (≥50% decline) 81%31%-<0.001[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and critical evaluation.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Receptor Preparation: Rat ventral prostate cytosol is prepared as the source of the androgen receptor. Tissues are homogenized in a low-salt TEDG buffer (containing Tris, EDTA, DTT, and glycerol) and centrifuged at high speed to obtain the cytosolic fraction containing the AR.[3]

  • Assay Procedure:

    • Serial dilutions of the test compounds (e.g., enzalutamide, bicalutamide) and a standard competitor (e.g., unlabeled R1881) are prepared.

    • A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is added to assay tubes.

    • The test compound dilutions are added to the respective tubes.

    • The prostate cytosol preparation is added to all tubes, and the mixture is incubated overnight at 4°C to allow for competitive binding.[3]

  • Separation and Quantification:

    • A hydroxyapatite (HAP) slurry is used to separate bound from unbound radioligand. The AR, with its bound ligand, adsorbs to the HAP.

    • The HAP is washed to remove non-specifically bound radioactivity.

    • Scintillation cocktail is added to the washed HAP, and the radioactivity is quantified using a scintillation counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen is determined as the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Prostate cancer cells (e.g., LNCaP) are seeded in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to attach overnight.[7][12]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, enzalutamide, or bicalutamide). Control wells receive vehicle only. The plates are incubated for a specified period (e.g., 72 hours).[7]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: A detergent or solubilization solution is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

Luciferase Reporter Assay for AR Activity

This assay quantifies the transcriptional activity of the androgen receptor.

  • Cell Transfection: Prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates. The cells are then co-transfected with a plasmid expressing the androgen receptor (if not endogenously expressed) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., the PSA promoter).[4][8]

  • Compound and Ligand Treatment: After transfection, the cells are treated with the test compounds (this compound, enzalutamide, bicalutamide) for a period, followed by stimulation with an androgen (e.g., R1881) to activate the AR.[8]

  • Cell Lysis: The cells are washed with PBS and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[4]

  • Luminometry: The cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (luciferin) is injected into each well. The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.[4]

  • Data Analysis: The light output (luminescence) is measured by the luminometer. The reduction in luminescence in the presence of a test compound compared to the androgen-stimulated control indicates inhibition of AR transcriptional activity.

Experimental_Workflow Figure 2. General Workflow for Preclinical Drug Efficacy Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Target Binding Assay (e.g., AR Competition) Functional Functional Assay (e.g., Luciferase Reporter) Binding->Functional Proliferation Cell Proliferation Assay (e.g., MTT) Functional->Proliferation Xenograft Establish Xenograft Model (e.g., LNCaP cells in mice) Proliferation->Xenograft Lead Compound Selection Treatment Drug Administration (e.g., Oral Gavage) Xenograft->Treatment Monitoring Monitor Tumor Growth & PSA Levels Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, IHC) Monitoring->Analysis End End Analysis->End Start Start Start->Binding

Figure 2. General Workflow for Preclinical Drug Efficacy Testing
Prostate Cancer Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Preparation: Human prostate cancer cells (e.g., LNCaP or 22Rv1) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Model: Immunocompromised mice (e.g., male BALB/c nude or SCID mice) are used to prevent rejection of the human tumor cells. For studies involving castration-resistant prostate cancer, mice are surgically castrated.

  • Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment and control groups. The test compounds (e.g., enzalutamide at 10 mg/kg) are administered, typically by oral gavage, according to a predetermined schedule. The control group receives a vehicle solution.[9]

  • Monitoring and Endpoint: Tumor volume is measured regularly with calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[9]

Conclusion

Enzalutamide demonstrates clear superiority over the first-generation antiandrogen, bicalutamide, in both preclinical potency and clinical efficacy for treating castration-resistant prostate cancer. This is attributed to its higher binding affinity for the androgen receptor's ligand-binding domain and its multi-faceted mechanism of action that includes inhibiting AR nuclear translocation and DNA binding.

This compound presents a novel therapeutic strategy by targeting the N-terminal domain of the androgen receptor. This distinct mechanism offers the potential to overcome resistance to LBD-targeted therapies, a significant challenge in the clinical management of advanced prostate cancer. While preclinical data for this compound is promising, further clinical investigation is required to establish its efficacy and safety profile in comparison to established treatments like enzalutamide. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers in the field of prostate cancer therapeutics.

References

A Comparative Guide to Androgen Receptor N-Terminal Domain Inhibitors: EPI-01 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. While traditional anti-androgens target the C-terminal ligand-binding domain (LBD), resistance mechanisms, such as the expression of AR splice variants (AR-Vs) that lack the LBD, have driven the development of novel inhibitors targeting the N-terminal domain (NTD). The NTD is essential for the transcriptional activity of both full-length AR and AR-Vs. EPI-001 was the first-in-class small molecule identified to directly target the AR-NTD, paving the way for a new class of therapeutics. This guide provides an objective comparison of this compound and its successors against other AR-NTD inhibitors, supported by experimental data.

Overview of AR-NTD Inhibitors

The primary class of AR-NTD inhibitors stems from the this compound scaffold. This compound is a racemic mixture of four stereoisomers. Subsequent research identified that a single stereoisomer, ralaniten (EPI-002) , possessed improved potency. This led to the development of next-generation compounds like EPI-7170 with even greater activity. Another distinct class of AR-NTD inhibitors includes the marine natural product Sintokamide A (SINT1) , which has a unique mechanism of action.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of various AR-NTD inhibitors against AR transcriptional activity and prostate cancer cell proliferation.

Table 1: Inhibition of AR Transcriptional Activity (IC50 Values)

CompoundAssayCell LineIC50 (µM)Reference(s)
This compound AR NTD Transactivation-~6
PSA-LuciferaseLNCaP12.63[1]
GRE2-LuciferaseVCaP37.4[2]
Ralaniten (EPI-002) PSA-LuciferaseLNCaP7.40 - 9.64[1][3]
EPI-7170 PSA-LuciferaseLNCaP1.08[3]
Sintokamide A (SINT1) PSA-LuciferaseLNCaP~5-10[4][5]
Biaryl Isoxazole 16 GRE2-LuciferaseVCaP<0.5[2]
Enzalutamide (LBDi) GRE2-LuciferaseVCaP0.34[2]

Note: IC50 values can vary based on the specific reporter construct and assay conditions used.

Table 2: Inhibition of Prostate Cancer Cell Proliferation

CompoundCell LineKey FeatureIC50 (µM)Reference(s)
Ralaniten (EPI-002) LNCaPAR full-length~10-12[6]
EPI-7170 LNCaPAR full-length~2[6]
LNCaP95AR-V7 drivenActive[6]
Enzalutamide (LBDi) LNCaP95AR-V7 drivenNo effect[3]

Detailed Mechanism of Action and Preclinical Data

The EPI Compound Family

This compound and Ralaniten (EPI-002): this compound is a pioneering drug that covalently binds to the Activation Function-1 (AF-1) region within the AR-NTD.[1] This binding event physically obstructs the protein-protein interactions necessary for AR to initiate transcription. Ralaniten (EPI-002) is the most potent stereoisomer of the this compound mixture.[1] A key advantage of this mechanism is its ability to inhibit constitutively active AR splice variants that lack the LBD, a common mechanism of resistance to drugs like enzalutamide.[3] However, this compound has also been shown to act as a selective modulator of peroxisome proliferator-activated receptor-gamma (PPARγ) at high concentrations, which may contribute to its inhibitory effects on AR expression.[7] The prodrug of ralaniten, ralaniten acetate (EPI-506) , entered Phase 1/2 clinical trials but was discontinued due to poor pharmacokinetic properties and a high pill burden, despite showing a favorable safety profile and some signs of efficacy at higher doses.[8]

EPI-7170: This next-generation analog of ralaniten was developed to overcome the limitations of its predecessor. It demonstrates an 8- to 10-fold improvement in potency for inhibiting AR transcriptional activity compared to ralaniten.[3] In preclinical studies, EPI-7170 effectively inhibited the growth of enzalutamide-resistant prostate cancer cells driven by AR-V7 and showed significant antitumor activity in LNCaP xenograft models.[9]

Sintokamides

Sintokamide A (SINT1): Isolated from a marine sponge, Sintokamide A is a natural compound that also targets the AR-NTD.[4][5] Crucially, experimental evidence suggests it binds to a different site on the AF-1 region than the EPI compounds.[4][9] This is supported by findings that SINT1's inhibition of AR activity is additive when combined with ralaniten.[4][5] Furthermore, unlike EPI-002, SINT1 does not block the IL-6-induced transactivation of the AR NTD, a pathway involving the coactivator STAT3.[4] This mechanistic distinction suggests that SINT1 and EPI compounds disrupt different sets of co-regulator interactions, potentially offering opportunities for combination therapy.

Signaling Pathways and Experimental Workflows

// Inhibitors node [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LBDi [label="LBD Inhibitors\n(e.g., Enzalutamide)"]; NTDi [label="NTD Inhibitors\n(this compound, Sintokamide)"];

LBDi -> AR [label="Competes with\nAndrogen"]; NTDi -> AR_dimer [label="Blocks Coactivator\nInteraction"]; } Androgen Receptor Signaling and Inhibitor Action.

Experimental_Workflow c3 c3 e2 e2 c3->e2

EPI_Derivatives cluster_isomers Stereoisomers cluster_successors Successors EPI001 This compound (Racemic Mixture) EPI002 Ralaniten (EPI-002) (Most Potent Isomer) EPI001->EPI002 Identified from EPI003 EPI-003 EPI001->EPI003 EPI004 EPI-004 EPI001->EPI004 EPI005 EPI-005 EPI001->EPI005 EPI506 Ralaniten Acetate (EPI-506) (Prodrug of Ralaniten) EPI002->EPI506 Developed into EPI7170 EPI-7170 (Next-Gen Analog) EPI002->EPI7170 Led to development of

Experimental Protocols

AR Transcriptional Activity Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit androgen-induced activation of the AR.

  • Cell Culture and Seeding: LNCaP cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). For the assay, cells are seeded into 96-well plates at a density of ~20,000 cells/well and allowed to attach for 24 hours.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing androgen response elements (AREs), such as a PSA(-6.1kb)-luciferase reporter construct. A co-reporter plasmid (e.g., Renilla luciferase) is often included for normalization. Transfection is typically performed using a lipid-based reagent like Lipofectamine.

  • Treatment: 24 hours post-transfection, the medium is replaced with serum-free medium. Cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound, Sintokamide A) for 1-2 hours. Subsequently, cells are stimulated with a synthetic androgen (e.g., 1 nM R1881) to activate the AR. Control wells include vehicle-only (DMSO) and androgen-only conditions.

  • Lysis and Luminescence Reading: After 24-48 hours of incubation, cells are washed with PBS and lysed using a passive lysis buffer. The cell lysate is transferred to an opaque 96-well plate. Luciferase activity is measured using a luminometer following the addition of a luciferase assay substrate. Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

  • Data Analysis: The normalized luminescence values are used to calculate the percent inhibition relative to the androgen-stimulated control. IC50 values are determined by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: LNCaP cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well in complete growth medium and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive vehicle (DMSO) only. The plates are incubated for the desired treatment period (e.g., 72 hours).

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[10] The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. A reference wavelength of ~650 nm may be used to subtract background.

  • Data Analysis: The absorbance of treated wells is compared to the vehicle control wells to determine the percentage of cell viability. IC50 values are calculated from dose-response curves.

In Vivo Subcutaneous Xenograft Model

This model assesses the anti-tumor efficacy of compounds in a living organism.

  • Cell Preparation: LNCaP cells are harvested from culture during the logarithmic growth phase. The cells are washed, counted, and resuspended in a sterile solution (e.g., PBS or serum-free medium), often mixed 1:1 with Matrigel to support initial tumor growth.

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old, are used. For studies involving castration-resistant prostate cancer (CRPC), mice are surgically castrated at least one week prior to tumor cell implantation.[9]

  • Tumor Implantation: A suspension of LNCaP cells (typically 1-2 million cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups. Treatment is administered according to the study design (e.g., daily oral gavage with the test compound or vehicle).[9]

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (Length × Width²)/2). Animal body weight and overall health are also monitored. The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot, or qRT-PCR to measure target gene expression). The mean tumor growth inhibition in the treated groups is calculated relative to the vehicle control group.

Conclusion

Targeting the AR-NTD is a promising strategy to overcome resistance to conventional LBD-targeted therapies in prostate cancer. This compound established the proof-of-concept for this approach, leading to the development of more potent successors like ralaniten and EPI-7170. These "Aniten" class drugs effectively inhibit both full-length AR and clinically relevant splice variants. Furthermore, mechanistically distinct NTD inhibitors, such as Sintokamide A, offer potential for alternative or combination therapeutic strategies. While the clinical development of the first-generation compound EPI-506 was halted, the compelling preclinical data for next-generation inhibitors underscore the continued importance of the AR-NTD as a high-value target in the ongoing fight against advanced prostate cancer.

References

Validating the Specificity of EPI-001 for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to its potential as a therapeutic agent. This guide provides a comprehensive comparison of EPI-001, a first-in-class androgen receptor (AR) N-terminal domain (NTD) inhibitor, with other AR-targeting strategies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough evaluation of this compound's specificity.

This compound is an antagonist of the androgen receptor that covalently binds to the N-terminal domain (NTD), a region of the receptor that is essential for its transcriptional activity.[1] This mechanism is distinct from traditional antiandrogens that target the ligand-binding domain (LBD). By inhibiting the NTD, this compound can block the activity of both full-length AR and constitutively active AR splice variants that lack the LBD, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[2][3]

Comparative Analysis of AR Inhibitors

The following table summarizes the inhibitory concentrations of this compound and its stereoisomers in comparison to other AR inhibitors. This data is critical for assessing the potency and potential therapeutic window of these compounds.

CompoundTarget DomainAssay SystemCell LineIC50 ValueReference
This compound AR NTDAR NTD Transactivation-~6 µM[1][4][5]
This compound ARPSA-Luciferase ReporterLNCaP12.63 ± 4.33 µM[2][3]
EPI-002 AR NTDPSA-Luciferase ReporterLNCaP7.40 ± 1.46 µM[2][3]
Enzalutamide AR LBDLuciferase ReporterVCaP0.34 µM[6]
VPC-220010 AR NTDAR-eGFP TranscriptionLNCaP0.7 µM[7]

Assessing Specificity: Key Experimental Protocols

Validating the specificity of this compound for the androgen receptor requires a multi-faceted approach. Below are detailed protocols for essential experiments.

Luciferase Reporter Gene Assay for AR Transcriptional Activity

This assay quantitatively measures the ability of a compound to inhibit AR-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • Culture LNCaP human prostate cancer cells in appropriate media.

    • Co-transfect the cells with a luciferase reporter plasmid containing an androgen-responsive element (e.g., PSA promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of this compound or other test compounds.

    • Include a positive control (e.g., synthetic androgen R1881 to stimulate AR activity) and a negative control (vehicle).

  • Luciferase Activity Measurement:

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of AR transcriptional activity for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Western Blot for AR and Target Gene Expression

This method is used to assess the effect of this compound on the protein levels of AR and its downstream targets.

Protocol:

  • Cell Treatment and Lysis:

    • Treat prostate cancer cells (e.g., LNCaP, C4-2) with this compound or vehicle control for a specified time (e.g., 8-16 hours).[8]

    • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of this compound on both AR-dependent and AR-independent cell lines to evaluate its specificity.

Protocol:

  • Cell Seeding:

    • Seed AR-positive (e.g., LNCaP, 22Rv1) and AR-negative (e.g., PC3, DU145) prostate cancer cells in 96-well plates.[9]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

  • Viability/Proliferation Measurement:

    • After a set incubation period (e.g., 4 days), assess cell viability using a commercially available kit (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Measure the absorbance or luminescence according to the kit instructions.

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

androgen_receptor_signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP->AR Dissociates ARE Androgen Response Element (ARE) Transcription Transcription ARE->Transcription Initiates Coactivators Coactivators Coactivators->AR_dimer Recruited EPI001 This compound EPI001->AR_dimer Inhibits NTD AR_dimer->ARE Binds

Caption: Androgen Receptor Signaling Pathway and Point of this compound Inhibition.

experimental_workflow Workflow for Validating this compound Specificity cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion reporter_assay Luciferase Reporter Assay (AR Transcriptional Activity) ic50 IC50 Calculation reporter_assay->ic50 western_blot Western Blot (AR & Target Protein Levels) protein_quant Protein Quantification western_blot->protein_quant cell_viability Cell Viability Assay (AR-dependent vs. AR-independent cells) gi50 GI50 Calculation cell_viability->gi50 specificity Determine Specificity ic50->specificity protein_quant->specificity gi50->specificity

References

Unveiling the Selectivity of EPI-001: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of EPI-001, a novel inhibitor of the androgen receptor (AR), with other nuclear receptors. Leveraging available experimental data, we delve into its interactions with key nuclear receptors to build a clear picture of its specificity.

This compound is an investigational drug that uniquely targets the N-terminal domain (NTD) of the androgen receptor, setting it apart from conventional AR antagonists that target the ligand-binding domain.[1] This distinct mechanism of action has positioned this compound as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC). However, a thorough evaluation of its potential off-target effects is crucial for its clinical development. This guide summarizes the existing data on this compound's cross-reactivity with other members of the nuclear receptor superfamily.

Comparative Activity of this compound Across Nuclear Receptors

The primary target of this compound is the androgen receptor. Experimental data indicates that this compound inhibits the transactivation of the AR NTD with an IC50 value of approximately 6 μM.[1][2][3] Beyond its well-characterized activity on the AR, studies have revealed a significant interaction between this compound and the peroxisome proliferator-activated receptor-gamma (PPARγ).

Nuclear ReceptorThis compound ActivityIC50/EC50Reference
Androgen Receptor (AR) Inhibition of NTD transactivation~ 6 μM[1][2][3]
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Selective ModulatorNot Reported[4][5]
Estrogen Receptor (ER) Not ReportedNot Reported
Progesterone Receptor (PR) No significant inhibition of transcriptional activityNot Reported[6]
Glucocorticoid Receptor (GR) No significant inhibition of transcriptional activityNot Reported[6]

Signaling Pathways

To visualize the context of this compound's activity, the following diagrams illustrate the simplified signaling pathways of the Androgen Receptor and PPARγ.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR Dissociation EPI001 This compound EPI001->AR Inhibits NTD AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Target_Gene Target Gene Transcription ARE->Target_Gene Recruits Coactivators Coactivators Coactivators

Androgen Receptor (AR) Signaling Pathway

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Fatty Acids) PPARg PPARγ Ligand->PPARg EPI001 This compound EPI001->PPARg Modulates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPARγ-RXR PPARg_RXR->PPARg_RXR_nuc Translocation PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_nuc->PPRE Binds Target_Gene Target Gene Transcription PPRE->Target_Gene Regulates

PPARγ Signaling Pathway

Experimental Protocols

The following outlines the general methodologies employed in the studies that investigated the cross-reactivity of this compound.

Reporter Gene Assay for Nuclear Receptor Activity

This assay is a common method to determine the functional effect of a compound on a specific nuclear receptor's transcriptional activity.

Reporter_Gene_Assay_Workflow start Start: Cell Culture transfection Transfect cells with: 1. Nuclear Receptor Expression Vector 2. Reporter Plasmid (e.g., Luciferase)   containing specific response elements start->transfection treatment Treat cells with this compound at various concentrations transfection->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation lysis Lyse cells to release cellular contents incubation->lysis measurement Measure reporter gene activity (e.g., luminescence for luciferase) lysis->measurement analysis Analyze data to determine IC50 or EC50 values measurement->analysis end End: Determine functional activity analysis->end

Reporter Gene Assay Workflow

Detailed Steps:

  • Cell Culture: Appropriate cell lines (e.g., prostate cancer cell lines like LNCaP for AR activity, or other suitable cell lines for different nuclear receptors) are cultured under standard conditions.

  • Transfection: Cells are transiently transfected with two key plasmids:

    • An expression vector containing the cDNA for the specific nuclear receptor of interest (e.g., AR, PPARγ, ER, PR, GR).

    • A reporter plasmid containing a reporter gene (commonly luciferase) under the control of a promoter with specific hormone response elements (e.g., Androgen Response Elements for AR, Peroxisome Proliferator Response Elements for PPARγ).

  • Treatment: After transfection, the cells are treated with varying concentrations of this compound. A positive control (a known agonist or antagonist for the receptor) and a negative control (vehicle) are also included.

  • Incubation: The treated cells are incubated for a specific period (typically 24 to 48 hours) to allow for changes in reporter gene expression.

  • Cell Lysis: The cells are lysed to release the cellular components, including the expressed reporter protein.

  • Measurement: The activity of the reporter protein is measured. For luciferase, a substrate is added, and the resulting luminescence is quantified using a luminometer.

  • Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter). The data is then plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Competitive Binding Assay

While specific protocols for this compound in competitive binding assays for various nuclear receptors are not detailed in the provided literature, a general methodology for such an assay is described below. This type of assay is used to determine the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby assessing its binding affinity.

General Protocol Outline:

  • Receptor Preparation: A source of the nuclear receptor of interest is prepared, which can be a purified recombinant protein or a cellular lysate from cells overexpressing the receptor.

  • Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand for that receptor (e.g., [3H]-dihydrotestosterone for AR).

  • Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through methods like filtration, dextran-coated charcoal adsorption, or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The percentage of bound radioligand is plotted against the concentration of the competitor (this compound). This allows for the calculation of the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. The binding affinity (Ki) can then be calculated from the IC50 value.

Conclusion

The available evidence strongly indicates that this compound is a potent and specific inhibitor of the androgen receptor's N-terminal domain. Its cross-reactivity profile shows a selective modulation of PPARγ, while it appears to have minimal to no direct inhibitory effect on the transcriptional activities of the progesterone and glucocorticoid receptors at the concentrations tested. Further quantitative studies are warranted to precisely define the binding affinity and functional activity of this compound across a broader panel of nuclear receptors to fully elucidate its off-target profile. The experimental protocols outlined in this guide provide a foundation for such future investigations, which will be critical in the ongoing development of this compound as a novel therapeutic agent.

References

Dual-Targeting of Androgen Receptor in Prostate Cancer: A Comparison of Synergistic Effects with EPI-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of castration-resistant prostate cancer (CRPC) often involves the reactivation of the androgen receptor (AR) signaling pathway, despite androgen deprivation therapies. This has led to the development of second-generation anti-androgens like enzalutamide, which target the ligand-binding domain (LBD) of the AR. However, resistance to these therapies can emerge through mechanisms such as AR splice variants that lack the LBD. EPI-001 and its analogs represent a novel class of drugs that target the N-terminal domain (NTD) of the AR, a region essential for its transcriptional activity and present in both full-length AR and its splice variants. This guide provides a comparative analysis of the synergistic effects observed when combining NTD inhibitors, like this compound analogs, with traditional LBD-targeting drugs in prostate cancer models.

Synergistic Inhibition of Prostate Cancer Cell Proliferation

The combination of EPI compounds with LBD-targeting anti-androgens has shown significant synergistic effects in preclinical models, particularly in the context of acquired resistance to second-generation anti-androgens. A key study by Imamura et al. investigated the synergy between EPI-7170, a more potent analog of this compound, and enzalutamide in enzalutamide-resistant (ENZR) prostate cancer cell lines.

In Vitro Synergy Data

The synergistic effect of combining EPI-7170 and enzalutamide was quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI) ValuesOutcome
VCaP-ENZREPI-7170 + Enzalutamide< 1 at all tested concentrationsSynergistic Inhibition of Proliferation[1]
C4-2B-ENZREPI-7170 + Enzalutamide< 1 at all tested concentrationsSynergistic Inhibition of Proliferation[1]

These findings demonstrate a strong synergistic interaction between EPI-7170 and enzalutamide in inhibiting the proliferation of prostate cancer cells that have developed resistance to enzalutamide.[1] This synergy suggests that simultaneously targeting both the NTD and LBD of the AR can overcome resistance mechanisms.

Further supporting the potential of this dual-targeting strategy, a novel class of hybrid molecules covalently linking this compound and enzalutamide has been developed.[2][3][4] These hybrid compounds have demonstrated an 18 to 53-fold improvement in cell-killing potency in C4-2b prostate cancer cells compared to this compound or enzalutamide alone, providing a strong rationale for the synergistic potential of targeting both AR domains.[2][3][4]

In Vivo Efficacy of Combination Therapy

The synergistic effects observed in vitro have been further investigated in vivo using xenograft models of enzalutamide-resistant prostate cancer.

Tumor Growth Inhibition in Xenograft Model

In a study using VCaP-ENZR xenografts in castrated male NOD/SCID mice, the combination of EPI-7170 and enzalutamide resulted in significantly greater tumor growth inhibition compared to enzalutamide monotherapy or vehicle control.[1]

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (vs. Vehicle)
VehicleDaily oral gavage~12000%
Enzalutamide20 mg/kg, daily oral gavage~1100~8%
EPI-717030 mg/kg, daily oral gavage~400~67%
CombinationEnzalutamide (20 mg/kg) + EPI-7170 (30 mg/kg)~300~75%

While the combination therapy showed a trend towards greater tumor inhibition compared to EPI-7170 alone, the difference was not statistically significant in this particular study.[1] However, the combination was significantly more effective than enzalutamide alone, highlighting the benefit of adding an NTD inhibitor in the context of enzalutamide resistance.[1]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of combining NTD and LBD inhibitors is rooted in their complementary mechanisms of action on the androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_LBD AR (LBD) Androgen->AR_LBD Binds AR_inactive LBD NTD Androgen->AR_inactive Dissociates HSP AR_NTD AR (NTD) AR_active LBD NTD AR_inactive->AR_active Dimerization & Nuclear Translocation HSP HSP HSP->AR_inactive Stabilizes ARE Androgen Response Element (ARE) AR_active->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Coactivators Coactivators Coactivators->AR_active Recruited AR_V AR Splice Variant (lacks LBD) AR_V->ARE Constitutively Active Enzalutamide Enzalutamide Enzalutamide->AR_LBD Inhibits (Competes with Androgen) EPI_001 This compound / Analogs EPI_001->AR_NTD Inhibits (Blocks Transcriptional Activity) EPI_001->AR_V Inhibits

Fig 1. Androgen Receptor Signaling and Drug Inhibition.

Enzalutamide competitively inhibits the binding of androgens to the LBD of the full-length AR. In contrast, this compound and its analogs bind to the NTD, which is crucial for the receptor's ability to initiate gene transcription. This dual blockade ensures a more comprehensive shutdown of AR signaling. Importantly, because AR splice variants often lack the LBD, they are resistant to enzalutamide but remain susceptible to NTD inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro Cell Proliferation and Synergy Analysis

1. Cell Lines and Culture:

  • Enzalutamide-resistant VCaP (VCaP-ENZR) and C4-2B (C4-2B-ENZR) human prostate cancer cell lines were used.[1]

  • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

2. Proliferation Assay (BrdU Incorporation):

  • Cells were seeded in 96-well plates and allowed to adhere.

  • Cells were treated with a dose matrix of EPI-7170 and enzalutamide, alone or in combination, for 48 hours (C4-2B-ENZR) or 5 days (VCaP-ENZR).[1]

  • Cell proliferation was measured using a BrdU cell proliferation ELISA kit according to the manufacturer's instructions. Absorbance was read at 450 nm.

3. Synergy Calculation:

  • The dose-response curves for each drug and their combination were used to calculate the Combination Index (CI) using CompuSyn software.[1]

  • The Chou-Talalay method was applied, where CI < 1 indicates synergy.[1]

In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Regimen (31 days) cluster_monitoring Monitoring and Analysis node1 Inject VCaP-ENZR cells subcutaneously into male NOD/SCID mice node2 Allow tumors to grow to ~80 mm³ node1->node2 node3 Surgically castrate mice node2->node3 node4 Randomize mice into 4 groups: 1. Vehicle 2. Enzalutamide (20 mg/kg) 3. EPI-7170 (30 mg/kg) 4. Combination node3->node4 node5 Administer treatment daily via oral gavage node4->node5 node6 Measure tumor volume and body weight 2-3 times per week node5->node6 node7 At study endpoint, harvest tumors for analysis (e.g., Western blot) node6->node7

References

A Head-to-Head Comparison of First and Next-Generation Androgen Receptor N-Terminal Domain Inhibitors: EPI-001 and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of EPI-001, EPI-506, and the next-generation compound EPI-7386 in targeting the androgen receptor.

The landscape of prostate cancer therapy is continually evolving, with a significant focus on overcoming resistance to conventional androgen receptor (AR) targeted treatments. A novel class of drugs targeting the N-terminal domain (NTD) of the AR has emerged as a promising strategy. This guide provides a head-to-head comparison of the pioneering compound, this compound, and its derivatives, including the clinically tested EPI-506 and the next-generation inhibitor EPI-7386, supported by experimental data.

Executive Summary

This compound and its derivatives represent a distinct class of anti-androgens that function by inhibiting the AR NTD, a mechanism that circumvents resistance associated with the ligand-binding domain (LBD) targeted by conventional therapies. While this compound demonstrated the initial proof-of-concept, its derivative EPI-506 (ralaniten acetate) faced challenges in clinical development due to suboptimal pharmacokinetics. The subsequent development of next-generation inhibitors, such as EPI-7386, has shown significant improvements in potency and metabolic stability, reigniting interest in this therapeutic approach.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound, EPI-506, and EPI-7386, providing a comparative overview of their in vitro and in vivo activities. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: In Vitro Activity of this compound and Derivatives

CompoundTargetAssayCell LineIC50 ValueCitation(s)
This compound AR NTD TransactivationLuciferase Reporter-~6 µM[1]
AR-V7 Transcriptional Activity--17.1 µM[2]
AR-Regulated Gene Expression (PSA)-LNCaP> 25 µM[2]
EPI-002 (active metabolite of EPI-506) AR-driven cellular potency--10-12 µM[3]
EPI-7386 AR InhibitionLNCaP Reporter AssayLNCaP421 nM[4]
AR-driven cellular potency--< 500 nM[3]

Table 2: Clinical and Preclinical Features of EPI-506 and EPI-7386

FeatureEPI-506 (Ralaniten Acetate)EPI-7386Citation(s)
Development Status Phase 1/2 trial terminatedPhase 1/2 trial ongoing[5],[4]
Reason for Discontinuation (EPI-506) Poor oral bioavailability and pharmacokinetics-[5]
Observed Clinical Activity (EPI-506) Minor PSA declines (4-29%) at high doses (≥1280 mg)-[2]
Preclinical Antitumor Activity -Similar to enzalutamide in sensitive models; Superior in resistant models[6]
Metabolic Stability LowGood, with a long predicted half-life in humans[7],[8]
Oral Bioavailability Poor33-112% in mouse, >100% in rat and dog[7],[8]

Signaling Pathways and Mechanisms of Action

EPI compounds exert their effects by directly binding to the Activation Function-1 (AF-1) region within the NTD of the androgen receptor. This binding event disrupts the protein-protein interactions necessary for AR-mediated gene transcription. This mechanism is distinct from conventional anti-androgens that target the LBD. Furthermore, this compound has been shown to have a secondary mechanism involving the modulation of the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling and Inhibition Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds to AR_Complex Active AR Complex AR_LBD->AR_Complex Activates AR_NTD AR N-Terminal Domain (NTD) AR_NTD->AR_Complex Essential for full activity ARE Androgen Response Element (ARE) AR_Complex->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Conventional_Antiandrogens Conventional Antiandrogens (e.g., Enzalutamide) Conventional_Antiandrogens->AR_LBD Blocks Androgen Binding EPI_Compounds This compound & Derivatives (e.g., EPI-7386) EPI_Compounds->AR_NTD Binds to & Inhibits AF-1 PPARg PPARγ EPI_Compounds->PPARg Modulates AR_Expression_Inhibition Inhibition of AR Expression PPARg->AR_Expression_Inhibition Leads to

Caption: Inhibition of Androgen Receptor (AR) signaling by EPI compounds.

The evolution of EPI compounds highlights a clear progression towards improved clinical viability.

EPI_Compound_Evolution Evolution of EPI Compounds EPI001 This compound (Mixture of 4 stereoisomers) - Proof-of-Concept - Preclinical efficacy EPI506 EPI-506 (Ralaniten Acetate) (Prodrug of EPI-002, a single stereoisomer) - First-in-human clinical trial - Poor pharmacokinetics EPI001->EPI506 Development EPI7386 EPI-7386 (Masofaniten) (Next-generation 'Aniten') - Improved potency & metabolic stability - Ongoing clinical trials EPI506->EPI7386 Optimization

Caption: Logical progression of EPI compound development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of EPI compounds.

Western Blot Analysis for Androgen Receptor Protein Levels

This protocol outlines the steps to assess the impact of EPI compounds on AR protein expression in prostate cancer cell lines.

  • Cell Culture and Treatment:

    • Culture prostate cancer cells (e.g., LNCaP) in appropriate media.

    • Treat cells with varying concentrations of this compound, its derivatives, or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Western_Blot_Workflow Western Blot Experimental Workflow start Start: Treat Cells with EPI Compounds lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-AR) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Signal Detection (ECL) secondary->detection end End: Analyze AR Protein Levels detection->end

Caption: Workflow for Western Blot analysis of AR protein.

Quantitative Real-Time PCR (qRT-PCR) for AR-Regulated Gene Expression

This protocol details the methodology to quantify the effect of EPI compounds on the expression of AR target genes.

  • Cell Culture and Treatment:

    • As described in the Western Blot protocol.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a suitable RNA isolation kit.

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, gene-specific primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Perform the qRT-PCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Conclusion

The development of androgen receptor N-terminal domain inhibitors, from the initial discovery of this compound to the clinical evaluation of EPI-7386, represents a significant advancement in the pursuit of effective therapies for castration-resistant prostate cancer. While the first-generation compounds faced limitations, the improved potency and pharmacokinetic profiles of next-generation inhibitors like EPI-7386 offer renewed hope. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and exploit this novel therapeutic target. Continued investigation and clinical evaluation will be critical in determining the ultimate role of AR NTD inhibitors in the management of advanced prostate cancer.

References

Unraveling the Reproducibility of EPI-001: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals vested in the landscape of castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a pivotal therapeutic target. EPI-001, a novel inhibitor of the AR N-terminal domain (NTD), has emerged as a promising alternative to conventional ligand-binding domain (LBD) antagonists. This guide provides a comprehensive comparison of published experimental results for this compound, offering insights into its reproducibility and performance against other AR inhibitors.

Executive Summary

This compound distinguishes itself by binding to the transactivation unit 5 (Tau-5) within the activation function-1 (AF-1) region of the AR-NTD. This unique mechanism allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants that lack the LBD, a common mechanism of resistance to second-generation antiandrogens like enzalutamide. Experimental data from various studies demonstrate this compound's ability to inhibit AR activity, reduce prostate cancer cell proliferation, and suppress tumor growth in preclinical models. However, the reported potency, particularly IC50 values, can vary between studies, underscoring the importance of standardized experimental protocols. This guide presents a collation of quantitative data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows to aid in the objective assessment of this compound's performance.

Data Presentation: Quantitative Comparison of AR Inhibitors

The following tables summarize the key quantitative data from published studies on this compound and its comparators.

Table 1: In Vitro Inhibition of Androgen Receptor Activity

CompoundAssayCell LineIC50 Value (µM)Citation
This compound AR NTD TransactivationLNCaP~6[1][2]
This compound PSA-luciferase ReporterLNCaP12.63 ± 4.33[3]
Ralaniten (EPI-002) PSA-luciferase ReporterLNCaP7.40 ± 1.46[3][4]
Enzalutamide --Varies by assay[5][6][7]
Bicalutamide --Varies by assay[3][6][7]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

TreatmentXenograft ModelDosingTumor Volume ReductionCitation
This compound LNCaP CRPC50 mg/kg, i.v.Reduced from 100.3 mm³ to 73.03 mm³ in 2 weeks[2]
Ralaniten (EPI-002) VCaP CRPC100 mg/kg, p.o.Significant inhibition of tumor growth[4]
Enzalutamide --Data available in cited literature[7]
Bicalutamide --Data available in cited literature[7]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.

AR NTD Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor's N-terminal domain.

  • Cell Culture and Transfection: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For the assay, cells are seeded in 96-well plates and co-transfected with an AR NTD-Gal4 expression vector and a Gal4-responsive luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement: After a 24-48 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is often normalized to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.

  • Data Analysis: The relative luciferase units (RLUs) are plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies the effect of a compound on the proliferation of prostate cancer cells.

  • Cell Seeding and Treatment: Prostate cancer cell lines (e.g., LNCaP, C4-2B) are seeded in 96-well plates and allowed to adhere. The cells are then treated with different concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • BrdU Labeling: A BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to the wells, and the cells are incubated for 2-4 hours to allow for the incorporation of BrdU into newly synthesized DNA.

  • Immunodetection: The cells are fixed, and the DNA is denatured. An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Signal Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., LNCaP) is injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intravenous, oral) and schedule. The control group receives a vehicle.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker expression).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Androgen->AR Binds to LBD AR_complex AR-HSP Complex AR_complex->AR HSP HSP AR_complex->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription LBD_antagonist LBD Antagonists (e.g., Enzalutamide) LBD_antagonist->AR Competitively binds to LBD EPI001 This compound EPI001->AR Binds to NTD (AF-1) Luciferase_Assay_Workflow start Start step1 Seed LNCaP cells in 96-well plate start->step1 step2 Co-transfect with AR NTD-Gal4 and Luciferase Reporter vectors step1->step2 step3 Treat with varying concentrations of this compound step2->step3 step4 Incubate for 24-48 hours step3->step4 step5 Lyse cells and add luciferase substrate step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 step6->end Xenograft_Study_Workflow start Start step1 Implant LNCaP cells subcutaneously in immunocompromised mice start->step1 step2 Allow tumors to reach palpable size step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer this compound or vehicle control step3->step4 step5 Measure tumor volume regularly step4->step5 step6 Euthanize mice at study endpoint step5->step6 end Analyze tumor weight and other biomarkers step6->end

References

EPI-001 Demonstrates Activity in Non-Prostate Cancer Cell Lines Through Androgen Receptor-Independent Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The investigational drug EPI-001 has shown inhibitory activity against various non-prostate cancer cell lines, including breast cancer and androgen receptor (AR)-negative prostate cancer cells. This suggests that its mechanism of action extends beyond its known antagonism of the androgen receptor's N-terminal domain, presenting potential for broader applications in oncology.

Initially developed as a therapeutic for castration-resistant prostate cancer (CRPC), this compound's ability to affect cancer cells lacking the androgen receptor points to alternative signaling pathways through which it exerts its anti-cancer effects. Research indicates that this compound's activity in these non-prostate cancer contexts may be attributed to its function as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator and its general thiol alkylating properties.[1][2]

Activity in Breast Cancer: The T47D Cell Line

Studies utilizing the T47D breast carcinoma cell line have demonstrated that this compound can influence key cellular processes involved in cancer progression. While one study reported that this compound did not significantly inhibit the proliferation of T47D cells and an IC50 value was not determined[3], other evidence suggests it does inhibit growth[1][4]. A 2023 study by Ali et al. revealed that this compound, while not reducing overall cell growth in their experiments, did induce S-phase cell cycle arrest and downregulated the expression of cyclins A, E, and C.[3] Furthermore, the study showed that this compound hindered cell migration and reduced the protein expression of metalloproteinases (MMP) 2 and 9, as well as Rho kinase (ROCK) 1 and 2, all of which are crucial for metastasis.[3] These findings suggest a role for this compound in controlling metastatic spread, even if its direct cytotoxic effect is debated.

Activity in Androgen Receptor-Negative Prostate Cancer Cell Lines

Conflicting evidence also exists regarding the activity of this compound in AR-negative prostate cancer cell lines, PC-3 and DU 145. One study reported that this compound inhibited the growth of both PC-3 and DU 145 cells[1]. However, a separate study found that this compound did not block the proliferation of these cell lines[5]. This discrepancy may be due to differences in experimental conditions, such as the duration of the growth assays. The study that observed growth inhibition used a 7-day assay, whereas the conflicting report was based on a shorter 3-day assay.[1] The concentration of this compound used also appears to be a critical factor, with inhibitory effects on PC-3 and DU 145 cells observed at concentrations that are also effective against AR-positive prostate cancer cells.[1]

Quantitative Data on this compound Activity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in non-prostate cancer cell lines is limited. While an IC50 of approximately 6 μM has been established for the inhibition of AR N-terminal domain transactivation in prostate cancer cells[4][6], specific IC50 values for cell viability in T47D, PC-3, and DU 145 cells are not consistently reported. One source indicated an IC50 of greater than 25 μM for LNCaP cell viability and greater than 50 μM for 22Rv1 cell viability, while not observing a significant effect on PC-3 cell viability[7]. Another study reported no detectable IC50 value for this compound in T47D cells.[3]

Table 1: Summary of this compound Activity in Non-Prostate Cancer Cell Lines

Cell LineCancer TypeKey FindingsReported IC50 (Viability)
T47DBreast CarcinomaInhibits growth[1][4], induces S-phase arrest, downregulates cyclins, hinders migration, reduces MMP and ROCK expression[3].Not detected in one study[3]
PC-3Prostate Carcinoma (AR-Negative)Growth inhibition observed in a 7-day assay[1]. No effect on viability in another study[7].>25 μM (no significant effect)[7]
DU 145Prostate Carcinoma (AR-Negative)Growth inhibition observed in a 7-day assay[1].Not explicitly reported

Experimental Methodologies

The primary methods used to assess the activity of this compound in these non-prostate cancer cell lines include:

  • Cell Viability and Proliferation Assays:

    • Crystal Violet Staining: Used to monitor cell growth over a 7-day period in studies on PC-3, DU 145, and T47D cells.[1]

    • Sulphorhodamine B (SRB) Assay: Employed to assess cell proliferation in T47D cells.[8]

    • MTT Assay: A colorimetric assay to measure cell viability.

  • Cell Cycle Analysis:

    • Flow Cytometry: Used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[8]

  • Wound Healing Assay:

    • An in vitro method to study cell migration and the potential anti-metastatic effects of this compound on T47D cells.[3]

  • Western Blotting:

    • Utilized to measure the protein expression levels of key molecules involved in cell cycle regulation (cyclins A, E, C), metastasis (MMP2, MMP9, ROCK1, ROCK2), and other signaling pathways in T47D cells.[3]

Signaling Pathways and Mechanisms of Action

The activity of this compound in non-prostate cancer cells appears to be mediated through AR-independent pathways.

EPI001_NonProstate_Mechanism Potential AR-Independent Mechanisms of this compound cluster_PPAR PPARγ Modulation cluster_Thiol Thiol Alkylation cluster_Metastasis Anti-Metastatic Effects (T47D) EPI001 This compound PPARg PPARγ EPI001->PPARg Modulates Thiol Cellular Thiols EPI001->Thiol Alkylation cMyc c-Myc EPI001->cMyc Reduces NFkB NF-κB EPI001->NFkB Inhibits ROCK ROCK1/2 EPI001->ROCK Downregulates Gene_Expression Altered Gene Expression PPARg->Gene_Expression Cell_Growth_Inhibition Cell Growth Inhibition Gene_Expression->Cell_Growth_Inhibition Protein_Function Altered Protein Function Cellular_Stress Cellular Stress Protein_Function->Cellular_Stress MMP MMP2/9 cMyc->MMP NFkB->MMP Migration Cell Migration ROCK->Migration

AR-Independent Mechanisms of this compound

One proposed mechanism is the modulation of PPARγ , a nuclear receptor involved in regulating gene expression related to cell proliferation and differentiation.[1][2] this compound has been shown to act as a selective PPARγ modulator, which could contribute to its anti-cancer effects in cells that do not rely on AR signaling.[1][2]

Additionally, this compound possesses thiol alkylating activity , allowing it to react with cysteine residues in various proteins.[1][2] This non-specific interaction can lead to altered protein function and induce cellular stress, potentially contributing to its cytotoxic effects.

In the T47D breast cancer cell line, this compound has been shown to reduce the expression of the oncoprotein c-Myc and inhibit the pro-inflammatory and pro-survival NF-κB pathway.[3] These actions, coupled with the downregulation of proteins involved in cell migration and invasion, provide a mechanistic basis for its observed anti-metastatic potential.[3]

Comparison with Other Anti-Cancer Agents

Currently, there is a lack of published studies directly comparing the efficacy of this compound with other standard-of-care anti-cancer agents in non-prostate cancer cell lines. Further research is needed to benchmark its performance against drugs like tamoxifen or chemotherapy agents in breast cancer, or other targeted therapies in AR-negative cancers.

References

Safety Operating Guide

Essential Safety and Disposal Plan for EPI-001

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, EPI-001, an investigational antineoplastic agent, requires handling as hazardous chemical waste. All disposal procedures must comply with institutional, local, state, and federal regulations. The following guide provides essential procedural steps for the safe disposal of this compound and associated contaminated materials in a research laboratory setting.

I. Immediate Safety Precautions and Handling

Before beginning any procedure that involves this compound, it is crucial to understand its potential hazards. As an antineoplastic and cytotoxic agent, this compound can be mutagenic, teratogenic, or carcinogenic[1]. Therefore, strict adherence to safety protocols is mandatory to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and safety glasses[1]. Ensure no skin is exposed between the gloves and the lab coat sleeves.

  • Engineering Controls: All handling of this compound, including preparation of solutions and aliquots, should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols[2].

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Follow your institution's established spill cleanup procedures for cytotoxic agents. This typically involves using a designated spill kit and disposing of all cleanup materials as hazardous waste[1].

II. Step-by-Step Disposal Procedures for this compound Waste

The disposal of this compound and any materials that have come into contact with it must be managed through your institution's Environmental Health and Safety (EHS) office[1][3][4]. Do not dispose of this compound or its contaminated materials in the regular trash, down the sink, or as biohazardous waste[1][3].

Step 1: Waste Segregation

Proper segregation of hazardous waste is critical. This compound waste should be separated from other chemical waste streams to ensure proper handling and disposal[1].

  • Solid Waste: This includes contaminated consumables such as gloves, gowns, bench paper, and empty vials. These items should be placed in a designated, leak-proof container specifically for cytotoxic or antineoplastic waste. These containers are often color-coded (e.g., yellow or black)[1][5].

  • Liquid Waste: Unused or expired this compound solutions, as well as the first rinse of any emptied containers, must be collected as hazardous liquid waste[3][6]. Collect this waste in a compatible, shatter-resistant container with a secure screw-top cap.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container[1][5]. These are typically yellow and puncture-resistant.

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled.

  • Attach a hazardous waste label provided by your EHS office to each container as soon as you begin accumulating waste[3].

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents used.

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., "Cytotoxic," "Toxic").

    • The date accumulation started.

    • The name and contact information of the principal investigator or laboratory.

Step 3: Storage of Hazardous Waste

Store all this compound waste in a designated and secure area within the laboratory.

  • This area should be clearly marked with a "Danger – Hazardous Waste" sign[7].

  • Ensure that all waste containers are kept closed except when adding waste[3].

  • Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent spills[3][7].

  • Do not store more than 10 gallons of hazardous waste in your lab at any given time[3].

Step 4: Arranging for Disposal

Once a waste container is full or is no longer being used, you must arrange for its pickup and disposal by your institution's EHS department.

  • Submit a hazardous waste pickup request through your EHS office's online portal or by contacting them directly[1][3].

  • Do not attempt to transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste from your designated storage area.

III. Quantitative Data Summary

Waste CategoryTypical Regulatory Guideline/Container
P-listed Acute Hazardous Waste Accumulation limit of 1 quart at any one time in a satellite accumulation area.
Liquid Chemical Waste Collection in approved, sealed containers (e.g., 4-liter glass or plastic bottles).
Solid Cytotoxic Waste Collection in designated, labeled, and sealed containers (often yellow or black bins).
Trace Chemotherapy Waste Items with less than 3% by weight of the original drug quantity.
Non-Trace Chemotherapy Waste Items with more than 3% by weight of the original drug quantity; managed as hazardous waste.

Note: The classification of waste as "trace" or "non-trace" may have specific definitions according to your institution's policies and local regulations.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from working with this compound.

EPI001_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_labeling cluster_storage Storage and Pickup start Work with this compound Completed waste_generated Waste Generated start->waste_generated liquid_waste Liquid Waste (Unused solutions, rinsate) waste_generated->liquid_waste Segregate by Type solid_waste Solid Waste (Gloves, vials, bench paper) waste_generated->solid_waste Segregate by Type sharps_waste Sharps Waste (Needles, syringes) waste_generated->sharps_waste Segregate by Type liquid_container Sealed, Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Designated Cytotoxic Solid Waste Bin (Yellow/Black) solid_waste->solid_container sharps_container Chemotherapy Sharps Container (Yellow) sharps_waste->sharps_container label_liquid Label Container liquid_container->label_liquid storage_area Store in Designated Hazardous Waste Area liquid_container->storage_area label_solid Label Container solid_container->label_solid solid_container->storage_area label_sharps Label Container sharps_container->label_sharps sharps_container->storage_area request_pickup Request Pickup from EHS storage_area->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup

Caption: Logical workflow for the segregation, containment, and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling EPI-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of EPI-001.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound, a selective inhibitor of the Androgen Receptor (AR) N-terminal domain. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Goggles - Face Mask (N95 respirator recommended for powders)
Solution Preparation and Handling - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles or Face Shield
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles
Animal Handling (In Vivo Studies) - Disposable Nitrile Gloves (double-gloving recommended) - Solid-front Laboratory Gown - Safety Goggles and Face Shield - Respiratory Protection (as determined by risk assessment)
Waste Disposal - Disposable Nitrile Gloves (heavy-duty recommended) - Laboratory Coat or Gown - Safety Goggles

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical. The following workflow outlines the key steps for a typical in vitro experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid this compound in a Fume Hood dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve dilute Prepare Working Dilutions in Cell Culture Medium dissolve->dilute treat Treat Cells with this compound dilute->treat incubate Incubate Cells treat->incubate analyze Analyze Experimental Readout incubate->analyze collect_liquid Collect Contaminated Media and Solutions analyze->collect_liquid collect_solid Collect Contaminated Solid Waste analyze->collect_solid dispose Dispose as Hazardous Chemical Waste collect_liquid->dispose collect_solid->dispose

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: All solutions containing this compound, including spent cell culture media, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, flasks, and paper towels, must be collected in a separate, sealed, and labeled hazardous waste container for solids.

Disposal Procedure:

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Institutional Protocol: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

This compound Signaling Pathway

This compound primarily targets the N-terminal domain (NTD) of the androgen receptor (AR), thereby inhibiting its transcriptional activity. It has also been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPARγ).

signaling_pathway cluster_ar Androgen Receptor Pathway cluster_ppar PPARγ Pathway AR Androgen Receptor (AR) AR_NTD AR N-Terminal Domain (NTD) AR->AR_NTD AR_DBD AR DNA-Binding Domain AR->AR_DBD AR_LBD AR Ligand-Binding Domain AR->AR_LBD Transcription Gene Transcription AR_NTD->Transcription ARE Androgen Response Element (DNA) AR_DBD->ARE Androgen Androgen Androgen->AR_LBD PPARg PPARγ RXR RXR PPARg->RXR PPRE PPRE (DNA) RXR->PPRE PPARg_Transcription Gene Transcription PPRE->PPARg_Transcription EPI001 This compound EPI001->AR_NTD Inhibits EPI001->PPARg Modulates

Caption: this compound mechanism of action on AR and PPARγ pathways.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO):

  • Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh the desired amount of solid this compound into the microcentrifuge tube inside a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vitro Cell Treatment Protocol:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in the appropriate cell culture medium to the final desired concentrations. It is recommended to perform serial dilutions.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA isolation for qPCR).

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the reliable and effective use of this compound in their experiments. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most comprehensive information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPI-001
Reactant of Route 2
Reactant of Route 2
EPI-001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.